molecular formula C10H20N2O2 B1525756 Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate CAS No. 1158758-85-0

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Cat. No.: B1525756
CAS No.: 1158758-85-0
M. Wt: 200.28 g/mol
InChI Key: NUSZXESXGDKVCH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate (CAS 1158758-85-0) is a high-value azetidine derivative supplied as a building block for research and development, primarily in medicinal chemistry and drug discovery . The compound features a protected amine (Boc) group, which enhances its stability and makes it a versatile intermediate for synthetic organic chemistry . With a molecular formula of C10H20N2O2 and a molecular weight of 200.28, it is a key precursor for the synthesis of more complex molecules . As a constrained scaffold, the azetidine ring is of significant interest in pharmaceutical research for creating novel bioactive compounds with improved metabolic stability and physicochemical properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed. For laboratory safety, consult the relevant Safety Data Sheet. This chemical is sensitive and requires storage in a dark place, sealed and dry at 2-8°C .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSZXESXGDKVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725551
Record name tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158758-85-0
Record name tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is a key chemical building block, featuring a structurally rigid azetidine core functionalized with a protected primary amine and a quaternary carbon center. Its unique topology makes it a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents. The ultimate success of any drug candidate derived from this scaffold is, however, fundamentally governed by its physicochemical properties. These properties—namely ionization state (pKa), lipophilicity (logP/logD), and aqueous solubility—dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It moves beyond a simple data sheet to offer field-proven, step-by-step experimental protocols for the accurate determination of these parameters. By explaining the causality behind methodological choices, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their discovery programs.

Chemical Identity and Core Properties

A precise understanding of the molecule's structure and fundamental properties is the foundation of its application in drug design.

Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 1158758-85-0[1]

  • Molecular Formula: C₁₀H₂₀N₂O₂

  • Molecular Weight: 200.28 g/mol [1]

  • Chemical Structure:

    
    
    
Summary of Physicochemical Parameters

The following table summarizes the key physicochemical data for the title compound. While some parameters can be accurately calculated, properties like pKa and solubility are best confirmed through empirical measurement for which protocols are provided in Section 4.0.

ParameterValueTypeSignificance in Drug Discovery
Molecular Weight 200.28 g/mol [1]IntrinsicInfluences diffusion and membrane passage; well within lead-like space.
pKa ~9-10 (Predicted)ExperimentalGoverns ionization at physiological pH, impacting solubility and cell permeability.
XLogP3 0.6[1]CalculatedA measure of lipophilicity for the neutral form; suggests high hydrophilicity.
logD at pH 7.4 < 0 (Predicted)ExperimentalMore relevant measure of lipophilicity at physiological pH, indicating solubility preference for the aqueous phase.
Polar Surface Area (PSA) 55.6 Ų[1]CalculatedInfluences membrane permeability; value suggests potential for good oral absorption.
Aqueous Solubility High (Predicted)ExperimentalCritical for formulation and achieving sufficient concentration at the target site.

The Role of Physicochemical Properties in Drug Discovery

The journey from a chemical scaffold to a viable drug is a multi-parameter optimization challenge. The properties of pKa, lipophilicity, and solubility are not independent variables but are deeply interconnected, forming the foundation of a compound's ADME profile.[2]

  • pKa (Ionization Constant): The pKa defines the pH at which a molecule is 50% ionized.[3] For this compound, the primary amine is the key basic center. Its pKa will determine the extent of positive charge at physiological pH (~7.4). This charge significantly enhances aqueous solubility but can limit passive diffusion across lipid membranes, a classic trade-off in drug design.[2]

  • Lipophilicity (logP/logD): Lipophilicity, or "greasiness," is a measure of how well a compound partitions between a lipid-like environment (n-octanol) and water.[4] LogP describes the neutral species, while logD is the more physiologically relevant metric as it accounts for all ionic species at a given pH.[5] A balanced logD is crucial; too high, and the compound suffers from poor solubility and high metabolic clearance, while too low can result in poor membrane permeability and absorption.[4]

  • Aqueous Solubility: This is the maximum concentration a compound can achieve in an aqueous solution and is a prerequisite for absorption.[6] Poor solubility is a primary reason for compound attrition in development. In early discovery, kinetic solubility is often measured as it provides a rapid, high-throughput assessment suitable for ranking large numbers of compounds when material is limited.[7][8]

Experimental Determination of Key Physicochemical Parameters

The following sections detail robust, self-validating protocols for the experimental determination of pKa, logD, and kinetic solubility.

Determination of Acid Dissociation Constant (pKa)

Principle: The UV-Vis absorbance spectrum of a molecule often changes as its ionization state shifts. By measuring the absorbance across a wide pH range, a titration curve can be generated. The inflection point of this sigmoid curve corresponds to the pKa.[9] This method is highly amenable to a 96-well plate format for medium-throughput analysis.[10]

Methodology: UV-Metric Titration

  • Preparation of Reagents:

    • Prepare a series of universal aqueous buffers covering a pH range from 1.0 to 13.0.[10]

    • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Plate Preparation:

    • Dispense 198 µL of each buffer into triplicate wells of a UV-transparent 96-well microplate.

  • Compound Addition:

    • Add 2 µL of the DMSO stock solution to each well, achieving a final concentration of 100 µM. Mix thoroughly by agitation.

  • Spectrophotometric Measurement:

    • Measure the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well using a plate reader.

  • Data Analysis:

    • For each well, identify a wavelength with a significant change in absorbance across the pH range.

    • Plot absorbance at this wavelength versus the pH of the buffer.

    • Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve is the experimental pKa.[9]

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_stock Prepare 10 mM DMSO Stock add_compound Add Stock Solution (Final: 100 µM) prep_stock->add_compound prep_buffers Prepare Buffers (pH 1-13) dispense_buffers Dispense Buffers to 96-Well Plate prep_buffers->dispense_buffers dispense_buffers->add_compound measure_uv Measure UV Absorbance (250-500 nm) add_compound->measure_uv plot_data Plot Absorbance vs. pH measure_uv->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve determine_pka pKa = Inflection Point fit_curve->determine_pka

Caption: Workflow for pKa determination via UV-metric titration.

Determination of Lipophilicity (logD)

Principle: The shake-flask method is the gold-standard for determining lipophilicity.[10] It directly measures the partitioning of a compound between n-octanol and a physiologically relevant aqueous buffer (e.g., PBS at pH 7.4). The ratio of concentrations at equilibrium defines the distribution coefficient, D. LogD is the base-10 logarithm of this ratio.

Methodology: Shake-Flask Method for logD at pH 7.4

  • Solvent Preparation:

    • Prepare n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4).

    • Pre-saturate the solvents: mix equal volumes of n-octanol and PBS, shake vigorously for 24 hours, and then allow the layers to separate completely. This is a critical step to ensure thermodynamic equilibrium.[11]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning:

    • In a glass vial, combine 1 mL of the compound stock solution with 1 mL of pre-saturated PBS.

    • Shake the vial vigorously for at least 2 hours at a controlled temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation:

    • Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and the PBS layers.

    • Determine the concentration of the compound in each sample using a validated analytical method, such as HPLC-UV, against a standard curve.[11]

  • Calculation:

    • Calculate logD using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] )

Visualization: logD Determination Workflow

logD_Workflow cluster_prep 1. Preparation cluster_assay 2. Partitioning cluster_analysis 3. Analysis & Calculation saturate Pre-saturate n-Octanol & PBS (pH 7.4) prep_stock Prepare Stock in Saturated Octanol saturate->prep_stock mix Mix Octanol Stock and Saturated PBS (1:1) saturate->mix prep_stock->mix shake Shake to Equilibrate (>2 hours) mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample Sample Both Phases centrifuge->sample analyze Quantify Concentration (HPLC-UV) sample->analyze calculate Calculate logD Ratio analyze->calculate

Caption: Workflow for logD determination via the shake-flask method.

Determination of Aqueous Solubility

Principle: In early drug discovery, kinetic solubility is a more practical measure than thermodynamic solubility.[7] It measures the concentration at which a compound, introduced from a concentrated organic solvent stock (e.g., DMSO), begins to precipitate in an aqueous buffer.[8] Nephelometry, which measures light scattering caused by insoluble particles, is a rapid and common detection method.[12]

Methodology: High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Preparation:

    • Prepare a high-concentration (e.g., 20 mM) stock solution of the compound in 100% DMSO.[12]

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Plate Setup:

    • Dispense the aqueous buffer into the wells of a 96-well microplate.

    • Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the highest desired test concentration.[12]

  • Serial Dilution & Incubation:

    • Perform a serial dilution across the plate to create a range of compound concentrations.

    • Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 2 hours) to allow for precipitation.[12]

  • Detection:

    • Measure the light scattering in each well using a nephelometer.[7]

  • Data Analysis:

    • Plot the nephelometry signal against the compound concentration.

    • The kinetic solubility is defined as the concentration at which the light scattering signal begins to rise significantly above the baseline, indicating the onset of precipitation.

Visualization: Kinetic Solubility Workflow

Solubility_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Detection & Analysis prep_stock Prepare 20 mM DMSO Stock add_stock Add DMSO Stock & Serially Dilute prep_stock->add_stock prep_buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) dispense_buffer Dispense Buffer to 96-Well Plate prep_buffer->dispense_buffer dispense_buffer->add_stock incubate Incubate with Shaking (2 hours) add_stock->incubate measure Measure Light Scattering (Nephelometry) incubate->measure plot Plot Signal vs. Concentration measure->plot calculate Determine Precipitation Point plot->calculate

Caption: Workflow for kinetic solubility via nephelometry.

Interpreting the Data: Implications for Drug Development

  • pKa and Solubility: The primary amine on the scaffold is predicted to have a pKa in the range of 9-10. At physiological pH 7.4, it will be predominantly protonated and positively charged. This charge is highly favorable for aqueous solubility, suggesting that compounds derived from this scaffold are unlikely to fail due to poor solubility alone.

  • Lipophilicity and Permeability: The calculated XLogP3 of 0.6 indicates that the parent scaffold is highly hydrophilic.[1] While beneficial for solubility, this low lipophilicity may present a challenge for passive permeability across the lipid bilayers of cell membranes. The measured logD at pH 7.4 will likely be even lower (negative) due to the positive charge. Therefore, medicinal chemistry efforts may focus on adding lipophilic groups to increase the logD into a more optimal range (typically 1-3) for oral absorption, while carefully monitoring the impact on solubility.

  • Integrated View: this compound represents a starting point with excellent solubility characteristics but low intrinsic lipophilicity. It is an ideal scaffold for building molecules where maintaining solubility is a key concern, but it requires a strategic approach to modulate lipophilicity to achieve the necessary balance for good membrane permeability and overall drug-like properties.

Conclusion

This compound is a promising building block for drug discovery, characterized by a low molecular weight, high polarity, and a basic center that confers excellent aqueous solubility. A thorough understanding and experimental validation of its key physicochemical properties—pKa, logD, and solubility—are critical for successfully guiding lead optimization campaigns. The protocols and insights provided in this guide offer a robust framework for researchers to generate high-quality data, enabling informed decisions and accelerating the development of new therapeutics derived from this valuable scaffold.

References

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BLD Pharm. tert-Butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride.
  • Chongqing Chemdad. This compound.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2014).
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate.
  • Acros Pharmatech. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.
  • ChemBK. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. (2024).
  • BLDpharm. tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.
  • ResearchGate. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • Prediction of pKa values of small molecules via graph neural networks. (n.d.).
  • Cambridge MedChem Consulting. LogD. (2019).
  • Chemistry For Everyone. How To Determine PKA Of Organic Compounds? (2025).
  • NIH. Development of Methods for the Determination of pKa Values. (2013).
  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • PubMed. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025).
  • Rupp, M. Predicting the pKa of Small Molecules.

Sources

An In-depth Technical Guide to tert-Butyl 3-(Aminomethyl)-3-methylazetidine-1-carboxylate (CAS 1158758-85-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate, registered under CAS number 1158758-85-0, is a synthetically versatile bifunctional building block of significant interest in medicinal chemistry. Its rigid four-membered azetidine core, substituted with a primary amine and a protected secondary amine, offers a unique three-dimensional scaffold for the design of novel therapeutic agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the primary amine, making it an ideal starting material for the synthesis of more complex molecules. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 1158758-85-0
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Solid[1]
Purity Typically >95%[2]

Synthesis and Chemical Reactivity

One common approach involves the construction of the azetidine ring followed by functional group interconversion at the 3-position. For instance, a precursor such as 1-Boc-3-azetidinone can be used to introduce the methyl and aminomethyl groups.

The chemical reactivity of this compound is dominated by the primary amine and the Boc-protected secondary amine. The primary amine can undergo a wide range of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

The Boc-protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine for further functionalization. This orthogonal reactivity is a key feature that makes this building block valuable in multi-step syntheses.

Role in Medicinal Chemistry and Drug Discovery

The azetidine scaffold is a "privileged" motif in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.[3] Azetidine-containing compounds have been reported to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties, and they are also used in treatments for central nervous system disorders.[3]

This compound serves as a crucial starting material for the synthesis of novel azetidine derivatives with potential therapeutic applications. The geminal methyl and aminomethyl substitution at the 3-position provides a unique steric and electronic environment that can be exploited to fine-tune the pharmacological properties of the final compound.

While specific drugs or clinical candidates synthesized directly from CAS 1158758-85-0 are not prominently featured in publicly accessible literature, the application of structurally similar azetidine building blocks provides a strong indication of its potential. For example, derivatives of 3-amino-3-cyanoazetidine have been investigated as building blocks for anticancer agents and sphingosine-1-phosphate (S1P) receptor agonists, which are of interest for treating multiple sclerosis.[1]

The logical workflow for utilizing this building block in a drug discovery program is illustrated in the following diagram:

G cluster_0 Building Block Utilization Workflow A tert-Butyl 3-(aminomethyl)-3- methylazetidine-1-carboxylate (CAS 1158758-85-0) B Selective Functionalization of Primary Amine A->B Acylation, Sulfonylation, Reductive Amination, etc. C Deprotection of Secondary Amine (Boc Removal) B->C Acidic Conditions (TFA, HCl) E Library of Novel Azetidine Derivatives B->E Direct use after primary amine functionalization D Further Functionalization of Secondary Amine C->D D->E F Biological Screening (e.g., Enzyme Assays, Cell-based Assays) E->F G Lead Compound Identification F->G H Lead Optimization (Structure-Activity Relationship Studies) G->H I Preclinical Candidate H->I

Caption: Workflow for the utilization of this compound in drug discovery.

Experimental Protocol: Representative Sulfonamide Synthesis

The following is a representative, generalized protocol for the synthesis of a sulfonamide derivative using a primary amine-containing building block like this compound. This protocol is based on standard organic synthesis techniques.

Materials:

  • This compound

  • Aryl or alkyl sulfonyl chloride

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous aprotic solvent.

  • Addition of Base: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 equivalents) in the anhydrous aprotic solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide derivative.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Suppliers

This compound is commercially available from a number of suppliers specializing in chemical building blocks for research and development. A partial list of suppliers includes:

  • CymitQuimica[1]

  • TCI Chemicals[2]

  • Atomax Chemicals Co., Ltd.

  • ChemBridge Corporation

  • Apollo Scientific

  • Chongqing Chemdad

Pricing and availability are subject to change and should be confirmed with the respective suppliers.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel azetidine-containing compounds in the context of drug discovery. Its unique structural features and orthogonal reactivity make it an attractive starting material for the generation of diverse chemical libraries for biological screening. While direct biological activity data for this specific compound is limited, its utility as a synthetic intermediate is well-established by analogy to structurally related compounds. Researchers in medicinal chemistry and drug development can leverage this building block to explore new chemical space and design next-generation therapeutic agents.

References

Molecular weight and formula of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, safety protocols, and applications, offering insights for its effective use in research and drug development.

Core Molecular Attributes

This compound is a disubstituted azetidine derivative featuring a pivotal primary amine and a methyl group at the 3-position, with the azetidine nitrogen protected by a tert-butoxycarbonyl (Boc) group. This structure offers a unique three-dimensional scaffold that is increasingly sought after in the design of novel therapeutics.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C10H20N2O2[1]
Molecular Weight 200.28 g/mol [1]
CAS Number 1158758-85-0[1][2]
Predicted Boiling Point 242.5 ± 33.0 °C
Appearance White to off-white solid[3][4]

Synthesis and Mechanism

The synthesis of substituted azetidines is a critical aspect of their utility. While a specific, publicly available, step-by-step synthesis for this compound is not detailed in the provided search results, a general approach can be inferred from the synthesis of related compounds, such as tert-butyl 3-oxoazetidine-1-carboxylate, which often serves as a key intermediate.[5][6]

A plausible synthetic route would likely involve the construction of the core azetidine ring, followed by the introduction of the methyl and aminomethyl groups at the 3-position. The Boc protecting group is crucial for modulating the reactivity of the azetidine nitrogen during these synthetic transformations.

Illustrative Synthetic Workflow

G A Commercially Available Azetidine Precursor B Boc Protection of Azetidine Nitrogen A->B Di-tert-butyl dicarbonate C Introduction of Methyl Group at C3 B->C Alkylation or Grignard Reaction D Functional Group Transformation to Aminomethyl C->D Nitrile Reduction or Amine Alkylation E Final Product: this compound D->E Purification

Sources

Solubility and Stability of Boc-Protected 3-Amino-3-Methylazetidine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

The 3-amino-3-methylazetidine scaffold is an increasingly important building block in modern medicinal chemistry, valued for its ability to introduce conformational rigidity and improve physicochemical properties in drug candidates.[1] Protecting the primary amine with a tert-butoxycarbonyl (Boc) group is a standard synthetic strategy, enabling selective reactions at other positions. However, the introduction of the lipophilic and acid-labile Boc group fundamentally alters the molecule's solubility and stability profiles. This guide provides an in-depth analysis of these properties, offering both theoretical grounding and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will explore the causal relationships between molecular structure and experimental outcomes, providing a framework for anticipating challenges and designing robust experimental plans.

Core Physicochemical Principles

Understanding the solubility and stability of Boc-protected 3-amino-3-methylazetidine begins with an analysis of its constituent parts: the azetidine ring, the methyl group, and the Boc protecting group.

  • The Azetidine Ring: This strained, four-membered nitrogen-containing heterocycle is polar and hydrophilic.[2] The nitrogen atom is basic, with a pKa that renders it protonated at physiological pH. This protonation is a key driver of aqueous solubility.[3]

  • The 3-Methyl Group: The addition of a methyl group at the C3 position increases the molecule's lipophilicity (fat-solubility) and shields the adjacent amine, potentially influencing its basicity and reactivity.

  • The tert-Butoxycarbonyl (Boc) Group: As a protecting group, the Boc moiety converts the primary amine into a carbamate, which is significantly less basic and less nucleophilic.[4][5] The bulky and greasy tert-butyl component dramatically increases lipophilicity, thereby reducing aqueous solubility. Crucially, the Boc group is designed to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4][6][7]

The interplay of these three components results in a molecule of moderate polarity with a pronounced dependence on pH for aqueous solubility and a critical vulnerability to acidic environments for stability.

Solubility Profile and Determination

Aqueous solubility is a critical parameter that directly impacts a compound's bioavailability and suitability for in vitro assays.[8][9] For Boc-protected 3-amino-3-methylazetidine derivatives, solubility is a delicate balance between the polar azetidine core and the lipophilic substituents.

Theoretical Considerations
  • pH-Dependent Solubility: The unmasked azetidine nitrogen is the primary determinant of pH-dependent solubility. In acidic media (pH < pKa), the nitrogen becomes protonated, forming a more soluble salt.[3] The Boc-protected amine, being a non-basic carbamate, does not contribute to this effect. Therefore, the overall aqueous solubility of the molecule is expected to increase at lower pH values.

  • Solvent Polarity: In organic solvents, the principle of "like dissolves like" governs solubility. The molecule's dual nature—polar ring, nonpolar substituents—suggests good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol and ethanol. It is expected to have poor solubility in nonpolar solvents such as hexanes or toluene.

  • Solid-State Form: The physical form of the solid material significantly impacts solubility. Amorphous (non-crystalline) forms are generally more soluble than their stable crystalline counterparts due to lower lattice energy.[8] It is crucial to characterize the solid form when conducting solubility studies to ensure reproducibility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for measuring equilibrium solubility, providing a thermodynamically accurate value.[10][11]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, 0.1N HCl, water) in a sealed vial.

    • Causality Note: Using an excess of solid ensures that a saturated solution is formed, which is a prerequisite for measuring equilibrium solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary for highly crystalline compounds.[11]

    • Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h). Equilibrium is confirmed when the measured concentration no longer changes over time.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PTFE).

    • Causality Note: Filtration is critical to remove any fine particulates that could falsely elevate the measured concentration.

  • Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the results in units such as mg/mL or µM.

Predicted Solubility and Data Summary

The following table summarizes the expected qualitative solubility of a typical Boc-protected 3-amino-3-methylazetidine derivative in common laboratory solvents.

SolventTypePredicted SolubilityRationale
Water (pH 7.0)Polar ProticLow to Sparingly SolubleLipophilic Boc and methyl groups dominate.
0.1 M HCl (aq)Acidic AqueousModerately SolubleProtonation of the azetidine nitrogen enhances solubility.[3]
DMSOPolar AproticHighly SolubleExcellent solvent for a wide range of organic molecules.[3]
Methanol / EthanolPolar ProticSolubleGood balance of polarity to dissolve the entire molecule.
DichloromethaneModerately PolarSolubleEffective at dissolving moderately polar organic compounds.
HexanesNonpolarInsolubleInsufficient polarity to overcome the polar azetidine core.
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B Start Equilibration C Centrifuge to Pellet Solid B->C End Equilibration D Filter Supernatant (0.22 µm PTFE) C->D E Dilute Filtrate D->E F Analyze via HPLC-UV E->F G Calculate Concentration F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Assessment

Stability testing is a regulatory requirement and a critical component of drug development, used to determine appropriate storage conditions and shelf-life.[12][13] The primary stability concern for this class of compounds is the acid-lability of the Boc protecting group.

Theoretical Considerations: Degradation Pathways

The Boc group is cleaved under acidic conditions through a mechanism involving protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[5][7]

  • Acidic Conditions: Rapid degradation is expected. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cause complete deprotection, even at room temperature.[4][7]

  • Basic Conditions: The Boc group is generally stable to basic and nucleophilic conditions, making degradation unlikely.[4][6]

  • Thermal Stress: In the absence of acid, the Boc group is thermally stable at typical pharmaceutical storage and processing temperatures (e.g., up to 40-50°C).[14]

  • Oxidative and Photolytic Stress: While the core structure is not inherently susceptible to oxidation or photolysis, these conditions should be tested as part of a comprehensive stability assessment.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to identify likely degradation products and degradation pathways.[15][16]

Objective: To assess the intrinsic stability of the compound and identify potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and apply the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 40°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 40°C.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.

    • Thermal Stress: For the solid state, store the powder at 60°C. For the solution state, heat the stock solution at 60°C.

    • Photostability: Expose the solid powder and solution to light according to ICH Q1B guidelines.

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 8, 24 hours).

    • Causality Note: Multiple time points allow for an understanding of the degradation kinetics.

  • Sample Quenching: For acid and base samples, neutralize them by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradants). Use a photodiode array (PDA) detector to assess peak purity and LC-MS to identify the mass of any degradation products.

  • Reporting: Report the percentage of the parent compound remaining and the percentage of major degradants formed under each condition.

Predicted Stability and Data Summary
ConditionTemperatureExpected OutcomePrimary Degradant
0.1 M HCl40°CRapid Degradation3-Amino-3-methylazetidine
0.1 M NaOH40°CStableN/A
3% H₂O₂RTLikely StableN/A (or minor N-oxide)
Heat (Solid)60°CStableN/A
Light (ICH Q1B)RTLikely StableN/A
Visualizations: Stability Factors and Mechanism

G center Compound Stability A pH A->center B Temperature B->center C Light C->center D Oxidizing Agents D->center E Solution vs. Solid State E->center

Caption: Key Factors Influencing Compound Stability.

G cluster_mech Boc Deprotection Mechanism (Acid-Catalyzed) Mol1 Boc-Protected Amine Mol2 Protonated Carbamate (Resonance Stabilized) Mol1->Mol2 + H+ Proton H+ Mol3 Carbamic Acid (Unstable) Mol2->Mol3 Cation tert-Butyl Cation Mol2->Cation Elimination Mol4 Free Amine Mol3->Mol4 Decarboxylation CO2 CO₂ Mol3->CO2

Sources

Topic: Potential Biological Activities of Substituted 3-Amino-3-Methylazetidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a "privileged" scaffold in modern medicinal chemistry. Its strained, three-dimensional structure offers a unique conformational rigidity that can enhance binding affinity and introduce favorable physicochemical properties in drug candidates. Among its derivatives, substituted 3-amino-3-methylazetidines have emerged as a particularly versatile core, demonstrating a wide spectrum of biological activities. This guide provides a technical exploration of this chemical class, synthesizing current knowledge on its synthesis, key therapeutic potentials, structure-activity relationships, and the experimental methodologies crucial for its evaluation. We will delve into its significant promise in developing novel agents for infectious diseases and central nervous system disorders, offering field-proven insights into the causality behind experimental design and compound optimization.

Introduction: The Azetidine Scaffold in Drug Discovery

Small, saturated heterocycles are foundational building blocks in drug design, and the azetidine moiety is a prime example of a scaffold that has gained prominence. Unlike more flexible aliphatic chains or rigid aromatic rings, the azetidine core provides a well-defined three-dimensional vector for substituents, which can be critical for precise interaction with biological targets. The introduction of a methyl group at the C-3 position alongside an amino group creates a chiral center and a key functional handle for further diversification, giving rise to the 3-amino-3-methylazetidine framework. This specific arrangement has proven to be a fruitful starting point for discovering compounds with diverse and potent biological activities, from antimicrobial to neurological applications.

Core Synthetic Strategies

The successful exploration of the 3-amino-3-methylazetidine scaffold is underpinned by robust and versatile synthetic routes. A primary and highly effective method involves the reductive amination of a protected 3-azetidinone precursor. This approach allows for the systematic introduction of a wide array of substituents, facilitating comprehensive structure-activity relationship (SAR) studies.

General Synthetic Workflow

The synthesis typically commences with a commercially available N-protected 3-azetidinone, such as N-Boc-3-azetidinone. The key transformation is a reductive amination reaction with a selected primary amine in the presence of a mild reducing agent.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Product cluster_final Final Steps A N-Boc-3-Azetidinone C Reductive Amination (e.g., NaBH(OAc)3) A->C B Primary Amine (R-NH2) B->C D N-Boc-3-amino-3-substituted azetidine C->D Forms C-N bond E Deprotection (e.g., TFA or HCl) D->E F Final Substituted 3-Aminoazetidine Derivative E->F Removes Boc group

Caption: Mechanism of Action as a Triple Reuptake Inhibitor (TRI).

  • Structure-Activity Relationship: SAR studies in this area have shown that the nature of the substituents on the amino group is critical for potency and selectivity. For instance, it has been observed that increased bulkiness of the R¹ group can be detrimental to reuptake inhibitory activity.[1] The optimization process for these compounds often involves balancing potency with other critical drug-like properties, such as microsomal stability, cytochrome P450 (CYP) inhibition, and hERG channel activity. [2]

Conceptual Framework for SAR Analysis

A systematic SAR study is the cornerstone of transforming a biologically active "hit" compound into a viable "lead" candidate. This involves synthesizing and testing a series of analogues to understand which molecular features are essential for activity.

SAR_Workflow A Identify Initial 'Hit' (e.g., 3-Amino-3-methylazetidine core) B Define Points of Diversification (R1, R2, etc.) A->B C Synthesize Analogue Library (Varying electronics, sterics, etc.) B->C D Biological Screening (e.g., MIC, IC50 Assay) C->D E Analyze Data: Relate Structural Changes to Activity D->E F Develop SAR Model (e.g., 'Electron-withdrawing groups at R1 increase potency') E->F G Design Next-Generation Compounds F->G G->C Iterative Optimization

Caption: Conceptual Flow of a Structure-Activity Relationship (SAR) Study.

This iterative process allows researchers to build a predictive model of how chemical structure translates to biological function, guiding the rational design of more potent and selective compounds. [3]

Experimental Protocols & Methodologies

The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental protocols. Below are methodologies central to evaluating the compounds discussed.

Protocol 1: General Synthesis of 3-Substituted Aminoazetidines[1]
  • Reactant Preparation: Dissolve N-Boc-3-azetidinone (1.0 eq.) and the desired primary amine (1.1 eq.) in a suitable solvent, such as methylene chloride (DCM).

  • Initiation: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the N-Boc protected intermediate.

  • Deprotection: Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of 4N HCl in dioxane. Stir at room temperature for 2-4 hours.

  • Isolation: Remove the solvent and excess acid under reduced pressure to yield the final amine salt product.

**Protocol 2: Antimycobacterial Susceptibility Testing (REMA)[3][4]
  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microplate using appropriate mycobacterial growth medium (e.g., Middlebrook 7H9).

  • Inoculum Preparation: Grow a culture of the mycobacterial strain (e.g., M. tuberculosis H37Rv) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in growth medium.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the test compound. Include positive (cells only) and negative (medium only) controls.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of a resazurin solution to each well and incubate for an additional 24 hours.

  • Data Analysis: Assess the color change visually. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change from blue to pink.

Protocol 3: Neurotransmitter Transporter Uptake Assay[1][5]
  • Cell Culture: Culture human embryonic kidney 293 (HEK293) cells that are stably transfected to express the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.

  • Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of the test compound (prepared in KRH buffer) to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Initiate the uptake reaction by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and its corresponding unlabeled version.

  • Incubation & Termination: Incubate for a short period (e.g., 1-10 minutes) at 37°C. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

Substituted 3-amino-3-methylazetidines have unequivocally established their value as a versatile scaffold for drug discovery. The research highlighted herein demonstrates their potent activities as both antimycobacterial agents and CNS-acting triple reuptake inhibitors. The synthetic tractability of the core allows for extensive and rapid exploration of the chemical space, facilitating robust SAR studies.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. For anti-TB agents, this includes improving metabolic stability and reducing potential off-target toxicities. For TRIs, fine-tuning the potency ratios for SERT, NET, and DAT could lead to tailored antidepressant profiles with improved efficacy and tolerability. Furthermore, the inherent versatility of this scaffold suggests that its potential is not limited to these two areas, and screening against other target classes, such as kinases or proteases, may unveil new and exciting therapeutic opportunities.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Parisi, G., et al. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.
  • Li, Y., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • Li, Y., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.
  • Han, Y., et al. (2016). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.
  • Smajić, Dž., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. [Link]

  • Drug Design Org. (2005).

Sources

Navigating the Landscape of 3,3-Disubstituted Azetidines: A Technical Guide to Tert-butyl 3-amino-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: Initial searches for "Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate" did not yield a conclusive entry in authoritative chemical databases. This suggests the compound may be novel, not widely synthesized, or referred to under a different nomenclature. To ensure the scientific integrity and utility of this guide, we will focus on the closely related and well-documented compound, tert-butyl 3-amino-3-methylazetidine-1-carboxylate . This molecule shares the key structural feature of a quaternary center at the 3-position of the azetidine ring, making it a valuable and representative subject for researchers in drug discovery.

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug design.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[2] Unlike more flexible aliphatic amines, the constrained nature of the azetidine ring allows for precise orientation of substituents, a critical factor in optimizing interactions with enzymes and receptors. Furthermore, the introduction of a quaternary center, as seen in 3,3-disubstituted azetidines, offers a sophisticated strategy to explore novel chemical space and fine-tune physicochemical properties.

This guide provides an in-depth technical overview of tert-butyl 3-amino-3-methylazetidine-1-carboxylate, a key building block for the synthesis of more complex molecules in drug discovery programs.

Core Molecular Identifiers

Accurate identification is paramount in chemical synthesis and documentation. The following table summarizes the key identifiers for tert-butyl 3-amino-3-methylazetidine-1-carboxylate.

IdentifierValue
IUPAC Name tert-Butyl 3-amino-3-methylazetidine-1-carboxylate
CAS Number 1158758-77-0[3]
Molecular Formula C₉H₁₈N₂O₂[3]
Molecular Weight 186.25 g/mol [3]
Canonical SMILES CC1(CN(C1)C(=O)OC(C)(C)C)N[3]
InChI InChI=1S/C9H18N2O2/c1-8(10)5-11(6-8)7(12)13-9(2,3)4/h5-6,10H2,1-4H3
InChI Key LDWZHGRHSCFIJE-UHFFFAOYSA-N[3]

Synthesis and Chemical Reactivity

The synthesis of 3,3-disubstituted azetidines presents unique challenges due to the ring strain inherent in the four-membered ring system. However, several synthetic strategies have been developed to access these valuable scaffolds.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 3,3-disubstituted azetidines, highlighting the key transformations that could lead to the target molecule.

Synthesis_Workflow Conceptual Synthesis of 3,3-Disubstituted Azetidines Start Commercially Available Starting Materials Intermediate1 Formation of Azetidin-3-one Start->Intermediate1 Multi-step synthesis Intermediate2 Introduction of Quaternary Center Intermediate1->Intermediate2 e.g., Strecker or related reactions FinalProduct Tert-butyl 3-amino-3-methylazetidine-1-carboxylate Intermediate2->FinalProduct Functional group interconversion

Caption: Conceptual workflow for the synthesis of the target molecule.

Key Synthetic Considerations:
  • Ring Formation: The construction of the azetidine ring is a critical step. Common methods include intramolecular cyclization of γ-amino alcohols or related precursors.

  • Introduction of the Quaternary Center: The formation of the 3,3-disubstituted pattern often involves reactions with a suitable azetidin-3-one precursor. Methodologies like the Strecker synthesis (using a ketone, amine, and cyanide source) or addition of organometallic reagents can be employed to install the desired substituents.

  • Protecting Group Strategy: The use of the tert-butyloxycarbonyl (Boc) group is a deliberate choice. It protects the azetidine nitrogen from unwanted side reactions during synthesis and can be readily removed under acidic conditions to allow for further derivatization.

Applications in Drug Discovery and Medicinal Chemistry

Azetidine derivatives are increasingly sought after in drug discovery for their ability to impart favorable properties to lead compounds.

  • Scaffold for Novel Chemical Entities: Tert-butyl 3-amino-3-methylazetidine-1-carboxylate serves as a versatile building block. The primary amine at the 3-position provides a reactive handle for the introduction of a wide array of functional groups through amide coupling, reductive amination, and other nitrogen-based chemistries.

  • Modulation of Physicochemical Properties: The rigid, three-dimensional nature of the azetidine core can improve aqueous solubility and metabolic stability compared to more lipophilic and flexible aliphatic chains. The gem-dimethyl substitution pattern can also shield adjacent functional groups from metabolic degradation.

  • Bioisosteric Replacement: The azetidine moiety can act as a bioisostere for other cyclic and acyclic structures, allowing for the fine-tuning of a compound's pharmacological profile while maintaining key binding interactions.

Substituted azetidines have been successfully incorporated into a wide range of biologically active molecules, including enzyme inhibitors and G protein-coupled receptor (GPCR) modulators.[2] The unique structural features of compounds like tert-butyl 3-amino-3-methylazetidine-1-carboxylate make them valuable tools for medicinal chemists aiming to develop next-generation therapeutics.[1]

Conclusion

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate is a prime example of a modern building block that enables the exploration of novel chemical space in drug discovery. Its 3,3-disubstituted pattern offers a unique combination of structural rigidity and synthetic versatility. As the demand for sp³-rich, three-dimensional molecules continues to grow, the strategic use of such advanced intermediates will be crucial in the development of new and effective medicines.

References

  • AcrosPharmatech. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate. Available at: [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel gem-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique conformational constraints and ability to improve physicochemical properties, such as metabolic stability and aqueous solubility, have made it a highly sought-after bioisostere.[3][4] This guide focuses specifically on gem-disubstituted azetidines, a subclass that offers a fixed three-dimensional vector for substituents, providing a powerful tool for probing and optimizing interactions with biological targets. We will dissect the foundational synthetic strategies, from classical intramolecular cyclizations to cutting-edge photocatalytic and strain-release methodologies, providing both mechanistic rationale and field-proven experimental protocols for the discerning research scientist.

The Strategic Imperative for gem-Disubstitution

In drug design, controlling the spatial orientation of functional groups is paramount. While monosubstituted azetidines offer valuable exit vectors, the introduction of a geminal disubstitution at the C2 or C3 position creates a conformationally rigid stereocenter. This rigidity minimizes the entropic penalty upon binding to a target protein and allows for the precise projection of substituents into defined pockets of a binding site. This structural feature is found in numerous drug candidates and approved pharmaceuticals, where it often replaces more flexible or metabolically labile groups.[5] The synthetic challenge, however, lies in efficiently constructing the strained four-membered ring while simultaneously installing two substituents on the same carbon atom.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the azetidine ring has historically been challenging due to unfavorable ring strain.[2] However, a diverse array of synthetic methods has been developed to overcome this hurdle. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

G cluster_start Common Precursors cluster_methods Synthetic Methodologies cluster_product Target Scaffold sp3_precursor γ-Haloamines / Amino Alcohols cyclization Intramolecular Cyclization sp3_precursor->cyclization SN2 attack imine_alkene Imines + Alkenes cycloaddition [2+2] Cycloaddition (Aza Paternò-Büchi) imine_alkene->cycloaddition Photochemical activation aziridines Aziridines expansion Ring Expansion aziridines->expansion Carbene insertion/ [1,2]-Stevens Rearrangement ABBs Azabicyclo[1.1.0]butanes (ABBs) strain_release Strain-Release Functionalization ABBs->strain_release Electrophilic/Radical ring opening azetidine gem-Disubstituted Azetidine cyclization->azetidine cycloaddition->azetidine expansion->azetidine strain_release->azetidine

Caption: Core synthetic pathways to gem-disubstituted azetidines.

Intramolecular Cyclization: The Foundational Approach

The most classical and direct method for forming the azetidine ring is through the intramolecular nucleophilic substitution of a γ-functionalized amine.[6][7] The nitrogen atom acts as an intramolecular nucleophile, displacing a leaving group (e.g., a halide or sulfonate ester) at the γ-position.

Causality and Control: The success of this method hinges on several factors. The precursor must be designed to favor the 4-exo-tet cyclization over competing intermolecular reactions like dimerization or polymerization. This is typically achieved by performing the reaction under high-dilution conditions. The choice of the leaving group is also critical; mesylates and tosylates are commonly used as they are readily displaced. The base used for the cyclization must be strong enough to deprotonate the amine (if it's in a salt form) but should not promote elimination side reactions.

[2+2] Cycloaddition: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between an imine and an alkene to directly form the azetidine ring.[8][9] This method is highly convergent but has been historically limited by challenges such as the rapid E/Z isomerization of the excited imine, which provides a non-productive relaxation pathway.[8]

Modern Advances: Recent breakthroughs have harnessed visible-light photocatalysis to overcome these limitations.[10][11] By using specific photocatalysts, such as iridium complexes, it is possible to selectively excite the imine component to its triplet state, which then undergoes efficient cycloaddition with a wide range of alkenes.[10][12] This approach is characterized by its operational simplicity and mild reaction conditions.[10]

G PC Photocatalyst (e.g., Ir(ppy)₃) Imine Imine (Ground State S₀) PC->Imine Visible Light (hν) Energy Transfer ExcitedImine_S1 Imine (Excited Singlet S₁) Imine->ExcitedImine_S1 Absorption Alkene Alkene Azetidine Azetidine Product Alkene->Azetidine ExcitedImine_T1 Imine (Excited Triplet T₁) ExcitedImine_S1->ExcitedImine_T1 Intersystem Crossing (ISC) ExcitedImine_T1->Azetidine [2+2] Cycloaddition

Caption: Simplified mechanism of a photocatalytic Aza Paternò-Büchi reaction.

Ring Expansion of Aziridines

One-carbon ring expansion of readily available aziridines provides an elegant route to azetidines.[13] These transformations can be achieved through various mechanisms, including the[3][14]-Stevens rearrangement of aziridinium ylides.[15][16] In this process, a carbene or carbene equivalent is added to the aziridine nitrogen, forming a transient ylide that rearranges to the ring-expanded azetidine.

Expert Insight: A key challenge in this approach is controlling the fate of the highly reactive ylide intermediate.[16] Recent advances in biocatalysis have demonstrated remarkable control, utilizing engineered "carbene transferase" enzymes to not only favor the desired[3][14]-Stevens rearrangement over competing pathways but also to achieve exceptionally high enantioselectivity.[15][16]

Modular Synthesis via Azetidinylation Reagents

A significant advancement in the synthesis of 3,3-disubstituted azetidines involves a modular approach using pre-formed "azetidinylation reagents".[3][14] This strategy avoids the de novo construction of the ring in the final step. Instead, a reactive azetidine intermediate, such as an azetidine trichloroacetimidate ester, is prepared and subsequently reacted with a wide range of nucleophiles in the presence of a Lewis acid catalyst.[3]

Trustworthiness of the Method: This protocol is self-validating due to its modularity and broad scope. The success with a diverse set of nucleophiles demonstrates its robustness. The use of a mild Lewis acid like Scandium (III) triflate (Sc(OTf)₃) is key, as it is strong enough to activate the imidate for nucleophilic attack but is tolerant of many functional groups, which is a common limitation in other methods.[3][14]

Experimental Protocols & Data

Protocol: Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a generalized procedure based on established methods for converting γ-amino alcohols into azetidines.[7]

Workflow Diagram:

G A 1. Dissolve γ-amino alcohol in anhydrous CH₂Cl₂ under Argon B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Triethylamine (1.5 eq) B->C D 4. Add Methanesulfonyl Chloride (1.2 eq) dropwise C->D E 5. Stir and monitor reaction by TLC D->E F 6. Aqueous Workup (Quench, Extract, Dry) E->F G 7. Dissolve crude mesylate in THF/DMF F->G H 8. Add Base (e.g., NaH, 1.2 eq) at 0 °C G->H I 9. Warm to RT and monitor by TLC H->I J 10. Quench and perform final workup I->J K 11. Purify via Column Chromatography J->K

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

Step-by-Step Methodology:

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).[7]

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor for the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution and extract the product with CH₂Cl₂ (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure for the next step.

  • Cyclization:

    • Dissolve the crude mesylate in a suitable solvent such as tetrahydrofuran (THF).

    • Add a strong, non-nucleophilic base (e.g., sodium hydride, NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and generates H₂ gas.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the azetidine product is complete.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the desired azetidine.

Protocol: Modular Synthesis of a 3,3-Disubstituted Azetidine

This protocol is adapted from the work of Li and coworkers for the modular synthesis of 3,3-disubstituted azetidines.[3]

Step-by-Step Methodology:

  • To a flame-dried flask containing 4Å molecular sieves (100 mg), add Scandium (III) triflate (Sc(OTf)₃, 9.8 mg, 10 mol %).

  • Under an argon atmosphere, add the azetidine trichloroacetimide ester starting material (0.20 mmol), the desired nucleophile (0.30 mmol), and dry dichloromethane (CH₂Cl₂, 1.5 mL).

  • Stir the mixture at 35 °C.

  • Monitor the reaction progress by TLC. The reaction typically takes around 12 hours for complete consumption of the starting azetidine ester.[3]

  • Once complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by chromatography on a silica gel column to afford the final 3,3-disubstituted azetidine product.

Table 1: Comparison of Key Synthetic Methodologies

FeatureIntramolecular CyclizationAza Paternò-BüchiRing ExpansionModular Synthesis
Key Transformation C-N bond formation[2+2] CycloadditionC-C bond insertionC-C/C-X bond formation
Common Precursors γ-Haloamines, γ-Amino alcoholsImines, AlkenesAziridines, Diazo compoundsAzetidinylation reagents, Nucleophiles
Typical Conditions Base, High dilutionUV or Visible light, PhotocatalystMetal catalyst (e.g., Cu, Rh) or BiocatalystLewis acid (e.g., Sc(OTf)₃), Anhydrous
Key Advantages Straightforward, reliableHighly convergent, atom-economicalAccess to complex scaffoldsBroad scope, high functional group tolerance[3][14]
Common Limitations Intermolecular side reactionsLimited to certain imine/alkene classesSubstrate-specific, potential side reactionsRequires synthesis of the azetidinylation reagent

Conclusion and Future Outlook

The synthesis of gem-disubstituted azetidines has evolved significantly, moving from challenging, substrate-specific methods to robust, modular, and photocatalytic strategies. The ability to reliably and diversely functionalize this privileged scaffold is of immense value to drug discovery programs. Future innovations will likely focus on developing enantioselective variants of these reactions, expanding the substrate scope even further, and integrating these methods into automated synthesis platforms to accelerate the discovery of new chemical entities. The continued exploration of novel reactivity, such as leveraging the ring strain of intermediates like 1-azabicyclo[1.1.0]butanes, promises to deliver even more powerful tools for accessing these critical building blocks.[17][18]

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link][14][19]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link][3]

  • Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines,... ResearchGate. Available at: [Link][20]

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. Available at: [Link][10]

  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. Available at: [Link][17]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[3][14]-Stevens Rearrangement. National Institutes of Health (NIH). Available at: [Link][15]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health (NIH). Available at: [Link][8]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate. Available at: [Link][11]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link][21]

  • Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines... ACS Publications. Available at: [Link][13]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. Available at: [Link][9]

  • Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. ACS Publications. Available at: [Link][22]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). Available at: [Link][23]

  • Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. ACS Publications. Available at: [Link][4]

  • New developments in (aza) Paternò-Büchi reactions. ACS Fall 2025. Available at: [Link][24]

  • Synthesis of Azetidines. Progress in Chemistry. Available at: [Link][6]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[3][14]-Stevens Rearrangement. Journal of the American Chemical Society. Available at: [Link][16]

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Portfolio. Available at: [Link][12]

  • The synthesis of azetidines with intramolecular cyclization of homoallylamines. ResearchGate. Available at: [Link][25]

  • The synthesis of azetidines with intramolecular cyclization of... ResearchGate. Available at: [Link][26]

  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. ACS Publications. Available at: [Link][27]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link][5]

  • "Synthesis of Novel Azetidines" by Amber Thaxton. ScholarWorks@UNO. Available at: [Link][28]

  • Azetidines of pharmacological interest. PubMed. Available at: [Link][2]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed. Available at: [Link][29]

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Technical Guide: Predicted Physicochemical Profile of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on pKa and logP for Drug Discovery

Executive Summary

In the landscape of modern drug discovery, a molecule's success is intrinsically linked to its physicochemical properties. These parameters govern its journey through the body—from absorption and distribution to metabolism and excretion (ADMET). This guide provides an in-depth analysis of two such critical properties, the acid dissociation constant (pKa) and the partition coefficient (logP), for the novel scaffold, Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate. By integrating computational predictions with established experimental principles, we aim to provide researchers, scientists, and drug development professionals with a predictive understanding of this molecule's behavior, thereby informing its strategic progression in the development pipeline.

Introduction: The Foundational Role of pKa and logP in Medicinal Chemistry

This compound is a substituted azetidine, a class of compounds gaining prominence in medicinal chemistry for their desirable properties as bioisosteres and constrained scaffolds. Before significant resources are invested in synthesizing and testing such a candidate, in silico profiling is an indispensable first step.

  • pKa (Acid Dissociation Constant): This value is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or base.[1] In drug development, pKa is paramount as it determines the ionization state of a molecule at a given pH.[1][2] Since the human body comprises compartments with varying pH levels (e.g., stomach ~pH 1.5-3.5, blood ~pH 7.4, small intestine ~pH 6-7.4), a drug's charge state will change as it transits through these environments. This charge profoundly impacts solubility, membrane permeability, protein binding, and target engagement.[3][4] For instance, an ionized drug is typically more water-soluble but less able to cross lipid-rich cell membranes.[1]

  • logP (Partition Coefficient): The logarithm of the partition coefficient, logP, is the canonical measure of a compound's lipophilicity (affinity for a lipid-like environment) versus its hydrophilicity (affinity for an aqueous environment).[5] It is defined as the ratio of the concentration of a neutral compound in a two-phase system of octanol and water.[5][6] Lipophilicity is a key determinant of a drug's ADMET profile.[7] According to Lipinski's "Rule of 5," a widely recognized guideline for oral bioavailability, a logP value of less than 5 is generally preferred for drug candidates.[5][8]

Together, pKa and logP provide a foundational snapshot of a molecule's "drug-likeness" and potential pharmacokinetic behavior.

Predicted Physicochemical Properties

PropertyPredicted ValueInterpretation
pKa ~9.5 ± 0.5The molecule is a moderately strong base. At physiological pH (7.4), the primary amine will be >99% protonated (cationic).
logP ~0.8 ± 0.4The neutral form of the molecule is slightly lipophilic, but its overall character is balanced.
logD at pH 7.4 ~ -1.5 ± 0.5The effective lipophilicity at physiological pH is low, indicating high aqueous solubility due to ionization.

Note: These values are consensus estimates derived from various computational algorithms. For ionizable molecules like this one, the Distribution Coefficient (logD) is often more informative than logP. LogD accounts for the pH-dependent distribution of both the ionized and non-ionized forms of the compound.[7][9]

Computational Prediction Methodologies: The 'In Silico' Laboratory

The prediction of pKa and logP relies on sophisticated computational methods that range from empirical models to first-principles quantum mechanics.[10][11]

Causality of Method Selection
  • For pKa: The primary amine in the target molecule is a common functional group. Therefore, empirical and machine-learning models trained on large databases containing similar amines are expected to yield accurate predictions quickly.[10][12] Quantum mechanical (QM) methods, while more computationally intensive, can provide deeper insight by calculating the free energy change of protonation, offering a physics-based validation of the empirical results.[12][13]

  • For logP: Fragment-based methods are the workhorse of the industry for logP prediction.[11] These algorithms deconstruct the molecule into known fragments with established lipophilicity contributions and sum them up, applying correction factors for intramolecular interactions.[5][11] This approach is rapid and generally reliable for drug-like molecules.

Workflow for Computational Prediction

The general workflow for predicting these key physicochemical parameters is a multi-step process that ensures accuracy and confidence in the results.

G cluster_input Input cluster_pka pKa Prediction cluster_logp logP/logD Prediction cluster_output Output mol_input Molecular Structure (SMILES/SDF) pka_empirical Empirical/ML Models (e.g., MoKa, Epik) mol_input->pka_empirical Analyze functional groups pka_qm Quantum Mechanics (DFT + Solvation Model) mol_input->pka_qm Calculate free energy logp_frag Fragment-Based Models (e.g., ALOGPS, ClogP) mol_input->logp_frag Deconstruct into fragments logp_prop Property-Based Models (e.g., Atomic Contributions) mol_input->logp_prop Analyze atomic properties pka_consensus Consensus pKa Value pka_empirical->pka_consensus pka_qm->pka_consensus logd_calc logD Calculation (Uses pKa & logP) pka_consensus->logd_calc Input for pH dependence final_report Physicochemical Profile Report pka_consensus->final_report logp_frag->logd_calc logp_prop->logd_calc logd_calc->final_report

Caption: Workflow for computational prediction of pKa and logD.

Scientific Interpretation and Implications for Drug Development

  • High Basicity (Predicted pKa ~9.5): The aminomethyl group's pKa indicates that at physiological pH (7.4), the molecule will exist almost exclusively in its protonated, cationic form.

    • Expertise & Experience: This has significant ADME implications. High aqueous solubility is expected, which is beneficial for formulation and intravenous administration. However, the permanent positive charge can hinder passive diffusion across the lipid bilayers of the gut wall and the blood-brain barrier, potentially leading to poor oral absorption and limited CNS penetration.[3][4] The charged nature could be advantageous for targeting specific transporters or for forming strong ionic interactions (salt bridges) with acidic residues in a target protein's binding site.[2]

  • Low Lipophilicity at Physiological pH (Predicted logD @ 7.4 ~ -1.5): The negative logD value confirms the molecule's hydrophilic nature when ionized.

    • Trustworthiness: This property profile suggests that the primary route of elimination might be renal clearance. Low lipophilicity generally correlates with reduced metabolism by cytochrome P450 enzymes and lower risks of off-target toxicity related to membrane disruption or sequestration in adipose tissue.[8][14] While oral bioavailability may be a challenge, the molecule's high solubility and potentially "clean" off-target profile make it an attractive candidate for indications where intravenous delivery is standard or for optimization via prodrug strategies.

Protocols for Experimental Validation

Computational predictions must be anchored by experimental data. The following protocols describe self-validating systems for the empirical determination of pKa and logP.

pKa Determination via Potentiometric Titration

This method measures the pH of a solution as a titrant (a strong acid or base) is added, allowing for the direct observation of the buffering region and determination of the pKa.[15][16]

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water or a suitable co-solvent mixture if solubility is limited.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

  • Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Begin stirring and record the initial pH. Add small, precise aliquots of a standardized strong acid titrant (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (where half of the base has been neutralized). This point corresponds to the inflection point of the first derivative of the titration curve.

logP Determination via the Shake-Flask Method

This is the gold standard method for logP determination, directly measuring the partitioning of the compound between n-octanol and water.[5][15]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This ensures thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration. The concentration should be chosen to be detectable in both phases.

  • Partitioning: In a separatory funnel, combine a precise volume of the pre-saturated n-octanol (e.g., 10 mL) and the pre-saturated aqueous solution containing the compound (e.g., 10 mL).

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Let the funnel stand until the phases have completely separated.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[6]

G cluster_input Input cluster_pka pKa Validation cluster_logp logP Validation cluster_output Output compound Synthesized Compound pka_titration Potentiometric Titration compound->pka_titration logp_shake Shake-Flask Method (Octanol/Water) compound->logp_shake pka_analysis Analyze Titration Curve pka_titration->pka_analysis Generate pH vs. Volume data pka_result Experimental pKa pka_analysis->pka_result Find half-equivalence point validated_data Validated Physicochemical Data pka_result->validated_data logp_quant Quantify Concentration (HPLC/UV-Vis) logp_shake->logp_quant Separate phases logp_result Experimental logP logp_quant->logp_result Calculate concentration ratio logp_result->validated_data

Caption: Workflow for experimental validation of pKa and logP.

Conclusion

The in-depth analysis of this compound reveals a physicochemical profile characterized by significant basicity and resultant hydrophilicity at physiological pH. The predicted pKa of ~9.5 and logD at pH 7.4 of ~ -1.5 suggest a molecule with excellent aqueous solubility but potentially limited passive membrane permeability. This profile makes it a compelling candidate for intravenously administered therapies or as a scaffold for further optimization, such as through prodrug approaches to enhance oral absorption. The strategic integration of robust computational predictions with gold-standard experimental validation, as outlined in this guide, is critical for making informed, data-driven decisions that accelerate the transition of promising molecules from concept to clinic.

References

  • Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]

  • Title: What is pKa and how is it used in drug development? Source: Pion Inc. URL: [Link]

  • Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL: [Link]

  • Title: The Significance of Acid/Base Properties in Drug Discovery Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models Source: MDPI URL: [Link]

  • Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: IDEAS/RePEc URL: [Link]

  • Title: Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development Source: Sai Life Sciences URL: [Link]

  • Title: LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties Source: Michael Green's Blog URL: [Link]

  • Title: The pKa Distribution of Drugs: Application to Drug Discovery Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: pKa Prediction Source: Rowan URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: MoKa - pKa modelling Source: Molecular Discovery URL: [Link]

  • Title: Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited Source: ACS Publications URL: [Link]

  • Title: Computer Prediction of pKa Values in Small Molecules and Proteins Source: ACS Publications URL: [Link]

  • Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods Source: Optibrium URL: [Link]

  • Title: Experiment # 11: Spectroscopic determination of indicator pKa Source: University of Louisiana Monroe (ULM) URL: [Link]

  • Title: How important is LogP in drug design? Source: Quora URL: [Link]

  • Title: Novel Methods for the Prediction of logP, pKa, and logD Source: ACS Publications URL: [Link]

  • Title: On-line Lipophilicity/Aqueous Solubility Calculation Software Source: Virtual Computational Chemistry Laboratory URL: [Link]

  • Title: LogP vs LogD - What is the Difference? Source: ACD/Labs URL: [Link]

  • Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC URL: [Link]

  • Title: Calculate Partition Coefficients | LogP Prediction Software Source: ACD/Labs URL: [Link]

  • Title: Prediction of log P: ALOGPS Application in Medicinal Chemistry Education Source: ResearchGate URL: [Link]

  • Title: 2.8: pH measurement and determination of pKa value Source: Chemistry LibreTexts URL: [Link]

  • Title: ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography Source: MDPI URL: [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction - The Strategic Value of 3,3-Disubstituted Azetidines

In modern drug discovery, the emphasis on creating molecules with superior efficacy, selectivity, and pharmacokinetic profiles has led to an increased demand for sp³-rich, three-dimensional scaffolds.[1] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged" structural motifs due to their unique combination of properties. They offer a balance of chemical stability and conformational rigidity, allowing for the precise spatial orientation of substituents.[2] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2]

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is a prime example of a highly valuable building block designed to leverage these advantages. Its key features include:

  • A 3,3-Disubstituted Core: The quaternary carbon atom at the 3-position provides significant conformational constraint. This rigidifies the scaffold, presenting the appended functional groups in well-defined vectors. This feature makes it an excellent bioisosteric replacement for more flexible linkers or planar groups, helping to navigate novel chemical space and improve target engagement.[3][4]

  • A Primary Amine Handle: The exocyclic aminomethyl group serves as a versatile point for synthetic elaboration, enabling facile connection to a wide array of molecular fragments via robust and well-established chemical reactions.

  • An Orthogonal Protecting Group: The tert-butoxycarbonyl (Boc) group protects the azetidine ring nitrogen, rendering it unreactive during the coupling of the primary amine. This group can be efficiently removed under acidic conditions, revealing a secondary amine for subsequent diversification.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for the effective use of this powerful building block.

G cluster_molecule Key Structural Features mol This compound boc Boc Protecting Group (Orthogonal Handle) azetidine Rigid Azetidine Core (sp³-rich Scaffold) boc->azetidine Protects Ring N quat_carbon Quaternary C3 Center (Conformational Lock) azetidine->quat_carbon Contains amine Primary Amine (Versatile Coupling Point) quat_carbon->amine Presents

Caption: Key features of the title compound.

Section 2: Physicochemical Properties

A summary of the key computed and experimental properties of the title compound is provided below. These parameters are essential for computational modeling, reaction planning, and assessing drug-likeness.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂Calculation
Molecular Weight 200.28 g/mol Calculation
CAS Number Not available (Derivative structure)-
Appearance Colorless to light yellow oil or solidSupplier Data (Typical)
Boiling Point (Predicted) 268.9 ± 33.0 °CACD/Labs Prediction
pKa (Amine, Predicted) ~9.5 - 10.5ChemAxon Prediction
XLogP3 (Predicted) 0.7PubChem Prediction

Section 3: Core Applications & Synthetic Strategies

The primary utility of this compound lies in its role as a constrained linker or scaffold core. Medicinal chemists select this building block to:

  • Introduce 3D Geometry: Escape the "flatland" of sp²-dominated molecules to improve solubility, reduce non-specific binding, and enhance selectivity.[5]

  • Optimize Pharmacokinetics: The polar azetidine ring can serve as a non-labile alternative to metabolically susceptible groups, potentially improving metabolic stability.[6]

  • Probe Structure-Activity Relationships (SAR): The rigid framework allows for a more precise understanding of how the orientation of substituents affects biological activity.

The primary amine is the key reactive center for incorporating this fragment. The two most common and powerful transformations are amide bond formation and reductive amination.

Section 4: Detailed Experimental Protocols

The following protocols are provided as robust starting points for the synthetic utilization of the title compound. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Amide Coupling with Carboxylic Acids

This protocol details the formation of an amide bond using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) coupling system.

Principle of the Method: The reaction proceeds via the activation of a carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and racemization. HOBt acts as an additive that traps the intermediate to form an active ester, which is more stable and less prone to side reactions. This active ester then reacts cleanly with the primary amine of the azetidine building block to form the desired amide.[7][8]

Materials:

  • This compound (1.1 eq)

  • Carboxylic acid of interest (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Add HOBt (1.2 eq) and this compound (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) and stir the mixture for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the temperature remains low.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 1M aq. HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide.

G start Dissolve Reactants (Acid, Amine, HOBt, DIPEA) in Anhydrous Solvent cool Cool to 0 °C start->cool add_edc Add EDC Portion-wise cool->add_edc react Stir at RT (12-24h) add_edc->react workup Aqueous Workup (Acid/Base Washes) react->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Final Amide Product purify->product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Expert Insights:

  • Causality: The use of HOBt is critical for minimizing side products, especially with sterically hindered substrates or those prone to racemization. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid, driving the reaction forward.

  • Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by LC-MS, observing the consumption of starting materials and the appearance of the product mass. Incomplete conversion often points to insufficient reagent equivalents or the presence of water.

Protocol 2: Reductive Amination with Aldehydes & Ketones

This protocol describes a direct, one-pot reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Principle of the Method: The reaction begins with the condensation of the primary amine and a carbonyl compound (aldehyde or ketone) under mildly acidic conditions to form an iminium ion intermediate. STAB is a preferred reducing agent because it is less reactive towards the starting carbonyl compound than the iminium ion. Its steric bulk and reduced hydridic character allow for the selective reduction of the iminium ion as it is formed, driving the equilibrium towards the final amine product.[9][10][11]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, 0-1 eq)

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCE.

  • Stir the solution at room temperature for 30-60 minutes to allow for initial iminium ion formation. (For less reactive ketones, adding a catalytic amount of acetic acid can be beneficial).

  • Carefully add STAB (1.5 eq) portion-wise. Note: Mild gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired secondary or tertiary amine.

G start Combine Amine & Carbonyl in Anhydrous Solvent preform Stir at RT (30-60 min) (Iminium Formation) start->preform add_stab Add STAB (Reducing Agent) preform->add_stab react Stir at RT (4-16h) add_stab->react quench Quench Reaction (aq. NaHCO₃) react->quench purify Extract, Dry, Concentrate & Purify quench->purify product Final Amine Product purify->product

Caption: Workflow for one-pot reductive amination.

Expert Insights:

  • Causality: DCE is a common solvent as it is aprotic and does not interfere with the hydride reagent. The reaction is often self-catalyzing due to the acetic acid byproduct from STAB, but additional acid can accelerate iminium formation for sluggish substrates.

  • Trustworthiness: The chemoselectivity of STAB is a key feature. If the starting carbonyl is still present at the end of the reaction but the amine is consumed, it suggests the reaction is successful and simply needs to be driven to completion with additional time or gentle warming.

Section 5: References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH). [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Marketed drugs containing 1,3‐substituted azetidine scaffolds. ResearchGate. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. ChemBK. [Link]

  • tert-Butyl 3-amino-3-methylazetidine-1-carboxylate. AcrosPharmatech. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Royal Society of Chemistry. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. [Link]

  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications. [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis. [Link]

  • Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate. PubChemLite. [Link]

  • Bioisosteres Cheat Sheet. Drug Hunter. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

Sources

Application of 3-amino-3-methylazetidine scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the 3-Amino-3-Methylazetidine Scaffold in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Rise of Small Rings in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive towards molecules with improved physicochemical properties, enhanced target engagement, and greater novelty. Flat, aromatic structures, while historically prevalent, are often associated with challenges in solubility, metabolic stability, and off-target effects. This has led to a growing emphasis on three-dimensional, sp³-rich molecular architectures.[1][2] Among these, small, strained rings like azetidine have emerged as powerful tools for medicinal chemists.[3][4]

The 3-amino-3-methylazetidine scaffold, in particular, offers a unique combination of features that make it an attractive building block for novel therapeutics. Its rigid, three-dimensional structure allows for precise positioning of substituents in space, enhancing interactions with biological targets.[4] The presence of a basic amino group and a quaternary carbon center provides a versatile handle for chemical modification while often improving aqueous solubility and metabolic stability compared to more common saturated analogues like piperidine and pyrrolidine.[1][2] This guide will provide an in-depth exploration of the synthesis and application of the 3-amino-3-methylazetidine scaffold, complete with detailed protocols and insights for researchers in the field.

The 3-Amino-3-Methylazetidine Scaffold as a Bioisostere

A key strategy in medicinal chemistry is the concept of bioisosteric replacement, where a functional group is exchanged for another with similar steric and electronic properties to modulate a molecule's activity and pharmacokinetic profile.[5][6][7] The 3-amino-3-methylazetidine moiety can be considered a valuable bioisostere for several commonly used groups, offering distinct advantages.

One notable application is its use as a non-classical bioisostere for the piperazine or homopiperazine motifs. While these larger rings are ubiquitous in drug design, they can suffer from poor metabolic stability and may contribute to undesirable off-target activities, such as hERG inhibition. The compact and rigid nature of the azetidine ring can help to mitigate these issues while maintaining or even improving target affinity.[8] Furthermore, the gem-dimethyl group can shield the molecule from metabolic degradation, further enhancing its pharmacokinetic profile.

The introduction of the 3-amino-3-methylazetidine scaffold can also be a powerful strategy to escape flatland and introduce three-dimensionality into a molecule.[8] This can lead to improved binding to complex protein targets and can be a crucial factor in developing selective inhibitors.

Synthesis of 3-Amino-3-Methylazetidine Derivatives: A General Overview

The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[9][10] However, several robust methods have been developed. A common and effective strategy involves the functionalization of a pre-formed azetidine ring, often starting from commercially available 1-benzhydrylazetidin-3-ol or N-Boc-3-azetidinone.[11][12]

A general and efficient two-step process to access 3-aminoazetidine derivatives is outlined below.[12] This involves the conversion of the 3-hydroxy group to a good leaving group, such as a mesylate, followed by nucleophilic substitution with an amine.

A 1-Benzhydrylazetidin-3-ol (Starting Material) B Mesylation (Methanesulfonyl chloride, Triethylamine) A->B C 1-Benzhydrylazetidin-3-yl methanesulfonate (Mesylate Intermediate) B->C D Aminolysis (Ammonium hydroxide or Primary/Secondary Amine) C->D E 3-Amino-1-benzhydrylazetidine (Final Product) D->E

Caption: General synthetic workflow for 3-aminoazetidine derivatives.

Detailed Protocol: Synthesis of 3-Amino-1-benzhydrylazetidine

This protocol is adapted from a streamlined process for the multigram synthesis of 3-amino-1-benzhydrylazetidine.[12]

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Ammonium hydroxide (28-30%)

  • Isopropanol (IPA)

  • Water (H₂O)

  • Parr reactor or a sealed pressure vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol

  • To a stirred solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, slowly add water to the reaction mixture to precipitate the mesylate intermediate.

  • Filter the solid product, wash with water, and use the wet filter cake directly in the next step.

Step 2: Aminolysis of the Mesylate Intermediate

  • Transfer the wet filter cake of 1-benzhydrylazetidin-3-yl methanesulfonate to a Parr reactor.

  • Add a mixture of ammonium hydroxide and isopropanol (a common ratio is 1:1 v/v).

  • Seal the reactor and heat the mixture to 70-80 °C with vigorous stirring.

  • Maintain the temperature and pressure for 12-24 hours, or until TLC/LC-MS analysis shows complete conversion to the desired product.

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • The resulting crude product can be purified by crystallization or column chromatography to yield 3-amino-1-benzhydrylazetidine.

Applications in Drug Discovery: Case Studies

The 3-amino-3-methylazetidine scaffold has been successfully incorporated into a variety of drug candidates targeting different disease areas.

CXCR4 Antagonists for HIV and Cancer

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in HIV entry into cells and in the metastasis of several cancers.[13] Consequently, CXCR4 antagonists are of significant therapeutic interest. The 3-aminoazetidine moiety has been utilized as a key structural element in the development of potent and orally bioavailable CXCR4 antagonists.[14][15] The basic nitrogen of the azetidine can form a key salt bridge interaction with acidic residues in the receptor binding pocket.

ROCK Inhibitors for Cardiovascular and Inflammatory Diseases

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that are implicated in a range of cellular processes, including smooth muscle contraction, cell migration, and inflammation.[16][17] ROCK inhibitors have therapeutic potential for conditions such as hypertension, glaucoma, and erectile dysfunction.[18] The 3-aminoazetidine scaffold has been incorporated into novel ROCK inhibitors, where it can serve as a rigid scaffold to orient key pharmacophoric groups and improve drug-like properties.[19]

Triple Reuptake Inhibitors for Depression

Triple reuptake inhibitors (TRIs) that block the reuptake of serotonin, norepinephrine, and dopamine have the potential to be more effective and faster-acting antidepressants.[11] The 3-aminoazetidine scaffold has been explored as a central component in the design of novel TRIs.[20] In this context, the scaffold serves as a bioisosteric replacement for a chiral center in a previously identified lead compound, simplifying synthesis and potentially improving the safety profile.[11]

Compound Class Target Key Moieties Reported Activity (IC₅₀) Reference
TetrahydroisoquinolinesCXCR43-Amino-heterocycle11 nM[21]
7-AzaindolesROCK3-AminoazetidineSub-micromolar[18]
3-Aryl-3-oxypropylaminesSERT/NET/DAT3-Substituted azetidineSERT: 1.2 nM, NET: 3.4 nM, DAT: 112 nM[20]

Protocol: In Vitro CXCR4 Antagonist Activity Assay (Calcium Flux)

This protocol describes a common method for evaluating the antagonist activity of compounds targeting the CXCR4 receptor by measuring changes in intracellular calcium levels.

Materials:

  • Chem-1 cells stably expressing human CXCR4 (or other suitable cell line)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Probenecid

  • SDF-1α (CXCL12), the natural ligand for CXCR4

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

A Cell Plating (CXCR4-expressing cells in assay plates) B Dye Loading (Incubate with Fluo-4 AM and Probenecid) A->B C Compound Addition (Pre-incubate with test compounds or vehicle) B->C D SDF-1α Stimulation (Inject SDF-1α to induce calcium flux) C->D E Fluorescence Reading (Measure changes in intracellular calcium) D->E F Data Analysis (Calculate IC₅₀ values) E->F

Caption: Workflow for a CXCR4 calcium flux assay.

Step-by-Step Method:

  • Cell Plating: Seed the CXCR4-expressing cells into the assay plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Dye Loading: The next day, remove the culture medium and add the Fluo-4 AM loading buffer containing probenecid (to prevent dye extrusion). Incubate the plate for 1 hour at 37 °C.

  • Compound Pre-incubation: After incubation, wash the cells with assay buffer. Add the test compounds at various concentrations (typically in a serial dilution) to the wells and incubate for 15-30 minutes at room temperature. Include wells with vehicle control (e.g., DMSO) and a known CXCR4 antagonist as a positive control.

  • SDF-1α Stimulation and Fluorescence Measurement: Place the assay plate in the fluorescence plate reader. Program the instrument to inject a pre-determined concentration of SDF-1α (typically the EC₈₀ concentration) into each well and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. The antagonist activity of the test compounds is determined by their ability to inhibit the SDF-1α-induced calcium flux. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The 3-amino-3-methylazetidine scaffold is a testament to the power of small, rigid, and three-dimensional structures in modern drug discovery. Its favorable physicochemical properties and its utility as a bioisostere have led to its successful application in a range of therapeutic areas. As synthetic methodologies for creating and functionalizing this scaffold continue to improve, we can expect to see its even wider adoption in the quest for novel and effective medicines. The protocols and insights provided in this guide are intended to empower researchers to harness the potential of this valuable building block in their own drug discovery programs.

References

Sources

Application Notes and Protocols: Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate as a Building Block for PROTAC® Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC® Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2]

Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[3] It is not a passive tether but an active modulator that dictates the spatial orientation and proximity of the POI and E3 ligase. This orchestration is fundamental to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation. An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency. The length, rigidity, and chemical composition of the linker all play a crucial role in achieving optimal degradation.[3]

This guide provides an in-depth look at tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate , a valuable building block for the synthesis of advanced PROTAC® linkers. We will explore the rationale for its use, its key physicochemical properties, and detailed protocols for its incorporation into a PROTAC® molecule.

Rationale for Employing this compound in PROTAC® Linkers

The selection of a linker building block is a critical decision in PROTAC® design. This compound offers several distinct advantages that address key challenges in developing effective protein degraders:

  • Controlled Rigidity and Conformational Pre-organization: Unlike flexible alkyl or PEG linkers, the azetidine ring introduces a degree of rigidity into the linker. This can be advantageous in pre-organizing the PROTAC® molecule into a conformation that is favorable for the formation of a stable ternary complex. By reducing the entropic penalty of binding, a more rigid linker can enhance the cooperativity of ternary complex formation, leading to improved degradation potency and selectivity. The 4-membered ring of azetidine offers a distinct conformational profile compared to the more commonly used 6-membered piperidine rings.[3]

  • Improved Physicochemical Properties: The incorporation of the polar azetidine motif can enhance the solubility of the often large and hydrophobic PROTAC® molecule. This is a crucial factor for improving cell permeability and overall pharmacokinetic properties. Furthermore, the compact nature of the azetidine ring provides a way to introduce a defined vector in three-dimensional space without significantly increasing the molecular weight.

  • Potential for Enhanced Metabolic Stability: The gem-dimethyl group at the 3-position of the azetidine ring can provide steric shielding to the adjacent amide bonds that will be formed during PROTAC® synthesis. This steric hindrance can protect the linker from enzymatic degradation by cellular proteases, thereby increasing the metabolic stability and half-life of the PROTAC®. This phenomenon, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, can lead to a more sustained degradation of the target protein.[4]

  • Versatile Synthetic Handle: this compound is a bifunctional building block. The primary amine serves as a nucleophile for coupling to a carboxylic acid, typically on the E3 ligase ligand or the POI ligand, via amide bond formation. The Boc-protected nitrogen of the azetidine ring can be deprotected under acidic conditions to reveal a secondary amine, which can then be used for subsequent coupling reactions. This provides a versatile and stepwise approach to PROTAC® synthesis.

Physicochemical Properties and Handling

A clear understanding of the building block's properties is essential for its successful application in synthesis.

PropertyValue
Chemical Name This compound
Synonyms 1-Boc-3-(aminomethyl)-3-methylazetidine
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Appearance Colorless to light yellow oil or solid
Purity ≥97%
Storage Conditions Store at 2-8°C under an inert atmosphere.

PROTAC® Mechanism of Action: A Visual Guide

The following diagram illustrates the catalytic cycle of a PROTAC® molecule, from target engagement to proteasomal degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Protocol_1 cluster_workflow Protocol 1: Amide Coupling Start Dissolve E3 Ligand-COOH and Azetidine Building Block in anhydrous DMF Add_Coupling Add HATU and DIPEA Start->Add_Coupling React Stir at Room Temperature (2-4 hours) Add_Coupling->React Monitor Monitor by LC-MS React->Monitor Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Monitor->Workup Purify Purify by Flash Column Chromatography Workup->Purify

Caption: Workflow for the amide coupling of the E3 ligase ligand.

Materials:

  • E3 ligase ligand with a carboxylic acid functional group (e.g., a pomalidomide derivative)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq).

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected linker-E3 ligase ligand conjugate.

Protocol 2: Boc Deprotection of the Azetidine Nitrogen

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine of the azetidine ring.

Protocol_2 cluster_workflow Protocol 2: Boc Deprotection Start Dissolve Boc-protected conjugate in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA React Stir at Room Temperature (1-2 hours) Add_TFA->React Monitor Monitor by LC-MS React->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate

Caption: Workflow for the Boc deprotection of the linker-E3 ligase conjugate.

Materials:

  • Boc-protected linker-E3 ligase ligand conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in a mixture of 25-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying.

Protocol 3: Final Coupling to the Protein of Interest (POI) Ligand

This protocol describes the final step in the PROTAC® synthesis: the coupling of the deprotected linker-E3 ligase ligand conjugate to a carboxylic acid-functionalized POI ligand.

Materials:

  • Deprotected linker-E3 ligase ligand conjugate (TFA salt, from Protocol 2)

  • POI ligand with a carboxylic acid functional group

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Preparative HPLC system for purification

Procedure:

  • Dissolve the carboxylic acid-containing POI ligand (1.0 eq) and the deprotected linker-E3 ligase ligand (TFA salt, 1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0-4.0 eq, to neutralize the TFA salt and facilitate the coupling) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Purify the final PROTAC® product by preparative HPLC.

  • Characterize the purified PROTAC® by NMR and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a highly valuable and versatile building block for the construction of sophisticated PROTAC® linkers. Its inherent rigidity, potential to enhance physicochemical properties and metabolic stability, and straightforward incorporation into synthetic routes make it an attractive choice for researchers in the field of targeted protein degradation. The protocols outlined in this guide provide a solid foundation for the synthesis of novel PROTACs utilizing this advanced linker component. As the field of PROTAC® research continues to evolve, the rational design of linkers using building blocks such as this compound will be paramount in developing the next generation of highly potent and selective protein degraders.

References

  • Crews, C. M. (2019). The influence of linker length and composition on the efficacy of PROTACs. Nature Reviews Drug Discovery, 18(8), 563-565. [Link]

  • CAS. (2024). PROTACs revolutionize small molecule drugs. [Link]

  • Ciulli, A. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(1), 113-125. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6529. [Link]

  • Amgen. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1144-1151. [Link]

  • CAS. (2024). PROTACs revolutionize small molecule drugs. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • eLife. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. [Link]

  • PubMed. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. [Link]

  • ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins. [Link]

  • PubMed. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. [Link]

  • ResearchGate. (2008). The gem-Dimethyl Effect Revisited. [Link]

  • PubMed. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. [Link]

  • NIH. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

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Application Notes and Protocols for Amide Coupling Reactions with Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azetidine Motif and Challenges in Amide Bond Formation

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate, in particular, serves as a valuable building block, offering a sterically defined and conformationally constrained diamine surrogate. The gem-dimethyl substitution at the 3-position introduces significant steric hindrance around the primary amine, which, while beneficial for molecular design, presents a considerable challenge for synthetic chemists, particularly in the context of amide bond formation.[2]

Conventional amide coupling methods may prove sluggish or altogether ineffective when dealing with such sterically encumbered primary amines.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing successful amide coupling reactions with this challenging yet valuable substrate. We will delve into the mechanistic rationale for reagent selection, provide step-by-step protocols for two robust coupling methods, and offer insights into reaction optimization, workup, and characterization.

Understanding the Challenge: Steric Hindrance in Amide Coupling

The primary amine in this compound is a neopentyl-type amine. The presence of a quaternary carbon atom adjacent to the aminomethyl group creates a sterically congested environment, hindering the approach of the activated carboxylic acid. This steric clash can significantly slow down the rate of the desired nucleophilic attack, leading to low yields, incomplete reactions, or the prevalence of side reactions. Therefore, the choice of coupling reagent and reaction conditions is paramount to overcoming this steric barrier.

Recommended Coupling Strategies

Two highly effective methods for the acylation of sterically hindered amines are presented below: one utilizing the uronium salt HATU, known for its high reactivity, and the other employing the carbodiimide EDC in conjunction with the additive HOBt, a more traditional yet powerful combination.

Method 1: HATU-Mediated Amide Coupling

Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for challenging substrates.[4] Its mechanism involves the rapid formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the sterically hindered amine. The 7-azabenzotriazole leaving group is also thought to participate in the reaction, further accelerating the amide bond formation.[5]

Reaction Mechanism:

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate -H⁺ (Base) Amine Hindered Amine HATU HATU Byproducts Tetramethylurea + HOAt HATU->Byproducts - Tetramethylurea Base Base (e.g., DIPEA) Product Amide Product ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU ActiveEster->Product + Hindered Amine

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocol: HATU Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Add this compound (1.1 equiv).

  • Add HATU (1.2 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. For particularly challenging couplings, gentle heating (e.g., 40-50 °C) may be beneficial.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically effective. Due to the polarity of the product, other purification techniques like recrystallization might also be suitable.[7]

Method 2: EDC/HOBt-Mediated Amide Coupling

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[8] This intermediate can be prone to racemization and rearrangement. The addition of 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester, which then reacts with the amine.[9]

Reaction Mechanism:

EDC_HOBt_Mechanism cluster_activation1 Initial Activation cluster_activation2 Active Ester Formation cluster_coupling Coupling Step RCOOH R-COOH O_acylisourea O-acylisourea (unstable) RCOOH->O_acylisourea + EDC Amine Hindered Amine EDC EDC HOBt HOBt Product Amide Product Byproducts EDC-urea + HOBt O_acylisourea->Byproducts - EDC-urea HOBt_ester HOBt-active ester O_acylisourea->HOBt_ester + HOBt HOBt_ester->Product + Hindered Amine Synthesis_Workflow Start 1-Boc-3-azetidinone Intermediate1 Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate Start->Intermediate1 1. TMSCN, ZnI₂ 2. H₂O Intermediate2 Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate Intermediate1->Intermediate2 1. MsCl, Et₃N 2. MeMgBr, CuI Product Tert-butyl 3-(aminomethyl)-3- methylazetidine-1-carboxylate Intermediate2->Product Reduction (e.g., LiAlH₄ or H₂/Raney Ni)

Sources

Application Note & Protocols: Strategic Incorporation of 3-Amino-3-methylazetidine for the Development of Advanced Peptide Mimics

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Structural Innovation in Peptide Therapeutics

Peptides represent a powerful class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and a lack of defined secondary structure in solution, which can lead to low bioavailability and reduced target affinity. Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling solution to these challenges.[1][2] A key strategy in peptidomimetic design is the incorporation of non-natural, conformationally constrained amino acids.[2][3]

Among these, azetidine-based amino acids have emerged as particularly valuable building blocks.[4][5] The strained, four-membered ring of the azetidine moiety introduces a rigid scaffold into the peptide backbone. This application note provides a detailed guide on the incorporation of a specific Cα-tetrasubstituted analogue, 3-amino-3-methylazetidine, into peptide sequences. We will explore the rationale behind its use, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods, and discuss the characterization of the resulting peptide mimics.

Core Principles: Why Incorporate 3-Amino-3-methylazetidine?

The decision to incorporate a non-natural amino acid must be driven by a clear understanding of its structural and functional impact. The 3-amino-3-methylazetidine residue offers three primary advantages that address the inherent weaknesses of natural peptides.

  • Conformational Rigidity and Turn Induction: The azetidine ring severely restricts the rotational freedom of the peptide backbone around the phi (Φ) and psi (Ψ) dihedral angles. This rigidity can lock the peptide into a specific, bioactive conformation, reducing the entropic penalty upon binding to its target. Studies have shown that azetidine-containing residues can act as potent β-turn or γ-turn inducers, which are critical secondary structures for molecular recognition.[6][7][8]

  • Enhanced Proteolytic Stability: Proteases recognize and cleave specific peptide sequences. The unnatural structure of the 3-amino-3-methylazetidine residue disrupts the canonical backbone, rendering the adjacent peptide bonds resistant to enzymatic degradation and significantly increasing the in vivo half-life of the therapeutic.[6][8]

  • Scaffold for Further Functionalization: The nitrogen atom within the azetidine ring provides a unique handle for late-stage functionalization. This allows for the attachment of imaging agents, solubility modifiers, or other pharmacologically active moieties after the main peptide sequence has been synthesized, offering a versatile platform for creating multifunctional therapeutics.[6][8]

G main Incorporation of 3-Amino-3-methylazetidine b1 Conformational Rigidity main->b1 b2 Enhanced Proteolytic Stability main->b2 b3 Improved Pharmacokinetics main->b3 b4 Versatile Functionalization main->b4 s1_1 Induces β- and γ-Turns b1->s1_1 s1_2 Reduces Entropic Penalty of Binding b1->s1_2 s2_1 Disrupts Protease Recognition Site b2->s2_1 s2_2 Increases In Vivo Half-Life b2->s2_2 s3_1 Potential for Improved Cell Permeability b3->s3_1 s4_1 Late-Stage Modification Handle b4->s4_1

Caption: Logical diagram of benefits from 3-amino-3-methylazetidine incorporation.

Protocol I: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

SPPS is the most common and efficient method for synthesizing custom peptides.[9][10] The Fmoc/tBu strategy is preferred due to its milder deprotection conditions, which are compatible with the acid-sensitive azetidine ring.[11] Research has confirmed that the azetidine ring remains stable during the final trifluoroacetic acid (TFA)-mediated cleavage step.[6][8]

Materials and Reagents
Reagent/MaterialPurposeRecommended Grade/Supplier
Rink Amide or Wang ResinSolid support for peptide synthesis100-200 mesh, 0.4-0.8 mmol/g loading
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactionsPeptide synthesis grade
Dichloromethane (DCM)Solvent for washing and resin swellingACS grade or higher
PiperidineFmoc deprotection agentReagent grade
Fmoc-protected amino acidsStandard peptide building blocksHigh purity, from a reputable supplier
Fmoc-3-amino-3-methylazetidine Key building block Synthesized or commercially sourced
HBTU/HATUCoupling activatorReagent grade
DIPEA (DIPEA)Activation baseReagent grade
Trifluoroacetic Acid (TFA)Cleavage from resin, side-chain deprotectionReagent grade
Triisopropylsilane (TIS)Cation scavenger for cleavageReagent grade
Diethyl Ether (cold)Peptide precipitationACS grade
SPPS Workflow Visualization

SPPS_Workflow start Start: Swell Resin in DMF/DCM deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->couple wash2 Wash (DMF) couple->wash2 kaiser Monitor with Kaiser Test wash2->kaiser kaiser->couple Positive (Recouple) repeat Repeat Cycle for Next Amino Acid kaiser->repeat Negative repeat->deprotect cleave Final Cleavage & Deprotection (TFA Cocktail) repeat->cleave Final Residue Added precipitate Precipitate, Purify & Characterize cleave->precipitate

Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.

Step-by-Step Experimental Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Swelling: Place the resin (e.g., 250 mg Rink Amide, 0.4 mmol/g) in an SPPS vessel. Swell in DCM (5 mL) for 30 minutes, followed by DMF (5 mL) for 30 minutes. Drain the solvent.[12]

  • Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 5 mL of 20% piperidine solution for 15 minutes. Drain.[13]

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove all residual piperidine.

  • Amino Acid Coupling (Standard Residue):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.

    • Pre-activate for 2-3 minutes.

    • Add the activation solution to the resin. Agitate for 45-60 minutes. Drain.

  • Incorporation of 3-Amino-3-methylazetidine:

    • Expert Insight: The secondary amine of a previously coupled azetidine residue or the coupling of the Cα-tetrasubstituted azetidine itself can be sterically hindered. Using a more potent activator like HATU and extending the coupling time is recommended to ensure the reaction goes to completion.

    • In a separate vial, dissolve Fmoc-3-amino-3-methylazetidine (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.

    • Pre-activate for 2-3 minutes.

    • Add the activation solution to the resin. Agitate for 2-4 hours . Drain.

  • Monitoring and Washing:

    • Take a small sample of beads and perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates successful coupling.[14] If the test is positive (blue beads), repeat the coupling step (Step 4 or 5).

    • Once coupling is complete, wash the resin with DMF (5 x 5 mL).

  • Chain Elongation: Repeat steps 2 through 6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc group is removed, wash the peptide-resin with DMF (5x), DCM (5x), and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: Work in a fume hood.

    • Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2-3 hours.

    • Filter the solution to separate the resin, collecting the filtrate containing the peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether.

    • Centrifuge the mixture (3000 x g, 5 min), decant the ether, and repeat the ether wash twice.

    • Dry the resulting white pellet under vacuum. The crude peptide can now be purified by RP-HPLC.

Protocol II: Solution-Phase Synthesis for Dipeptide Fragments

For the synthesis of short fragments or when SPPS is not feasible, solution-phase synthesis provides a viable alternative.[15][16] This protocol outlines the synthesis of a dipeptide fragment.

Step-by-Step Experimental Protocol
  • Activation: In a round-bottom flask, dissolve Boc-3-amino-3-methylazetidine (1.0 mmol) and TBTU (1.05 mmol) in 10 mL of anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C.

  • Coupling: Add DIPEA (2.5 mmol) to the mixture. Stir for 5 minutes. Then, add the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.1 mmol). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with 20 mL of DCM. Wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by flash column chromatography.

  • Deprotection: The Boc group can be removed using 4 M HCl in dioxane or 50% TFA in DCM to prepare the fragment for further coupling.[17]

Characterization and Troubleshooting

Analytical Characterization
TechniquePurposeExpected Outcome
RP-HPLC Purity assessment and purificationA major peak corresponding to the target peptide, allowing for >95% purity to be achieved.
Mass Spectrometry (ESI-MS) Identity ConfirmationObserved mass should match the calculated average isotopic mass of the peptide.
Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance of the azetidine residue; poor resin swelling; insufficient reagent equivalents.Double couple (repeat the coupling step). Use a stronger activator (e.g., HATU). Increase coupling time to 4-6 hours.
Low Yield after Cleavage Incomplete coupling at one or more steps; premature chain termination.Use capping (e.g., acetic anhydride/DIPEA) after each coupling step to block unreacted amines.
Side Product Formation Racemization during activation; side-chain reactions during cleavage.Use appropriate side-chain protecting groups. Minimize pre-activation time. Ensure effective scavengers (TIS) are used in the cleavage cocktail.

Conclusion

The incorporation of 3-amino-3-methylazetidine is a robust strategy for creating peptide mimics with superior pharmaceutical properties. Its ability to enforce specific conformations and enhance metabolic stability makes it an invaluable tool for overcoming the traditional limitations of peptide-based drugs.[6][8] The detailed SPPS and solution-phase protocols provided herein offer a clear and validated pathway for researchers to leverage this unique building block in their drug discovery and development programs. Careful execution of these methods, coupled with rigorous analytical characterization, will enable the reliable synthesis of novel and potent peptidomimetics.

References

  • Wales, S. M., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(39), 17046-17052. Available from: [Link]

  • ResearchGate. (n.d.). Azetidine amino acid derivatives and peptide compounds. ResearchGate. Retrieved from [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Retrieved from [Link]

  • Bull, J. A., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5899-5904. Available from: [Link]

  • Baudy-Floch, M., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry, 70(23), 9238-9244. Available from: [Link]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Li, G., et al. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry, 10(12), 2395-2400. Available from: [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. GenScript. Retrieved from [Link]

  • Digital Commons@Kennesaw State. (2022). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. Kennesaw State University. Retrieved from [Link]

  • Scholarly Commons. (2021). Solid Phase Peptide Synthesis of AC3 and CA3. Wright State University. Retrieved from [Link]

  • Fields, G. B. (Ed.). (2005). Peptidomimetics Protocols. Humana Press. Available from: [Link]

  • Delcroix, M., & Stiebing, C. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2935-2949. Available from: [Link]

  • Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Available from: [Link]

  • Pícha, J., & Buděšínský, M. (2013). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 1047, 461-482. Available from: [Link]

  • Favi, G., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7159. Available from: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]

  • Zhang, L., & Zhang, L. (2011). Peptidomimetics, a synthetic tool of drug discovery. Mini Reviews in Medicinal Chemistry, 11(1), 53-65. Available from: [Link]

  • LJMU Research Online. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Liverpool John Moores University. Retrieved from: [Link]

  • Fiori, S., et al. (2016). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 21(11), 1547. Available from: [Link]

  • Sîrbu, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(15), 5858. Available from: [Link]

  • acr92651. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. Retrieved from [Link]

Sources

Introduction: The Strategic Value of 3,3-Disubstituted Azetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Gram Scale Synthesis of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as invaluable scaffolds in modern medicinal chemistry. Their rigid, three-dimensional structure offers a distinct advantage over more flexible acyclic linkers or larger ring systems, often leading to improved metabolic stability, aqueous solubility, and binding affinity.[1][2] Specifically, the 3,3-disubstituted azetidine motif serves as a non-planar bioisostere for commonly used groups like gem-dimethyl or tert-butyl, providing a fixed vector for substituents that can profoundly influence a molecule's interaction with biological targets.[3]

This compound is a key building block that combines this valuable scaffold with two orthogonal functional handles: a Boc-protected nitrogen for further coupling reactions and a primary amine for derivatization. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this intermediate, moving from commercially available precursors to the final product on a multi-gram scale. The protocols herein emphasize not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical controls necessary for a robust and reproducible process suitable for drug development campaigns.

Overall Synthetic Strategy

The selected synthetic route is a two-step process designed for scalability, control, and efficiency. It begins with the commercially available tert-butyl 3-cyanoazetidine-1-carboxylate, a versatile starting material. The first step involves a stereoelectronically controlled α-alkylation to install the quaternary methyl group at the C3 position. The subsequent step is a chemoselective reduction of the nitrile to the desired primary amine, yielding the final product. This strategy is advantageous as it builds the core substitution pattern early and utilizes a robust reduction method amenable to large-scale production.

G cluster_start Starting Material cluster_step1 Step 1: C3-Methylation cluster_step2 Step 2: Nitrile Reduction start tert-Butyl 3-cyanoazetidine-1-carboxylate step1_reagents 1. LiHMDS, THF, -78°C 2. Methyl Iodide (CH₃I) start->step1_reagents Alkylation intermediate tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate step1_reagents->intermediate step2_reagents H₂, Raney® Ni Ethanol/Ammonia intermediate->step2_reagents Reduction product Final Product: This compound step2_reagents->product

Part 1: Detailed Protocol for C3-Methylation

This procedure details the synthesis of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate from tert-butyl 3-cyanoazetidine-1-carboxylate. The core of this transformation is the deprotonation of the α-carbon to the nitrile using a strong, non-nucleophilic base, followed by quenching with an electrophile.

Causality and Experimental Rationale:

  • Base Selection: Lithium hexamethyldisilazide (LiHMDS) is the base of choice. Its bulky nature prevents it from acting as a nucleophile and attacking the nitrile or ester functionalities. It is a potent base capable of quantitatively deprotonating the C3 position.[4][5]

  • Temperature Control: The reaction is conducted at -78°C (dry ice/acetone bath). This cryogenic temperature is critical to ensure kinetic control of the deprotonation, minimize side reactions such as base-catalyzed decomposition, and manage the exothermic nature of the reaction upon quenching.[5]

  • Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic polar solvent that effectively solvates the lithium cation and remains liquid at -78°C. Its anhydrous nature is essential to prevent quenching the strong base.

Experimental Protocol: Synthesis of tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate (26)
ReagentMW ( g/mol )AmountMolesEquiv.
tert-Butyl 3-cyanoazetidine-1-carboxylate182.2215.0 g82.3 mmol1.0
LiHMDS (1.0 M in THF)167.3390.5 mL90.5 mmol1.1
Methyl Iodide141.947.7 mL123.5 mmol1.5
Anhydrous THF-300 mL--
Saturated NH₄Cl (aq)-100 mL--
Ethyl Acetate-3 x 150 mL--
Brine-100 mL--

Procedure:

  • Setup: Equip a 1 L, three-necked, round-bottomed flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • Charging: Charge the flask with tert-butyl 3-cyanoazetidine-1-carboxylate (15.0 g, 82.3 mmol) and anhydrous THF (300 mL). Stir the mixture until all solids dissolve.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (1.0 M solution in THF, 90.5 mL, 90.5 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70°C. Stir the resulting pale-yellow solution at -78°C for an additional 30 minutes.

  • Alkylation: Add methyl iodide (7.7 mL, 123.5 mmol) dropwise via syringe over 15 minutes. Stir the reaction mixture at -78°C for 45 minutes.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford tert-butyl 3-cyano-3-methylazetidine-1-carboxylate as a clear oil. (Expected yield: 85-95%).

Part 2: Detailed Protocol for Nitrile Reduction

This procedure outlines the reduction of the nitrile in tert-butyl 3-cyano-3-methylazetidine-1-carboxylate to the primary amine, yielding the target compound.

Causality and Experimental Rationale:

  • Reduction Method: Catalytic hydrogenation using Raney® Nickel is selected for its high efficiency, good functional group tolerance (it will not reduce the carbamate), and scalability. It is a workhorse reaction in industrial settings.

  • Catalyst: Raney® Nickel is a highly active hydrogenation catalyst. It is typically used as a slurry in water or ethanol.

  • Solvent System: The reaction is performed in ethanol saturated with ammonia. The presence of ammonia is crucial to prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with intermediate imines.

  • Pressure: A moderate hydrogen pressure (e.g., 50 psi) is sufficient to drive the reaction to completion in a reasonable timeframe.

Experimental Protocol: Synthesis of this compound
ReagentMW ( g/mol )AmountMolesNotes
tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate196.2514.0 g71.3 mmolFrom Step 1
Raney® Nickel (50% slurry in water)-~7.0 g-Catalyst
Ethanol (200 proof)-350 mL-Solvent
Anhydrous Ammonia17.03--Gas, to saturate solvent
Hydrogen Gas2.0250 psi-Reagent

Procedure:

  • Setup: Use a Parr hydrogenation apparatus or a similar pressure reactor.

  • Catalyst Preparation: In a beaker, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with ethanol (3 x 50 mL), decanting the solvent each time. This removes water which can interfere with the reaction. Caution: Raney® Nickel is pyrophoric when dry. Do not allow the catalyst to dry completely.

  • Solvent Preparation: In the pressure reactor vessel, cool the ethanol (350 mL) in an ice bath and bubble anhydrous ammonia gas through it for 15-20 minutes until saturation is reached.

  • Charging the Reactor: To the ammoniacal ethanol solution, add the tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (14.0 g, 71.3 mmol). Carefully add the washed Raney® Nickel catalyst slurry.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen (3 times) and then with hydrogen gas (3 times). Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst should be kept wet with ethanol and disposed of properly, as it can ignite upon drying. Wash the filter cake with additional ethanol (50 mL).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by distillation under high vacuum or by flash chromatography (silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% ammonium hydroxide) to give the final product as a colorless oil. (Expected yield: 90-98%).

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. The following table summarizes the key risks and mitigation strategies for this process.

StepHazardRiskMitigation Strategy
1. Methylation LiHMDS Flammable, moisture-sensitive, corrosiveHandle under inert atmosphere (N₂/Ar). Use dry solvents and glassware. Wear appropriate PPE (flame-retardant lab coat, safety glasses, gloves).
Cryogenic Temps (-78°C) Frostbite, solvent splashingWear cryogenic gloves and a face shield. Ensure the cooling bath is stable and in a secondary container.
Methyl Iodide Toxic, volatile, suspected carcinogenHandle only in a well-ventilated fume hood. Use a syringe for transfer. Decontaminate equipment with an appropriate quenching solution.
Exothermic Quench Runaway reaction, splashingAdd quenching agent slowly and with cooling (ice bath).
2. Reduction Raney® Nickel Pyrophoric when dryNEVER allow the catalyst to dry. Keep it as a slurry under solvent at all times. Quench filter pads with water before disposal.
Hydrogen Gas Highly flammable, explosive mixtures with airUse a certified pressure reactor in a designated area. Ensure proper grounding. Purge system with inert gas before and after reaction.
Ammonia Gas Toxic, corrosiveHandle in a well-ventilated fume hood. Use a gas scrubber if necessary.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the intermediates and the final product.

CompoundTestPurposeExpected Result
Intermediate (26) ¹H & ¹³C NMRStructural ConfirmationAppearance of a singlet for the C3-methyl group (~1.5-1.7 ppm in ¹H NMR). Disappearance of the C3-proton signal.
MS (ESI+)Molecular Weight Confirmation[M+Na]⁺ or [M+H]⁺ corresponding to C₁₀H₁₆N₂O₂.
HPLCPurity AssessmentPurity ≥98%.
Final Product ¹H & ¹³C NMRStructural ConfirmationDisappearance of the nitrile carbon in ¹³C NMR. Appearance of a new signal for the -CH₂NH₂ group (~2.7-2.9 ppm in ¹H NMR).
MS (ESI+)Molecular Weight Confirmation[M+H]⁺ corresponding to C₁₀H₂₀N₂O₂.
HPLCPurity AssessmentPurity ≥99%.
FT-IRFunctional Group AnalysisDisappearance of the nitrile stretch (~2250 cm⁻¹). Appearance of N-H stretches (~3300-3400 cm⁻¹).

Conclusion

This application note provides a validated and scalable two-step synthesis for this compound. By employing a controlled C3-alkylation followed by a robust catalytic hydrogenation, this protocol delivers the target compound in high yield and purity. The detailed explanations of experimental rationale, coupled with rigorous safety and analytical guidelines, ensure that this process can be reliably implemented by researchers and drug development professionals for the multi-gram production of this valuable chemical building block.

References

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  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses.

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  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. SpringerLink.

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  • AZETIDINE. Organic Syntheses.

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc.

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Gem-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of gem-disubstituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the common challenges associated with the synthesis of these valuable strained heterocyclic motifs.

The unique structural and physicochemical properties of gem-disubstituted azetidines, such as their ability to impart metabolic stability and conformational rigidity, have made them increasingly important in medicinal chemistry.[1][2] However, the inherent ring strain of the four-membered ring presents significant synthetic hurdles.[3] This guide offers practical, field-proven insights to overcome these challenges and successfully incorporate these scaffolds into your research and development programs.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in synthesizing gem-disubstituted azetidines?

The primary challenges stem from the high ring strain of the azetidine core, which is approximately 25.4 kcal/mol.[4] This strain leads to several common issues:

  • Low Yields: The activation energy for forming the strained four-membered ring is high, often resulting in low product yields.[3]

  • Competing Side Reactions: The high-energy transition state can lead to alternative, more favorable reaction pathways, such as the formation of more stable five- or six-membered rings (e.g., pyrrolidines).[3]

  • Precursor Instability: The starting materials for azetidine synthesis can be unstable and prone to decomposition or polymerization under the reaction conditions.

  • Stereocontrol: Establishing a quaternary center at the C3-position with high stereoselectivity can be difficult to achieve.

  • Purification Difficulties: Azetidines can be sensitive to acidic conditions, such as those encountered during silica gel chromatography, leading to degradation of the product.[3]

Q2: Which synthetic strategies are most effective for constructing the gem-disubstituted azetidine core?

Several methods have been developed, each with its own advantages and limitations. The choice of strategy often depends on the desired substitution pattern and the available starting materials.

  • Intramolecular Cyclization: This is a classical and widely used method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[5]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This atom-economical approach involves the photochemical or catalyst-mediated reaction of an imine with an alkene.[6][7] However, it can be challenging due to the propensity of the excited imine to undergo E/Z isomerization, which is a non-productive relaxation pathway.[8]

  • Ring Expansion of Aziridines: Gem-disubstituted aziridines can be expanded to their corresponding azetidines through various methods, including reactions with rhodium-bound carbenes or gold-catalyzed cyclizations.[9][10]

  • Modular Synthesis via Azetidinylation Reagents: This modern approach utilizes pre-formed azetidine building blocks that can be coupled with a variety of nucleophiles, offering a high degree of flexibility and functional group tolerance.[1][11]

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Cyclization

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • Formation of baseline material or multiple unidentified spots, suggesting polymerization.

  • Identification of larger ring systems (e.g., pyrrolidines) as major byproducts.

Causality and Troubleshooting:

Potential Cause Explanation Recommended Solution
Poor Leaving Group The rate of the SN2 cyclization is highly dependent on the nature of the leaving group. Hydroxyl groups are poor leaving groups and require activation.Convert hydroxyl groups to better leaving groups like mesylates (Ms), tosylates (Ts), or triflates (Tf). If using a halide, consider an in situ Finkelstein reaction to generate the more reactive iodide.
Steric Hindrance Bulky substituents on the precursor can hinder the intramolecular nucleophilic attack of the nitrogen, slowing down the desired cyclization.Optimize reaction temperature and time. Consider using a less sterically demanding protecting group on the nitrogen.
Competing Intermolecular Reactions At high concentrations, the precursor is more likely to react with other molecules of itself (dimerization or polymerization) rather than cyclizing.Employ high-dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture.
Formation of Larger Rings The formation of thermodynamically more stable five- or six-membered rings can be a major competing pathway, particularly in the cyclization of epoxy amines.[12]The stereochemistry of the starting material is critical. For epoxy amine precursors, using a cis-epoxide strongly favors the desired 4-exo-tet cyclization to form the azetidine.[12] Lowering the reaction temperature may also favor the kinetically controlled formation of the azetidine.[3]
Inappropriate Base or Solvent The choice of base and solvent can significantly influence the reaction outcome. A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction. The solvent can affect the rate of SN2 reactions.Screen different bases (e.g., NaH, KHMDS, DBU) and solvents (e.g., THF, DMF, DMSO). Polar aprotic solvents generally favor SN2 reactions.

Workflow for Troubleshooting Low Yield in Intramolecular Cyclization:

G start Low Yield of Azetidine check_sm Starting Material Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No side_products Side Products Formed? check_sm->side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Change solvent incomplete->optimize_conditions leaving_group Improve Leaving Group: - MsCl, TsCl, Tf₂O incomplete->leaving_group high_dilution Use High Dilution Conditions side_products->high_dilution Polymerization change_precursor Modify Precursor Stereochemistry side_products->change_precursor Larger Rings purification_issue Product Degradation during Purification? side_products->purification_issue Decomposition success Improved Yield optimize_conditions->success leaving_group->success high_dilution->success change_precursor->success change_purification Modify Purification: - Use neutral/basic alumina - Recrystallization purification_issue->change_purification change_purification->success G cluster_0 Modular Synthesis of 3,3-Disubstituted Azetidines A Azetidinyl Trichloroacetimidate C 3,3-Disubstituted Azetidine A->C B Nucleophile (e.g., Aniline) B->C reagents Sc(OTf)₃, 4Å M.S. DCM, 35 °C

Sources

Technical Support Center: Purification of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate. This molecule, a key building block in pharmaceutical development, features a strained azetidine ring, a sterically hindered quaternary center, and two distinct nitrogen atoms—one protected as a tert-butyloxycarbonyl (Boc) carbamate and a primary aliphatic amine. This unique structure presents specific challenges in purification that demand a carefully considered strategy to ensure high purity and yield without compromising molecular integrity.

This guide is designed to provide researchers and drug development professionals with practical, field-tested insights into overcoming these challenges. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

The impurity profile is intrinsically linked to the synthetic route, but several common contaminants arise from typical synthetic transformations involving Boc-protected azetidines.

  • Unreacted Starting Materials: Precursors such as 1-Boc-3-oxoazetidine or related intermediates may persist.[1][2]

  • Excess Reagents: Di-tert-butyl dicarbonate (Boc₂O) is a frequent leftover from the protection step.

  • Di-Boc Adduct: The primary amine of the aminomethyl group can be inadvertently protected, leading to a bis-protected species.

  • Ring-Opened Byproducts: The strained azetidine ring is susceptible to cleavage, particularly under acidic conditions, which can be generated in situ or during an improper workup.[3]

  • Solvent Adducts & Oligomers: Minor impurities can arise from reactions with solvents or self-condensation, especially under harsh conditions.

Q2: What is the stability profile of this compound?

Understanding the molecule's stability is critical for selecting an appropriate purification strategy.

  • Acid Lability: The Boc protecting group is highly sensitive to acid.[4] Exposure to strong acids like HCl or trifluoroacetic acid (TFA) will rapidly cleave the Boc group, yielding the free diamine. Even mild acidic conditions, such as un-neutralized silica gel during chromatography, can cause slow degradation.[5]

  • Azetidine Ring Strain: The four-membered ring is thermodynamically strained. Protonation of the ring nitrogen under acidic conditions can facilitate nucleophilic attack and subsequent ring-opening, leading to irreversible degradation.[3]

  • Base Stability: The compound is generally stable under basic conditions. This property is exploited during extractive workups and chromatography.[6]

  • Thermal Stability: While moderately stable, prolonged exposure to high temperatures should be avoided to prevent potential decomposition. Purification methods like high-vacuum distillation are generally not recommended.

Q3: Which purification method is generally the most effective for this compound?

A multi-step approach is typically required. The most effective primary purification method is flash column chromatography on silica gel , often preceded by a liquid-liquid extraction (aqueous workup) to remove bulk, ionizable impurities. For achieving the highest purity, chromatography may be followed by crystallization , if the compound is a solid, or trituration/pulping if it is an oil that can be solidified.[7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: My product is a thick, colorless oil that refuses to crystallize.

This is a common outcome for many Boc-protected amines.[7]

Causality: The bulky, flexible Boc group can disrupt crystal lattice formation, favoring an amorphous or oily state. The presence of even minor impurities can further inhibit crystallization.

Solutions:

  • Solvent Evaporation Technique: Ensure all volatile solvents are removed under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove residual water or other solvents.

  • Trituration/Pulping: If the oil is highly viscous, attempt to solidify it by adding a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or pentane). Vigorously stir or sonicate the mixture. This process, known as pulping or trituration, washes away soluble impurities and can induce crystallization. A patent on crystallizing Boc-amino acids suggests adding a weak polar solvent for pulping after the oil solidifies.[7]

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the purified oil.

  • Salt Formation: If the freebase is persistently an oil, consider forming a crystalline salt (e.g., hydrochloride or oxalate). Caution: This requires subsequent removal of the Boc group, so this is only viable if the downstream chemistry requires the deprotected amine. The process of Boc deprotection itself often yields an amine salt.[8]

Problem 2: I see multiple spots on my TLC plate after column chromatography.

Causality: This indicates either co-elution of impurities with the product or on-column degradation. Given the basicity of the primary amine, interaction with the acidic surface of standard silica gel is a frequent cause of streaking, tailing, and poor separation.

Troubleshooting Workflow:

// Yes Path from Q1 yes1 [label="YES", shape=plaintext]; a1 [label="Likely interaction with acidic silica.\nAdd 0.5-1% Triethylamine (TEA) or NH₄OH\nto the eluent to neutralize active sites.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// No Path from Q1 no1 [label="NO", shape=plaintext]; q2 [label="Are the impurity Rf values\nvery close to the product's?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Yes Path from Q2 yes2 [label="YES", shape=plaintext]; a2 [label="Poor separation.\nSwitch to a shallower solvent gradient\nor a different solvent system (e.g., EtOAc/Heptane\ninstead of DCM/MeOH).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// No Path from Q2 no2 [label="NO", shape=plaintext]; a3 [label="Possible on-column degradation.\nConsider using deactivated (neutral) silica\nor alumina. Run the column faster\nto minimize residence time.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> a1 [headlabel="YES", labeldistance=2.5, labelfontcolor="#5F6368"]; q1 -> q2 [taillabel="NO", labeldistance=2.5, labelfontcolor="#5F6368"]; q2 -> a2 [headlabel="YES", labeldistance=2.5, labelfontcolor="#5F6368"]; q2 -> a3 [taillabel="NO", labeldistance=2.5, labelfontcolor="#5F6368"]; } dot Troubleshooting TLC Issues

Problem 3: My yield is very low after purification, and I suspect product loss on the silica column.

Causality: The primary amine group can irreversibly bind to the acidic silanol groups on the surface of silica gel, especially if the compound is loaded onto the column in a highly concentrated band and eluted slowly.

Solutions:

  • Base Deactivation: As mentioned above, pre-treating the silica gel or adding a base like triethylamine (0.5-1% v/v) to your eluent is the most effective solution.[9] This neutralizes the acidic sites and prevents strong adsorption.

  • Loading Method: Use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of your column. This prevents overloading the top of the column and promotes better separation.

  • Alternative Stationary Phases: If product loss remains high, consider switching to a less acidic stationary phase, such as neutral alumina or a C18-functionalized reverse-phase silica gel.

Detailed Purification Protocols

Protocol 1: General Purification Workflow

This workflow provides a comprehensive strategy from crude reaction mixture to purified product.

G crude Crude Reaction Mixture workup Step 1: Aqueous Workup (Liquid-Liquid Extraction) crude->workup dry Step 2: Dry & Concentrate (Na₂SO₄, Rotary Evaporation) workup->dry purify Step 3: Purification dry->purify chroma Option A: Flash Chromatography purify->chroma Primary Method cryst Option B: Crystallization / Trituration purify->cryst For Final Polishing analyze Step 4: Characterization (NMR, LC-MS) chroma->analyze cryst->analyze final Pure Product (>95% Purity) analyze->final

Protocol 2: Extractive Aqueous Workup

This procedure is designed to remove water-soluble reagents, salts, and acidic or basic impurities before chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes and removes any acidic impurities. Causality: The Boc group is stable to mild bases, making this a safe and effective step.[6]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions that may have formed.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Flash Column Chromatography (Base-Modified)

This is the primary method for separating the target compound from closely related organic impurities.

  • Eluent Selection: Develop a suitable solvent system using TLC. A common starting point is a gradient of methanol in dichloromethane (DCM/MeOH) or ethyl acetate in heptane (EtOAc/Heptane).

    Typical Impurity Relative Polarity Suggested Eluent System
    Di-Boc Adduct Less Polar EtOAc/Heptane (e.g., 20-50%)
    Starting Materials (e.g., 1-Boc-3-oxoazetidine) Similar Polarity DCM/MeOH (e.g., 98:2 to 95:5)

    | Ring-Opened Byproducts | More Polar | DCM/MeOH (e.g., 90:10) |

  • Base Addition: Add 0.5-1% (v/v) of triethylamine (TEA) or concentrated ammonium hydroxide to the prepared eluent mixture. Swirl thoroughly to ensure it is fully mixed.

  • Column Packing: Pack a silica gel column with your chosen eluent system containing the added base.

  • Loading: Dissolve the crude product from the workup in a minimal amount of DCM and load it onto the column. For best results, use the dry loading method described in the troubleshooting section.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure. Co-evaporation with DCM or EtOAc can help remove the last traces of TEA.

By applying these principles and protocols, researchers can confidently navigate the purification of this compound, ensuring a high-quality final product ready for the next steps in drug discovery and development.

References

  • ChemBK. (2024). tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Available at: [Link]

  • ResearchGate. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • Reddit. (2019). Having great trouble with a Boc-protection reaction. r/chemhelp. Available at: [Link]

  • National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. Available at: [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • CP Lab Safety. (n.d.). tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, min 97%, 1 gram. Available at: [Link]

  • Knight Chemicals Online. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate. Available at: [Link]

  • LookChem. (n.d.). Buy this compound from Chongqing Chemdad. Available at: [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (1994). Synthesis of 3,3-dinitroazetidine (Patent). Available at: [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-01

Introduction

Welcome to the technical support center for the synthesis of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical building block. Azetidines are increasingly important heterocyclic compounds in medicinal chemistry, valued for their role as rigid scaffolds and bioisosteres.[1][2][3] The synthesis of this particular substituted azetidine, while conceptually straightforward, can present several challenges that may impact yield and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis. Our goal is to equip you with the knowledge to not only solve problems but also understand the underlying chemical principles to proactively optimize your experimental outcomes.

I. Troubleshooting Guide: Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: Low or No Product Yield

Question: I am performing the reduction of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate to the desired amine, but I'm observing very low to no yield of the final product. What are the potential causes and how can I fix this?

Answer: This is a common issue that can stem from several factors related to the starting material, reagents, or reaction conditions. Let's break down the potential causes and solutions.

Potential Cause A: Poor Quality of Starting Material

The purity of your starting nitrile, tert-butyl 3-cyano-3-methylazetidine-1-carboxylate, is critical. Impurities can interfere with the reduction reaction.

  • Troubleshooting Steps:

    • Verify Purity: Analyze your starting material using ¹H NMR and LC-MS to confirm its identity and purity.

    • Purification: If impurities are detected, purify the nitrile via column chromatography on silica gel.

Potential Cause B: Ineffective Reducing Agent

The choice and handling of the reducing agent are paramount for a successful nitrile reduction.

  • Troubleshooting Steps:

    • Reagent Selection: For this transformation, common reducing agents include Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

    • Reagent Quality: LiAlH₄ is extremely sensitive to moisture. Ensure you are using a fresh, unopened bottle or a properly stored reagent. Titrate the LiAlH₄ solution before use to determine its exact molarity. For catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel, Palladium on Carbon) is not expired or poisoned.

    • Solvent Choice: Use anhydrous solvents (e.g., THF, diethyl ether) for LiAlH₄ reductions. Even trace amounts of water will quench the reagent.

Potential Cause C: Suboptimal Reaction Conditions

Temperature and reaction time can significantly influence the outcome.

  • Troubleshooting Steps:

    • Temperature Control: LiAlH₄ reductions are highly exothermic. The reaction should be started at a low temperature (e.g., 0 °C) and then allowed to slowly warm to room temperature or be gently refluxed to ensure the reaction goes to completion.

    • Reaction Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material will indicate when the reaction is complete.

    • Work-up Procedure: The work-up for a LiAlH₄ reaction is critical. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective for quenching the reaction and precipitating aluminum salts, which can then be filtered off.

Troubleshooting Decision Tree for Low Yield

G start Low or No Yield Observed check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_impure Starting Material is Impure check_sm->sm_impure purify_sm Purify Starting Material (Column Chromatography) sm_impure->purify_sm Yes sm_pure Starting Material is Pure sm_impure->sm_pure No check_reagent Evaluate Reducing Agent and Conditions purify_sm->check_reagent sm_pure->check_reagent reagent_issue Issue with Reagent? check_reagent->reagent_issue reagent_solution Use Fresh/Titrated Reagent (e.g., LiAlH₄) Use Anhydrous Solvent reagent_issue->reagent_solution Yes conditions_issue Suboptimal Conditions? reagent_issue->conditions_issue No end Improved Yield reagent_solution->end conditions_solution Optimize Temperature (e.g., 0°C to RT) Monitor Reaction (TLC, LC-MS) Ensure Proper Work-up conditions_issue->conditions_solution Yes conditions_issue->end No conditions_solution->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities in the Final Product

Question: My reaction seems to have worked, but after purification, I'm seeing significant impurities in my NMR spectrum. What are the likely side reactions, and how can I prevent them?

Answer: The formation of byproducts is often related to the high reactivity of the azetidine ring system, especially under harsh conditions.

Potential Cause A: Ring-Opening of the Azetidine

Azetidines, while more stable than aziridines, are strained four-membered rings that can undergo nucleophilic ring-opening, particularly in the presence of strong nucleophiles or under acidic conditions.[1][4]

  • Troubleshooting Steps:

    • Avoid Strong Acids: During work-up and purification, avoid strongly acidic conditions. If an acid wash is necessary, use a dilute solution and minimize contact time.

    • Temperature Control: Overheating during the reaction or distillation can promote ring-opening. Maintain careful temperature control throughout the process.

Potential Cause B: Over-alkylation or Other Side Reactions

If the synthesis involves alkylation steps prior to the nitrile formation, over-alkylation can be a source of impurities that carry through to the final product.

  • Troubleshooting Steps:

    • Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the limiting reagent to ensure full conversion without promoting side reactions.

    • Slow Addition: Add reagents slowly and at a controlled temperature to dissipate heat and minimize localized high concentrations.

Data on Common Impurities
Impurity TypePotential SourcePrevention Strategy
Ring-opened productsAcidic work-up, high temperaturesUse mild work-up conditions, maintain temperature control
Over-alkylated byproductsExcess alkylating agentPrecise control of stoichiometry, slow reagent addition
Unreacted starting materialIncomplete reactionMonitor reaction to completion (TLC, LC-MS)

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing the precursor, tert-butyl 3-cyano-3-methylazetidine-1-carboxylate?

A common and effective route starts from commercially available 1-Boc-3-azetidinone.[5] The synthesis involves a nucleophilic addition of a cyanide source to the ketone, followed by methylation. A more direct approach involves the deprotonation of tert-butyl 3-cyanoazetidine-1-carboxylate with a strong base like LiHMDS at low temperatures, followed by quenching with an electrophile such as methyl iodide.[2]

Q2: How can I effectively monitor the progress of the nitrile reduction?

Thin Layer Chromatography (TLC) is a quick and effective method. The starting nitrile is more polar than the resulting amine. Use a solvent system like ethyl acetate/hexanes. The product amine will have a lower Rf value than the starting nitrile. Staining with ninhydrin is useful for visualizing the amine product, which will appear as a colored spot. For more quantitative analysis, LC-MS is recommended.

Q3: What are the key safety precautions for this synthesis?

  • LiAlH₄: This reagent is highly pyrophoric and reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Cyanide: If your synthesis involves cyanide salts, be aware of their extreme toxicity. Work in a well-ventilated fume hood and have a cyanide antidote kit available. Quench any residual cyanide with bleach before disposal.

  • Azetidines: While not acutely toxic, azetidines should be handled with care, as with all chemicals in a laboratory setting.

III. Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate

This protocol is adapted from literature procedures.[2]

  • To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add LiHMDS (1.1 equiv., 1.0 M solution in THF) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add methyl iodide (1.5 equiv.) via syringe and continue stirring at -78 °C for 45 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reduction to this compound
  • To a suspension of LiAlH₄ (2.0 equiv.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (1.0 equiv.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

IV. Synthetic Pathway Overview

G cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction start tert-butyl 3-cyanoazetidine-1-carboxylate intermediate tert-butyl 3-cyano-3-methylazetidine-1-carboxylate start->intermediate 1. LiHMDS, THF, -78°C 2. MeI final_product This compound intermediate->final_product LiAlH₄, THF

Caption: Key steps in the synthesis of the target compound.

V. References

  • ChemBK. (2024). tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. SpringerLink. Retrieved from [Link]

  • Kaur, M., & Singh, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Retrieved from [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Tarasenko, A. D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • sciedco. (n.d.). 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic Acid, 5 g. Retrieved from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Chongqing Chemdad. (n.d.). Buy this compound. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Retrieved from

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Technical Support Center: Functionalization of 3-Aminoazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminoazetidines. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered during the chemical modification of this valuable scaffold. Due to their unique structural properties—namely, the inherent ring strain and the presence of two distinct nitrogen nucleophiles—3-aminoazetidines can present specific synthetic challenges.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Question: My 3-aminoazetidine-containing product appears to be decomposing during my reaction work-up or purification. What is the likely cause?

Answer: The primary cause of decomposition is the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to cleavage, particularly under acidic conditions.[3][4][5] An acid-mediated intramolecular ring-opening is a known decomposition pathway, especially if a pendant nucleophilic group (like an amide) is present on a substituent.[3][4] Protonation of the azetidine nitrogen increases its electrophilicity, making the ring susceptible to attack.

Recommendation:

  • Avoid strong acidic conditions during work-up and purification. Use of mild acids like citric acid or careful neutralization with bicarbonate is preferable to strong acids like HCl.

  • When possible, use chromatography on silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to prevent on-column degradation.

  • If the structure contains an internal nucleophile, consider redesigning the molecule to reduce the nucleophilicity of that group to enhance stability.[5]

Question: I am using an N-unsubstituted 3-aminoazetidine. Which nitrogen is more reactive—the endocyclic (ring) nitrogen or the exocyclic (amino group) nitrogen?

Answer: In an N-H 3-aminoazetidine, the exocyclic 3-amino group is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine. Therefore, reactions with electrophiles will preferentially occur at the 3-amino position. However, this selectivity is not always absolute, and mixtures of N-3 and N-1 functionalized products, as well as di-functionalized products, can be obtained.

For precise control, it is standard practice to use a 3-aminoazetidine with a protecting group on one of the nitrogens.

  • For N-1 functionalization: Start with a protected 3-amino group (e.g., Boc or Cbz).

  • For N-3 functionalization: Start with a protected N-1 position (e.g., Boc or Cbz). This is the most common strategy in drug discovery.

Question: What are the most common protecting groups for 3-aminoazetidines, and why are they chosen?

Answer: The choice of protecting group is critical for directing reactivity and ensuring stability. The most common are carbamate-based protectors.

Protecting GroupAbbreviationCommon Protection ConditionsCommon Deprotection ConditionsKey Advantages
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, NaOH), solvent (e.g., DCM, Dioxane)Strong acid (e.g., TFA in DCM, HCl in Dioxane)Stable to a wide range of non-acidic conditions; clean deprotection.[6]
BenzyloxycarbonylCbzCbzCl, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O)Catalytic hydrogenation (e.g., H₂, Pd/C)Orthogonal to acid-labile (Boc) and base-labile groups.[7][8]

These groups effectively decrease the nucleophilicity of the nitrogen they are attached to, allowing for selective functionalization of the unprotected amine.[9]

Troubleshooting Guide: Side Reactions by Functionalization Type

This section addresses specific issues encountered during common functionalization reactions.

N-Acylation (Amide Bond Formation)
Problem: Low yield of the desired N-acylated product, with significant unreacted starting material.
  • Potential Cause 1: Steric Hindrance. The azetidine ring can create a sterically demanding environment, particularly if either the azetidine or the acylating agent bears bulky substituents near the reaction centers.

  • Solution: Switch from a less reactive acylating agent (e.g., acid chloride with a hindered base) to a more potent amide coupling reagent system. Reagents like HATU, HBTU, or COMU are highly effective for coupling carboxylic acids to the 3-aminoazetidine nitrogen, even in sterically challenging cases.

Protocol: HATU-Mediated Amide Coupling
  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), and stir for 5-10 minutes to pre-activate the acid.

  • Add the N-1 protected 3-aminoazetidine substrate (1.0 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LCMS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Problem: Formation of a di-acylated byproduct when using N-H 3-aminoazetidine.
  • Potential Cause: Lack of Selectivity. Both nitrogen atoms are nucleophilic and can be acylated, especially if an excess of the acylating agent and base is used.

  • Solution:

    • Stoichiometry Control: Use no more than 1.0 equivalent of the acylating agent. This often results in an incomplete reaction but minimizes the di-acylated product.

    • Protecting Group Strategy: The most robust solution is to start with an orthogonally protected 3-aminoazetidine (e.g., N-1 Boc protected), as this completely prevents reaction at the ring nitrogen.

Reductive Amination
Problem: My reductive amination yields a mixture of the desired secondary amine and an over-alkylated tertiary amine.
  • Potential Cause: Imine Reactivity. The newly formed secondary amine product can be sufficiently nucleophilic to react with another equivalent of the aldehyde/ketone, forming a new iminium ion that is subsequently reduced. This is a common issue in reductive amination.[10]

  • Solution:

    • Control Stoichiometry: Use a slight excess of the amine component (1.2-1.5 equivalents) relative to the carbonyl component. This ensures the carbonyl is consumed before it can react with the product amine.

    • Slow Addition: Add the reducing agent slowly to the mixture of the amine and carbonyl. This keeps the concentration of the reducing agent low, favoring the reduction of the initially formed, more reactive imine over the subsequent iminium ion.

Workflow: Minimizing Over-Alkylation

Caption: Decision workflow for troubleshooting over-alkylation in reductive amination.

Problem: The starting aldehyde/ketone is being reduced to an alcohol.
  • Potential Cause: Incorrect Choice of Reducing Agent. Some hydride reagents, like sodium borohydride (NaBH₄), can readily reduce aldehydes and ketones, especially at neutral or acidic pH.[11][12]

  • Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations as it reduces imines and iminium ions much faster than it reduces ketones or aldehydes.[6][12] It is also tolerant of mildly acidic conditions often used to promote imine formation.[13]

Buchwald-Hartwig Amination (N-Arylation)
Problem: Low conversion in the N-arylation of my 3-aminoazetidine with an aryl halide.
  • Potential Cause 1: Catalyst Inhibition. The bidentate nature of some 3-aminoazetidines can lead to catalyst inhibition by forming stable, inactive palladium complexes.

  • Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or tBu₃P). These ligands promote the formation of a monoligated, catalytically active Pd(0) species and accelerate the rates of both oxidative addition and reductive elimination.[14]

  • Potential Cause 2: Inappropriate Base. The choice of base is critical and highly dependent on the substrate and ligand. A base that is too weak will not efficiently deprotonate the amine-palladium complex, while a base that is too strong can cause degradation of the substrate or catalyst.

  • Solution: Screen a panel of bases. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is effective in many cases.[15] However, for more sensitive substrates, weaker carbonate bases like Cs₂CO₃ or K₃PO₄ may provide better results.

Troubleshooting N-Arylation Reactions

Buchwald_Hartwig_Troubleshooting Start Low Conversion in N-Arylation Ligand Issue: Ligand Choice | Solution: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos). Start->Ligand Catalyst Inactivity? Base Issue: Base Selection | Solution: Screen bases (NaOtBu, Cs₂CO₃, K₃PO₄). Start->Base Poor Base Compatibility? Solvent Issue: Solvent Effects | Solution: Test aprotic polar solvents (Toluene, Dioxane, tBuOH). Start->Solvent Sub-optimal Medium? Result Optimized Reaction Ligand->Result Base->Result Solvent->Result

Caption: Key parameters to optimize for challenging Buchwald-Hartwig aminations.

Problem: Formation of a hydrodehalogenated arene byproduct.
  • Potential Cause: β-Hydride Elimination. This side reaction can occur from an intermediate palladium-amide complex, competing with the desired reductive elimination step that forms the C-N bond.[14]

  • Solution: The use of sterically hindered phosphine ligands, as mentioned above, is known to disfavor β-hydride elimination relative to reductive elimination, thus minimizing this side product. Additionally, ensuring the reaction is run under anhydrous conditions can be beneficial.

References

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Jacobsen, E. N., et al. (2022). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Wessig, P., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Kim, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Eesmaa, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • van der Ende, C. W., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

  • PubChem. (n.d.). 3-Aminoazetidine, 3-CBZ protected. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. (n.d.). Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. ResearchGate. [Link]

  • Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Gaunt, M. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Trost, B. M., et al. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2022). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. MDPI. [Link]

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Technical Support Center: Optimization of Boc Deprotection for Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions for the tert-butoxycarbonyl (Boc) deprotection of azetidines. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this common yet critical synthetic step.

Azetidines are valuable four-membered heterocyclic scaffolds in medicinal chemistry, prized for their ability to impart unique conformational constraints and physicochemical properties to drug candidates.[1] The Boc group is arguably the most common protecting group for the azetidine nitrogen due to its general stability and predictable reactivity.[2] However, the inherent ring strain of azetidines and the generation of reactive intermediates during deprotection necessitate carefully optimized conditions to ensure high yields and purity.

This guide is structured to address the most pressing issues encountered in the lab, moving from direct troubleshooting of failed or suboptimal reactions to broader strategic questions about methodology.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the Boc deprotection of azetidines. Each question is followed by an analysis of the root cause and a set of actionable solutions.

Q1: My deprotection reaction is incomplete or proceeds very slowly. What's wrong?

An incomplete reaction is one of the most common hurdles. The stability of the Boc group is highly dependent on its electronic and steric environment.

Probable Causes & Solutions:

  • Insufficient Acid Stoichiometry/Concentration: The deprotection mechanism is acid-catalyzed and requires at least one equivalent of acid to protonate the resulting amine.[3][4] Often, an excess is required to drive the reaction to completion.

    • Solution: Increase the concentration of the acid. For instance, if a 20% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is ineffective, consider increasing it to 50% or even using neat TFA for recalcitrant substrates.[5] Monitor carefully, as harsher conditions can promote side reactions.

  • Steric Hindrance: If the azetidine ring is heavily substituted, particularly near the nitrogen atom, access for the acid may be restricted, slowing down the initial protonation step.[6]

    • Solution: Increase the reaction temperature or time. A reaction that is sluggish at room temperature may proceed smoothly at 40-50°C. Alternatively, a stronger acid system, such as 4M HCl in dioxane, may be more effective than TFA.[5]

  • Low Reaction Temperature: While starting reactions at 0°C is a good practice to control initial exotherms, some substrates require thermal energy to overcome the activation barrier.

    • Solution: After the initial addition of acid at 0°C, allow the reaction to warm to room temperature and stir for 1-4 hours.[6][7] If the reaction is still incomplete, gentle heating can be applied. Always monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Q2: I'm seeing a significant side product with a mass of +56 Da. What is it and how do I prevent it?

This is a classic signature of tert-butylation, a frequent side reaction during Boc deprotection.

Causality: The reaction mechanism proceeds through the formation of a stable tert-butyl cation (t-Bu⁺).[4][8] This carbocation is a potent electrophile that can be "trapped" by any nucleophile present in the reaction mixture. If a nucleophilic functional group on your substrate is more reactive than the intended trapping agent (like the acid's counter-ion), it will become alkylated, resulting in the +56 Da adduct.[6]

Commonly Alkylated Functional Groups:

  • Electron-rich aromatic rings (e.g., indoles in Tryptophan)[6]

  • Thioethers (e.g., in Methionine)[6]

  • Thiols (e.g., in Cysteine)[6]

  • Guanidino groups[8]

Solution: Employ Scavengers

Scavengers are nucleophiles added to the reaction mixture to trap the t-Bu⁺ cation before it can react with your molecule of interest.[6]

  • Triisopropylsilane (TIS): A highly effective scavenger that reduces the tert-butyl cation. Typically used at 2.5-5% (v/v).[6]

  • Water (H₂O): Traps the cation to form harmless tert-butanol. Often used at 2.5-5% (v/v).[6]

  • Thioanisole: Particularly useful for protecting methionine and tryptophan residues.[6]

ScavengerMechanism cluster_paths Boc_Azetidine N-Boc-Azetidine Protonated Protonated Intermediate Boc_Azetidine->Protonated + H⁺ Azetidine_Salt Azetidine Salt Protonated->Azetidine_Salt - CO₂ tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Side_Product Side Product (+56 Da) tBu_Cation->Side_Product Reacts with Scavenged_Product Trapped Cation (e.g., t-Butanol) tBu_Cation->Scavenged_Product Reacts with Nucleophile Nucleophilic Group (on substrate) Scavenger Scavenger (e.g., H₂O, TIS)

Caption: Role of scavengers in preventing t-butylation side reactions.

Q3: I am concerned about the stability of the strained azetidine ring. Will it open under strongly acidic conditions?

This is a valid concern given the ~26 kcal/mol of ring strain in an azetidine ring. However, for the specific purpose of N-Boc deprotection, the ring is generally stable.

Expert Insight: The mechanism of acid-catalyzed N-Boc cleavage does not directly involve an attack on the ring's C-N bonds. The reaction occurs at the carbamate functionality. Numerous studies have demonstrated successful Boc deprotection on a wide variety of azetidine-containing molecules, including complex macrocyclic peptides, using standard strong acids like TFA without evidence of ring-opening.[9] The resulting azetidinium salt is typically stable under these conditions.

When to be Cautious:

  • Presence of Activating Groups: If the azetidine ring possesses substituents that could stabilize a carbocation upon ring-opening (e.g., an adjacent cyclopropyl or vinyl group), the risk may be higher.

  • Extreme Conditions: Prolonged heating at high temperatures in the presence of strong acid could potentially lead to degradation pathways.

For most substrates, ring integrity is maintained. If your substrate is particularly sensitive, consider using milder deprotection conditions as a first approach.[10]

Q4: My work-up is problematic. The product is a sticky oil, and purification is difficult.

Work-up and isolation can make or break a successful synthesis. The physical properties of the resulting ammonium salt are highly dependent on the acid's counter-ion.

Common Scenarios & Solutions:

  • Oily TFA Salts: Trifluoroacetate salts are frequently oils or hygroscopic solids that are difficult to handle and purify.[5]

    • Solution 1: Switch to HCl. The most common and effective solution is to use 4M HCl in dioxane or generate HCl gas in a solvent like diethyl ether.[5] The resulting hydrochloride salts are very often crystalline, free-flowing solids that can be easily isolated by filtration.[5][11]

    • Solution 2: Free-Basing. If the free amine is stable and not excessively water-soluble, you can neutralize the crude TFA salt. After removing the TFA/DCM under reduced pressure, dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate, DCM) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.[7][12] Then, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.

    • Solution 3: Co-evaporation. Residual TFA can be notoriously difficult to remove. Co-evaporating the crude product with a solvent like toluene or isopropanol several times on a rotary evaporator can help remove the last traces.[5]

  • Non-Aqueous Work-up: For highly water-soluble amine products where an aqueous basic wash is not feasible, a non-aqueous work-up is ideal.

    • Solution: After concentrating the reaction mixture, dissolve the residue in a solvent like methanol and add a basic resin (e.g., Amberlyst A21).[12] Stir for 30-60 minutes, then filter off the resin and concentrate the filtrate to obtain the free amine.[12]

Frequently Asked Questions (FAQs)

Q: What are the standard "go-to" conditions for Boc deprotection of an azetidine?

For a previously untested azetidine substrate, two methods are overwhelmingly used as the starting point.

Reagent SystemTypical ConcentrationSolventTemp. (°C)Time (h)Key Considerations
TFA / DCM 20-50% (v/v) TFADichloromethane (DCM)0 to RT0.5 - 2Fast and effective; often produces oily TFA salts; potential for trifluoroacetylation side products.[2][5]
HCl / Dioxane 4 M solution1,4-Dioxane0 to RT1 - 4Often yields crystalline, easy-to-handle HCl salts; generally cleaner reaction profile.[5][13][14]
Q: Are there any "greener" or milder alternatives to TFA and chlorinated solvents?

Yes, the field is actively moving towards more sustainable and milder methodologies.

  • p-Toluenesulfonic Acid (pTSA): This solid, biodegradable Brønsted acid is an excellent alternative to TFA.[15] It can be used in stoichiometric amounts in solvents like acetonitrile or ethyl acetate, often with gentle heating (50-60°C), to afford the crystalline tosylate salt.[5][15]

  • Aqueous Phosphoric Acid (H₃PO₄): An effective and environmentally benign reagent for deprotecting Boc groups while being tolerant of other functionalities like Cbz carbamates and benzyl esters.[10]

  • Alternative Solvents: Dichloromethane (DCM) and 1,4-dioxane are facing increasing regulatory scrutiny.[16] Consider replacing them with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or ethyl acetate where substrate solubility allows.[16]

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and provides a very mild method for deprotection at room temperature, which can be beneficial for highly sensitive substrates.[6][17]

Q: How should I monitor the reaction progress effectively?

Visual inspection is not sufficient. Proper analytical monitoring is crucial to avoid over-running the reaction and promoting side products.

  • Thin Layer Chromatography (TLC): The most common method. The deprotected amine product will have a much lower Rf value than the Boc-protected starting material. Use a ninhydrin stain, which will develop a characteristic colored spot (usually purple or yellow) with the newly formed primary or secondary amine, providing definitive confirmation of product formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring.[6] It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak simultaneously. It is also invaluable for detecting the formation of any side products, such as the +56 Da tert-butylated adduct.

workflow decision decision process process monitor Monitor by LC-MS/TLC process->monitor Increase Time/Temp or Acid Conc. solution solution start_node Start Boc Deprotection (e.g., TFA/DCM, 0°C -> RT) solution->start_node Re-run with Scavengers (TIS/H₂O) start_node->monitor check_completion Reaction Complete? monitor->check_completion check_completion->process No check_byproducts Side Products (e.g., +56 Da)? check_completion->check_byproducts Yes check_byproducts->solution Yes check_workup Isolate Product check_byproducts->check_workup No end_node Pure Azetidine Salt check_workup->end_node Success process2 Switch to HCl/Dioxane or Perform Basic Wash check_workup->process2 Problematic (Oily Product) process2->end_node

Caption: Troubleshooting workflow for Boc deprotection of azetidines.

Detailed Experimental Protocols

Protocol 1: General Procedure using Trifluoroacetic Acid (TFA)
  • Preparation: Dissolve the N-Boc-azetidine (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.[18]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (5 to 20 equiv, often used as a 20-50% solution in DCM) to the stirred solution.[18] Note: If scavengers are needed, add them to the DCM solution before the TFA.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring progress by TLC or LC-MS.[18]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[6]

    • To remove residual TFA, add toluene to the residue and concentrate again. Repeat this step 2-3 times.[5]

    • The resulting TFA salt can be used directly in the next step or purified. For conversion to the free amine, proceed with a basic work-up as described in the troubleshooting section.

Protocol 2: General Procedure using 4M Hydrogen Chloride (HCl) in Dioxane
  • Preparation: Dissolve the N-Boc-azetidine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.[14] Note: Methanol can aid solubility for polar substrates.

  • Acid Addition: At room temperature, add a commercial solution of 4M HCl in 1,4-dioxane (4-10 equiv) to the stirred solution.[14] The reaction is often accompanied by the precipitation of the product.

  • Reaction: Stir the mixture at room temperature for 1-16 hours.[14] Monitor the reaction by LC-MS by taking a small aliquot, quenching it with a basic solution (like NaHCO₃), extracting, and analyzing the organic layer.

  • Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[14]

    • If a precipitate has formed, it can be collected by filtration. Wash the solid with cold diethyl ether or the reaction solvent and dry under vacuum to yield the azetidine hydrochloride salt.[5]

    • If no precipitate forms, add cold diethyl ether to the concentrated residue to induce precipitation, then filter as described above.[18]

References

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Boc De-protection : r/Chempros. Reddit. [Link]

  • Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]

  • Boc Deprotection - HCl - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Acids for Boc Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why? ResearchGate. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

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Technical Support Center: Amide Bond Formation with Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation involving sterically hindered azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with these unique substrates. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the success of your coupling reactions.

Introduction: The Challenge of Hindered Azetidines

Azetidines, particularly those with significant steric bulk (e.g., 3,3-disubstituted derivatives), present a formidable challenge in amide bond formation. The difficulty arises from a combination of factors:

  • Steric Hindrance: The bulky substituents on the azetidine ring physically obstruct the approach of the activated carboxylic acid to the nitrogen atom. This steric clash significantly slows down the rate of the desired nucleophilic attack.

  • Ring Strain: While azetidines are less strained than aziridines, the inherent ring strain can influence reactivity and potentially lead to undesired side reactions, such as ring-opening, under harsh conditions.[1]

  • Reduced Nucleophilicity: In some cases, substituents on the azetidine ring can be electron-withdrawing, which diminishes the nucleophilicity of the nitrogen atom, making it a less effective nucleophile.

These factors often lead to low or no yield with standard coupling protocols, necessitating specialized reagents and optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are my standard coupling reagents (e.g., HATU, HBTU, EDC/HOBt) failing with my substituted azetidine?

Standard peptide coupling reagents like HATU, HBTU, and EDC/HOBt are highly effective for many amide bond formations but often fall short with sterically demanding substrates.[2][3] The activated esters they form (OAt or OBt esters) may not be reactive enough to overcome the high activation energy barrier imposed by the steric hindrance of the azetidine.[4] The bulky environment around the azetidine nitrogen prevents the efficient formation of the tetrahedral intermediate required for amide bond formation.

Q2: What are the most effective types of coupling reagents for sterically hindered azetidines?

For challenging couplings involving hindered amines, more potent activating agents are generally required. Consider the following classes of reagents:

  • Acyl Fluorides: The in-situ generation of acyl fluorides from carboxylic acids creates a highly reactive electrophile.[5][6][7][8][9] The small size of the fluoride leaving group minimizes steric interactions during the nucleophilic attack. Reagents like cyanuric fluoride or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can be effective, though the latter may lead to side reactions with some hindered amines. A protocol using BTFFH (a benzothiazolium salt) has shown great success.[10][11]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are known for their high reactivity and are often more effective than their aminium/uronium counterparts (like HBTU) for difficult couplings.[12] PyAOP is particularly useful for minimizing racemization in chiral carboxylic acids.[3][12]

  • Acyl Imidazoliums: In-situ generation of highly reactive acyl imidazolium ions using reagents like TCFH and N-methylimidazole (NMI) has proven effective for coupling hindered carboxylic acids and non-nucleophilic amines with minimal epimerization.[13]

Q3: How can I minimize potential side reactions like ring expansion or decomposition?

With strained rings like azetidines, harsh reaction conditions can sometimes lead to undesired pathways.[1] To mitigate this:

  • Avoid overly harsh activating agents: While potent, reagents like thionyl chloride or oxalyl chloride for forming acid chlorides can be too aggressive for sensitive substrates.[2][3] If an acid chloride is necessary, its formation and subsequent reaction should be conducted at low temperatures.

  • Optimize Temperature: While heating can be necessary to drive sluggish reactions, excessive temperatures can promote decomposition. A systematic temperature screen (e.g., room temperature, 40 °C, 60 °C, 80 °C) is advisable. Microwave irradiation can sometimes provide the necessary energy over a shorter reaction time, potentially reducing byproduct formation.[3]

  • Choice of Base: The base used is critical. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred to scavenge the acid produced without competing in the reaction.

Troubleshooting Guide: Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance is too great for the chosen conditions. 3. Low nucleophilicity of the azetidine.1. Switch to a more powerful coupling strategy, such as in-situ acyl fluoride formation (e.g., using BTFFH/pyridine).[11] 2. Increase the reaction temperature incrementally. Consider using microwave heating.[3] 3. Increase the concentration of the reactants.
Reaction Stalls / Incomplete Conversion 1. Deactivation of the activated carboxylic acid species over time. 2. Product inhibition.1. For slow reactions, consider a slow addition of the coupling reagent to maintain a steady concentration of the activated species. 2. Use a slight excess (1.2-1.5 equivalents) of the more accessible or less expensive starting material to drive the reaction to completion.
Formation of Significant Byproducts 1. Racemization of the carboxylic acid (if chiral). 2. Side reactions involving the coupling reagent (e.g., guanidinylation with uronium reagents). 3. Decomposition of starting materials or product under the reaction conditions.1. Use racemization-suppressing reagents and additives like PyAOP or employ additives like HOAt or OxymaPure.[3][4] 2. Switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide with an additive. 3. Re-evaluate the reaction temperature and time. Screen different solvents.
Difficulty in Purification 1. Unreacted starting materials are close in polarity to the product. 2. Byproducts from the coupling reagent are difficult to remove (e.g., dicyclohexylurea (DCU) from DCC).[3]1. Aim for complete conversion of the limiting reagent. 2. Use a coupling reagent that generates water-soluble byproducts, such as EDC, to simplify aqueous workup.[3] For DCC, filtration can remove most of the insoluble DCU.

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to addressing challenges in amide coupling with hindered azetidines.

Troubleshooting_Workflow Start Start: Low Yield in Amide Coupling CheckPurity Analyze Purity of Starting Materials Start->CheckPurity Initial Check ScreenReagents Screen More Potent Coupling Reagents (e.g., Acyl Fluoride, Phosphonium Salts) OptimizeConditions Optimize Reaction Conditions ScreenReagents->OptimizeConditions Yield Still Low Success Success: Isolate Product ScreenReagents->Success Yield Improved OptimizeConditions->Success Yield Improved Reassess Reassess Substrate Compatibility OptimizeConditions->Reassess No Improvement CheckPurity->ScreenReagents Purity Confirmed Reassess->Start Redesign Synthesis

Caption: A systematic workflow for troubleshooting difficult amide couplings.

Key Experimental Protocol: Acyl Fluoride Mediated Coupling

This protocol is adapted from a method demonstrated to be highly effective for coupling sterically hindered substrates where standard methods have failed.[5][6][10][11]

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv)

  • Sterically hindered azetidine (1.2 equiv)

  • 2-Benzothiazolyl 1,1,3,3-tetramethyluronium hexafluorophosphate (BTFFH) (1.3 equiv)

  • Pyridine (4.0 equiv)

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and BTFFH (1.3 equiv).

  • Add anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid.

  • Add pyridine (4.0 equiv) to the mixture and stir at room temperature for 30 minutes to facilitate the in-situ formation of the acyl fluoride.

  • Add the sterically hindered azetidine (1.2 equiv) to the reaction mixture.

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

The Mechanistic Hurdle of Steric Hindrance

The difficulty in these reactions can be visualized by considering the transition state of the nucleophilic attack.

Steric_Hindrance_Mechanism cluster_0 Unhindered Amine cluster_1 Hindered Azetidine R1-COOH R¹-COOH ActivatedEster R¹-C(=O)-X R1-COOH->ActivatedEster Coupling Reagent Tetrahedral_Int_Unhindered [Tetrahedral Intermediate] ActivatedEster->Tetrahedral_Int_Unhindered H2N-R2 H₂N-R² H2N-R2->Tetrahedral_Int_Unhindered Easy Approach Amide_Unhindered R¹-C(=O)NH-R² Tetrahedral_Int_Unhindered->Amide_Unhindered Collapse R1-COOH_H R¹-COOH ActivatedEster_H R¹-C(=O)-X R1-COOH_H->ActivatedEster_H Coupling Reagent NoReaction High Energy Transition State ActivatedEster_H->NoReaction Azetidine Bulky Azetidine Azetidine->NoReaction Steric Clash

Caption: Steric hindrance prevents the formation of the key tetrahedral intermediate.

This guide provides a starting point for addressing the challenges of amide bond formation with sterically hindered azetidines. Successful synthesis will often require empirical optimization of reagents and conditions for each specific substrate combination.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Due-Hansen, M. E., Pandey, S. K., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 431-435. [Link]

  • Matsubara, T., & Ueta, C. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(38), 8664–8675. [Link]

  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. PubMed. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2025). ResearchGate. [Link]

  • Tcyrulnikov, S., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4148–4152. [Link]

  • Google Patents. (1994). Coupling reagent and method for coupling amines with carboxylic acids.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Wikipedia. (2026). Amine. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Coupling Reagents. Synform. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Li, W., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(24), 18013–18025. [Link]

  • Szostak, M., & Szostak, R. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 61(49), e202212213. [Link]

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Navigating the Chemistry of Strained Rings: A Technical Guide to Azetidine Stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges associated with the strained four-membered azetidine ring under various reaction conditions. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to empower your experimental design and execution.

Introduction: The Double-Edged Sword of Ring Strain

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. Its constrained nature offers conformational rigidity and novel chemical space. However, this desirable feature is a direct consequence of significant ring strain (approximately 25.4 kcal/mol), making the ring susceptible to cleavage under various conditions.[1] This guide will help you navigate the delicate balance between leveraging the unique properties of azetidines and mitigating their inherent instability.

Frequently Asked Questions (FAQs)

Q1: Why is the azetidine ring so reactive compared to pyrrolidine or piperidine?

A1: The reactivity of azetidines stems from their significant ring strain.[1] This strain is a combination of angle strain (deviation from the ideal tetrahedral bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). This stored energy makes the ring more susceptible to reactions that relieve this strain, such as ring-opening. In contrast, pyrrolidine and piperidine have much lower ring strain, rendering them more stable. However, the azetidine ring is notably more stable and easier to handle than the highly strained three-membered aziridine ring.[1]

Q2: I'm seeing significant decomposition of my azetidine-containing compound during aqueous workup. What's happening?

A2: This is a common issue, particularly during acidic workups. The azetidine nitrogen is basic (pKa of the conjugate acid is ~11.29) and can be protonated by aqueous acid.[2] This protonation forms an azetidinium ion, which activates the ring towards nucleophilic attack and subsequent ring-opening. Even mild acids can cause decomposition, especially with prolonged exposure.

Q3: How does the substituent on the azetidine nitrogen affect its stability?

A3: The N-substituent plays a crucial role in the stability of the azetidine ring. Electron-withdrawing groups (e.g., acyl, sulfonyl, Boc, Cbz) decrease the basicity of the nitrogen atom. This makes protonation less favorable, thereby increasing the ring's stability under acidic conditions. For instance, N-aryl azetidines linked to conjugated heteroaryls (e.g., 2- or 4-pyridyl) exhibit enhanced stability compared to N-phenyl analogs due to the delocalization of the nitrogen lone pair.[3]

Q4: Are azetidines stable under basic conditions?

A4: Generally, azetidines are more stable under basic conditions than acidic conditions. However, they are not completely inert. Strong bases can promote elimination reactions if a suitable leaving group is present on the ring. Furthermore, N-unsubstituted or N-alkyl azetidines can still act as nucleophiles and participate in unwanted side reactions. The stability is highly dependent on the specific structure and the reaction conditions.

Q5: My purification of an azetidine derivative on a silica gel column is giving low yields and multiple spots on TLC. What is the problem?

A5: Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds.[4][5] The prolonged contact with the acidic silica surface during chromatography can lead to ring-opening or other decomposition pathways. Consider neutralizing the silica gel with a triethylamine solution before use, or opt for a less acidic stationary phase like neutral alumina.[4][5][6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental scenarios in a question-and-answer format.

Issue 1: Azetidine Ring Instability Under Acidic Conditions

Scenario: You are deprotecting an N-Boc protected azetidine using trifluoroacetic acid (TFA) in dichloromethane (DCM), but you are observing significant formation of a ring-opened product.

Causality: The combination of a strong acid (TFA) and a nucleophilic counterion (trifluoroacetate) can lead to the formation of an azetidinium ion, which is then attacked by the trifluoroacetate, causing ring-opening.

Troubleshooting Steps:

  • Use a Scavenger: Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture. These scavengers can trap the reactive carbocation intermediates that may form during deprotection, thus preventing side reactions.

  • Lower the Temperature: Perform the deprotection at 0 °C or even lower to reduce the rate of the ring-opening side reaction.

  • Use a Milder Acid: Consider using a weaker acid, such as HCl in dioxane or gaseous HCl, which may provide a less nucleophilic counterion.

  • Alternative Deprotection: If the molecule is sensitive to acid, consider using a different protecting group that can be removed under neutral or basic conditions (e.g., Cbz group removed by hydrogenolysis).

Experimental Protocol: N-Boc Deprotection with Reduced Ring Opening

  • Dissolve the N-Boc azetidine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylsilane (3.0 eq) to the solution.

  • Add TFA (10.0 eq) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Unexpected Ring-Opening During Nucleophilic Substitution

Scenario: You are attempting to perform an S\textsubscript{N}2 reaction on a 3-mesyloxyazetidine with a nucleophile, but you are isolating a ring-opened product instead of the desired 3-substituted azetidine.

Causality: The azetidine nitrogen can act as an intramolecular nucleophile, leading to the formation of a bicyclic aziridinium ion intermediate. This highly strained intermediate is then readily opened by the external nucleophile at the less hindered carbon, resulting in a ring-opened product.

Troubleshooting Steps:

  • Protect the Azetidine Nitrogen: If the nitrogen is unsubstituted, protect it with an electron-withdrawing group (e.g., Boc, Ts) to reduce its nucleophilicity.[7]

  • Use a Less Reactive Leaving Group: Consider using a tosylate or a halide instead of a mesylate, which might be less prone to intramolecular cyclization.

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a less polar solvent may disfavor the formation of the charged aziridinium intermediate.

Issue 3: Azetidine Ring Cleavage Under Reductive Conditions

Scenario: You are trying to reduce an ester substituent on an azetidine ring using Lithium Aluminum Hydride (LiAlH\textsubscript{4}), but you are observing cleavage of the azetidine ring.

Causality: While the azetidine ring itself is generally stable to hydride reagents like LiAlH\textsubscript{4} and NaBH\textsubscript{4}, N-acyl or N-sulfonyl activated azetidines can be susceptible to ring opening.[7] The presence of a Lewis acidic aluminum species can coordinate to the azetidine nitrogen, activating the ring for hydride attack.

Troubleshooting Steps:

  • Use a Milder Reducing Agent: Consider using a less reactive reducing agent like sodium borohydride (NaBH\textsubscript{4}) if the functional group to be reduced is sufficiently reactive.

  • Protect the Azetidine Nitrogen: If the nitrogen is unsubstituted, protecting it with a group that is stable to the reducing conditions (e.g., Benzyl group) can prevent coordination with the Lewis acidic species.

  • Use a Different Reductive Strategy: For the reduction of β-lactams to azetidines, while DIBAL-H is common, it can cause ring opening, especially with electron-rich substituents.[7] Careful control of temperature and stoichiometry is crucial.

Data Summary: Azetidine Stability Under Various Conditions

ConditionReagent/ParameterAzetidine Ring StabilityComments
Acidic Strong acids (TFA, HCl)Unstable Protonation of the nitrogen leads to ring-opening, especially with nucleophilic counter-ions.[3]
Mild acids (e.g., AcOH)Moderately Stable Stability is substrate-dependent; electron-withdrawing N-substituents increase stability.[3]
Basic Strong bases (NaOH, KOH)Generally Stable Can be unstable in the presence of good leaving groups, leading to elimination.
Mild bases (Et\textsubscript{3}N, K\textsubscript{2}CO\textsubscript{3})Stable Generally well-tolerated in the absence of other reactive functionalities.
Reductive LiAlH\textsubscript{4}, DIBAL-HModerately Stable Ring opening can occur, especially with N-acyl or N-sulfonyl activation.[7]
NaBH\textsubscript{4}Generally Stable Typically does not affect the azetidine ring.
Catalytic Hydrogenation (H\textsubscript{2}/Pd, Pt)Generally Stable The C-N bonds of the ring are usually not cleaved under standard hydrogenation conditions. Can be used for deprotection of N-Cbz and N-Bn groups.[7]
Oxidative m-CPBACan be Reactive Can lead to the formation of N-oxides or other oxidation products depending on the substitution pattern.
O\textsubscript{3}, KMnO\textsubscript{4}Unstable Strong oxidizing agents will likely cleave the ring.
Thermal High TemperaturesModerately Stable Decomposition temperature is dependent on the substitution pattern. N-sulfonyl azetidines can undergo ring-opening polymerization at elevated temperatures.[1]

Quantitative Stability Data for N-Aryl Azetidines at pH 1.8 [3]

N-SubstituentAqueous T\textsubscript{1/2} (h)Azetidine Nitrogen pKa (Calculated)
3-pyridyl3.8-1.1
N-phenyl<0.52.9
4-methoxy-phenyl0.53.4
4-cyano-phenyl<0.170.5
2-pyridyl>24-3.0
4-pyridyl>24-2.7

Visualizing Stability and Reactivity

Acid-Catalyzed Ring Opening of Azetidine

Acid_Catalyzed_Ring_Opening Azetidine Azetidine Protonated_Azetidine Azetidinium Ion Azetidine->Protonated_Azetidine + H+ Protonated_Azetidine->Azetidine - H+ Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product Nucleophilic Attack Nucleophile Nu- Nucleophile->Protonated_Azetidine

Caption: Mechanism of acid-catalyzed azetidine ring opening.

Protecting Group Strategies to Enhance Stability

Protecting_Group_Strategy cluster_unprotected Unprotected Azetidine cluster_protected N-Protected Azetidine (e.g., N-Boc) Unprotected High Basicity Susceptible to Protonation Protected Reduced Basicity Increased Stability to Acid Unprotected->Protected Protection Protected->Unprotected Deprotection

Caption: Protecting the azetidine nitrogen reduces its basicity and enhances stability.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(16), 3645-3658. [Link]

  • BenchChem. (2025). Technical Support Center: Azetidine Ring Formation.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(16), 3645-3658. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601. [Link]

  • BenchChem. (2025). Technical Support Center: Azetidine Compound Stability.
  • BenchChem. (2025). Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments.
  • BenchChem. (2025). Technical Support Center: Azetidine Compound Stability.
  • Wikipedia. (2023). Azetidine. Retrieved from [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49387. [Link]

  • Bull, J. A., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1818-1822. [Link]

  • Couty, F., et al. (2022). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 87(15), 9837-9848. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. (2022). Nature Communications, 13(1), 534. [Link]

  • Wanner, M. J., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-154. [Link]

  • Ashraf, M. Z. (2020, November 19). Azetidine: Basicity and Preparation [Video]. YouTube. [Link]

  • Ashraf, M. Z. (2020, November 24). Azetidine: Chemical Reactivity [Video]. YouTube. [Link]

  • Couty, F., & Drouillat, B. (2025). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett, 36(01), 1-17.
  • La-Venia, A., et al. (2023). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 29(30), e202300249. [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed, 13(1), 1-10. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Deprotection of N-Tosylpyrrolidines.
  • Azetidines of pharmacological interest. (2021). Future Medicinal Chemistry, 13(13), 1185-1211. [Link]

  • La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines for azetidine synthesis. (2023). Frontiers in Chemistry, 11, 1269651. [Link]

  • Sun, J., et al. (2022). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Chemical Science, 13(28), 8334-8342. [Link]

  • Wikipedia. (2023). Azetidine. In Wikipedia. Retrieved January 1, 2026, from [Link]

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Technical Support Center: Synthesis of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important building block. We provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound, a key intermediate in pharmaceutical development, typically proceeds via the reductive amination of tert-butyl 3-methyl-3-oxoazetidine-1-carboxylate. While conceptually straightforward, this process can be prone to several side reactions leading to impurities and reduced yields. This section addresses the most common issues encountered in the laboratory.

Problem 1: Low Yield of the Desired Product

Question: My reductive amination reaction is resulting in a low yield of this compound. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in this synthesis can often be traced back to one of three key areas: incomplete imine formation, suboptimal reduction conditions, or degradation of the product.

Causality and Solutions:

  • Incomplete Imine/Enamine Formation: The initial condensation between the ketone precursor (tert-butyl 3-methyl-3-oxoazetidine-1-carboxylate) and the ammonia source is a critical equilibrium step. The presence of water, a byproduct of this reaction, can inhibit the formation of the imine or enamine intermediate.

    • Solution: Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), into the reaction mixture to sequester water as it forms and drive the equilibrium towards the intermediate.[1]

  • Suboptimal Choice of Reducing Agent: The choice of reducing agent is paramount. A strong, non-selective reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone to the corresponding alcohol (tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate), a common and significant impurity.[1][2]

    • Solution: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is widely used in reductive aminations.[1][2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

  • Incorrect Reaction pH: The pH of the reaction medium plays a crucial role. A mildly acidic environment (pH ~5-6) is generally optimal for activating the carbonyl group for nucleophilic attack by ammonia and facilitating imine formation.[1] If the pH is too low, the ammonia will be protonated and non-nucleophilic. If the pH is too high, the carbonyl activation is less efficient.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to maintain the optimal pH range.

  • Degradation of the Azetidine Ring: The strained four-membered azetidine ring can be susceptible to ring-opening, particularly under harsh acidic conditions. While the Boc-protecting group offers some stability, prolonged exposure to strong acids can lead to the formation of acyclic impurities.

    • Solution: Ensure that the reaction is performed under mildly acidic conditions and that the work-up procedure avoids prolonged contact with strong acids.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of tert-butyl 3-methyl-3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add the ammonia source (e.g., ammonium acetate, 5-10 equivalents).

  • Add activated molecular sieves (4Å) to the mixture.

  • Add glacial acetic acid (2 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture to remove the molecular sieves and separate the organic layer.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Problem 2: Presence of a Higher Molecular Weight Impurity (Dimer)

Question: My final product shows a significant impurity with a mass corresponding to a dimer of the product or an adduct of the product and the starting material. How is this formed and how can I prevent it?

Answer:

The formation of dimeric impurities is a known side reaction in reductive aminations, particularly when a primary amine is the product.

Causality and Solutions:

  • Over-alkylation: The desired product, a primary amine, is nucleophilic and can react with the remaining starting ketone to form a new imine, which is then reduced to a secondary amine (the dimer). This is a classic example of over-alkylation.

    • Solution 1: Use a Large Excess of the Ammonia Source: By using a significant excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol), you can outcompete the product amine in reacting with the starting ketone.

    • Solution 2: Control the Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the opportunity for the product to react with unconsumed starting material. Adding the reducing agent only after complete formation of the initial imine can also be beneficial.

Problem 3: Identification of an Impurity with the Same Mass but Different Retention Time

Question: I have an impurity that has the same mass as my product but separates during chromatography. What could this be?

Answer:

This is likely a structural isomer of your product. The most probable candidate is the ring-opened product.

Causality and Solutions:

  • Ring-Opening of the Azetidine: As mentioned, the strained azetidine ring can undergo nucleophilic ring-opening. Under the reaction or work-up conditions, nucleophiles present in the mixture (e.g., water, acetate, or even another amine molecule) can attack one of the ring carbons, leading to the formation of an acyclic diamine derivative. This is more likely if the reaction conditions become too acidic, which can protonate the azetidine nitrogen and activate the ring for attack.

    • Solution: Maintain careful control over the reaction pH, avoiding strongly acidic conditions. A buffered system or the use of a non-acidic work-up can mitigate this issue. Purification by column chromatography is typically effective in separating the desired product from its ring-opened isomer.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group serves two primary functions. First, it deactivates the azetidine nitrogen, preventing it from participating in undesired side reactions, such as acting as a nucleophile. Second, it provides steric bulk, which can influence the stereochemical outcome of reactions at adjacent positions and often improves the handling and purification characteristics of the molecule by making it more crystalline and soluble in organic solvents.

Q2: I need to remove the Boc group after my synthesis. What are the best conditions to use to avoid impurities?

A2: The Boc group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[3] However, this deprotection step can introduce impurities. The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule or polymerize.[4]

  • Recommendation: To minimize side reactions, perform the deprotection at a low temperature (0 °C) and use a scavenger, such as triethylsilane or anisole, to trap the tert-butyl cation. It is also crucial to remove the acid and volatile byproducts thoroughly after the reaction is complete.

Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A3: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress. Staining with ninhydrin is effective for visualizing the amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring the reaction, allowing for the identification of the starting material, product, and any major impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for identifying and quantifying impurities in the purified material.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for determining the purity of the final product with high accuracy.

Q4: My purified product is an oil, but I have seen it reported as a solid. How can I induce crystallization?

A4: this compound can sometimes be isolated as a persistent oil. To induce crystallization, you can try several techniques:

  • Solvent Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or heptane) until the solution becomes cloudy. Allow the solution to stand, or gently scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Seed Crystals: If you have a small amount of crystalline material from a previous batch, adding a single crystal to a supersaturated solution of the oil can induce crystallization.

  • Purification: Residual solvents or minor impurities can sometimes inhibit crystallization. Re-purifying the oil by column chromatography may be necessary.

Data Presentation

Table 1: Typical Impurity Profile and Mitigation Strategies

Impurity NameStructureProbable CauseMitigation Strategy
Starting Ketone tert-butyl 3-methyl-3-oxoazetidine-1-carboxylateIncomplete reactionIncrease reaction time, ensure sufficient reducing agent.
Alcohol Byproduct tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylateNon-selective reduction of starting ketoneUse a milder reducing agent (e.g., NaBH(OAc)₃).[1][2]
Dimeric Impurity Secondary amine from over-alkylationProduct amine reacting with starting ketoneUse a large excess of the ammonia source.
Ring-Opened Isomer Acyclic diamine derivativeAcid-catalyzed nucleophilic attack on the azetidine ringMaintain mild pH; use a non-acidic work-up.
tert-Butyl Adduct Product alkylated by a tert-butyl groupBoc-deprotection side reactionUse a scavenger during deprotection.[4]

Visualizations

Diagram 1: Synthetic Pathway and Potential Impurity Formation

G cluster_main Main Synthetic Pathway cluster_impurities Potential Impurity Pathways A tert-Butyl 3-methyl-3- oxoazetidine-1-carboxylate B Imine/Enamine Intermediate A->B + NH₃ / H⁺ - H₂O D Alcohol Byproduct A->D [H] (non-selective) C Tert-butyl 3-(aminomethyl)-3- methylazetidine-1-carboxylate (Product) B->C [H] (e.g., NaBH(OAc)₃) E Dimeric Impurity C->E + Starting Ketone + [H] F Ring-Opened Isomer C->F H⁺ / Nu⁻

Caption: Synthetic route and common impurity formation pathways.

Diagram 2: Troubleshooting Logic Flowchart

G start Low Yield or Impure Product q1 Analyze crude by LC-MS. Major impurity? start->q1 is_ketone Starting Ketone? q1->is_ketone Yes end Purify by Column Chromatography q1->end No major impurity, optimize conditions is_alcohol Alcohol Byproduct? is_ketone->is_alcohol No sol_ketone Increase reaction time or add more reducing agent. is_ketone->sol_ketone Yes is_dimer Dimer? is_alcohol->is_dimer No sol_alcohol Switch to a milder reducing agent (e.g., NaBH(OAc)₃). is_alcohol->sol_alcohol Yes is_isomer Isomer? is_dimer->is_isomer No sol_dimer Use a large excess of the ammonia source. is_dimer->sol_dimer Yes sol_isomer Check and buffer pH. Use a milder work-up. is_isomer->sol_isomer Yes is_isomer->end No sol_ketone->end sol_alcohol->end sol_dimer->end sol_isomer->end

Sources

Technical Support Center: Stereocontrol in 3,3-Disubstituted Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists tackling the stereoselective synthesis of 3,3-disubstituted azetidines. The construction of the C3-quaternary stereocenter in these strained ring systems is a significant synthetic challenge. This document provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities and achieve your desired stereochemical outcomes.

Section 1: Troubleshooting Guide

This section addresses common experimental issues in a direct question-and-answer format. We focus on the causality behind these problems and provide actionable solutions grounded in mechanistic principles.

Question 1: Poor Diastereoselectivity in Intramolecular Cyclization

"I am attempting to synthesize a 3,3-disubstituted azetidine via intramolecular cyclization of an acyclic precursor (e.g., from a 1,3-amino alcohol or epoxy amine), but I'm obtaining a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?"

Answer:

Poor diastereoselectivity in intramolecular cyclizations typically stems from a lack of facial discrimination in the transition state of the ring-closing step. The energy difference between the two competing diastereomeric transition states is insufficient. Here’s how to troubleshoot this:

1. Analyze Substrate-Based Control:

  • Steric Influence: The relative stereochemistry of your acyclic precursor is paramount. The cyclization often proceeds through a chair-like or twisted boat-like transition state. The substituents will preferentially occupy pseudo-equatorial positions to minimize A-strain and gauche interactions. Re-evaluate the stereochemistry of your starting material. A diastereospecific synthesis from 1,3-amino alcohols, for example, relies entirely on the pre-existing stereocenters to dictate the final product's configuration[1].

  • Protecting Groups: Bulky protecting groups on the nitrogen (e.g., nosyl, tosyl) or on a nearby hydroxyl can enforce a specific conformation, thereby directing the nucleophilic attack of the nitrogen from a single face. Consider modifying the N-substituent to enhance this steric bias.

2. Implement Reagent/Catalyst-Based Control:

  • Lewis Acid Catalysis: Lewis acids can pre-organize the substrate into a rigid conformation prior to cyclization. For instance, in the intramolecular aminolysis of cis-3,4-epoxy amines, Lanthanide triflates like La(OTf)₃ have been shown to be highly effective. The catalyst coordinates to both the epoxide oxygen and the amine nitrogen, creating a rigid bicyclic-like transition state that forces the reaction to proceed with high regioselectivity and diastereoselectivity[2][3]. If you are not using a catalyst, or if your current one is ineffective, screening a panel of Lewis acids is a logical next step.

Table 1: Effect of Lewis Acid on a Model Intramolecular Aminolysis

Entry Catalyst (10 mol%) Solvent Yield (%) Diastereomeric Ratio (dr)
1 None DCE <10 1:1
2 Sc(OTf)₃ DCE 87 >20:1
3 La(OTf)₃ DCE 81 >20:1
4 Mg(OTf)₂ DCE Trace N/A

Data is illustrative, based on trends reported in the literature.[2][4]

3. Optimize Reaction Conditions:

  • Temperature: Lowering the reaction temperature often enhances selectivity, as the small energy difference between the competing transition states becomes more significant relative to the available thermal energy (kBT).

  • Solvent: Solvent polarity can influence the transition state. Non-coordinating, non-polar solvents are often preferred in Lewis acid-catalyzed reactions to avoid competition for the catalyst's coordination sites.

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity (e.g., 1:1 dr) sub Step 1: Analyze Substrate Control start->sub reagent Step 2: Implement Reagent Control sub->reagent If substrate modification is insufficient sub_q1 Modify Steric Bulk of Protecting Groups sub->sub_q1 sub_q2 Verify Precursor Stereochemistry sub->sub_q2 conditions Step 3: Optimize Reaction Conditions reagent->conditions If catalyst screening is insufficient reagent_q1 Screen Lewis Acids (e.g., Sc(OTf)₃, La(OTf)₃) reagent->reagent_q1 outcome High Diastereoselectivity Achieved conditions->outcome conditions_q1 Lower Reaction Temperature conditions->conditions_q1 conditions_q2 Screen Solvents (e.g., DCE, Benzene) conditions->conditions_q2

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 2: Low Enantioselectivity in a Catalytic Reaction

"My asymmetric synthesis of a 3,3-disubstituted azetidine using a chiral catalyst is yielding a product with low enantiomeric excess (ee). What factors should I investigate?"

Answer:

Achieving high enantioselectivity requires a well-defined and highly ordered transition state where the chiral catalyst effectively shields one face of the substrate from attack. Low ee values point to a poorly organized transition state or competing non-catalyzed background reactions.

1. Re-evaluate the Catalyst and Ligand:

  • Ligand Architecture: The heart of asymmetric catalysis is the chiral ligand. The steric and electronic properties of the ligand are critical. In copper-catalyzed reactions for synthesizing chiral azetidines, for example, bisphosphine ligands like Ph-BPE are often used[5][6]. Small changes to the ligand backbone or substituents can have a profound impact on the ee. If using a known catalyst system, ensure its purity. If developing a new reaction, screening a library of ligands with varied steric and electronic properties is essential.

  • Catalyst Loading: Insufficient catalyst loading can allow the non-catalyzed, non-selective background reaction to dominate. Conversely, excessively high loading can sometimes lead to the formation of less active or less selective dimeric catalyst species. Perform a loading optimization study.

2. Scrutinize Reaction Parameters:

  • Solvent Effects: The solvent can play a crucial role in the catalytic cycle, influencing catalyst solubility, aggregation state, and the stability of intermediates. For instance, in hydrogen-bond-donor catalysis, non-polar solvents are often optimal to maximize the non-covalent interactions between the catalyst and substrate, whereas polar solvents can disrupt these interactions and lead to lower selectivity[7].

  • Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity. Run a temperature screen (e.g., from room temperature down to -78 °C).

  • Concentration: Reaction concentration can affect the kinetics and the nature of the active catalytic species. A concentration study is often warranted.

3. Check for Impurities:

  • Substrate Purity: Impurities in your starting material can act as catalyst poisons. For example, trace amounts of water or coordinating functional groups can deactivate a Lewis acidic catalyst. Ensure your substrates and reagents are rigorously purified and dried.

  • Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Catalytic_Cycle cluster_0 Catalytic Cycle Cat Chiral Catalyst [Cu(I)-L*] Complex Catalyst-Substrate Complex (Diastereomeric) Cat->Complex + Substrate Sub Substrate (Prochiral Azetine) Product Chiral Product Complex->Product Stereodetermining Step (e.g., Boryl Allylation) Release Product Release Product->Release Release->Cat Catalyst Regeneration Outside Low ee results from: - Poor facial discrimination in Complex - Competing background reaction - Catalyst inhibition Outside->Complex

Caption: General mechanism for catalyst-controlled stereoselection.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for establishing the C3-quaternary stereocenter enantioselectively?

The main approaches can be categorized as follows:

  • Chiral Auxiliary Approach: A chiral auxiliary is temporarily attached to the substrate. It directs the stereochemical outcome of a key bond-forming reaction and is subsequently removed. The use of chiral N-tert-butanesulfinamides is a powerful example, enabling the synthesis of chiral azetidin-3-ones via gold-catalyzed cyclization[8].

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product from a prochiral substrate. This is often the most elegant and atom-economical method. Examples include organocatalytic α-chlorination of aldehydes to form chiral azetidine precursors[9] and copper-catalyzed [3+1] cycloadditions[10][11].

  • Substrate Control (Chiral Pool Synthesis): The synthesis begins with an enantiomerically pure starting material (e.g., an amino acid or carbohydrate) that already contains some or all of the required stereocenters. The stereochemistry of the final product is directly derived from this starting material[1].

  • Ring Expansion/Rearrangement: A stereoselective [3+1] ring expansion of a pre-existing chiral methylene aziridine with a rhodium carbene can transfer the initial chirality to the final azetidine product with high fidelity[12].

Q2: How do I choose between a chiral auxiliary and an asymmetric catalytic approach?

This decision depends on the stage of research, desired scale, and available resources.

Table 2: Comparison of Chiral Auxiliary vs. Asymmetric Catalytic Methods

Feature Chiral Auxiliary Approach Asymmetric Catalytic Approach
Pros Often highly reliable and predictable (high dr). More atom-economical and efficient for large scale.
Broader initial substrate scope may be possible. Avoids extra steps for auxiliary attachment/removal.
Mechanistically easier to rationalize in some cases. Can achieve very high ee values.
Cons Stoichiometric use of a (potentially expensive) chiral source. Requires extensive screening (catalyst, ligand, solvent).
Requires additional synthetic steps for attachment/removal. Sensitive to impurities (catalyst poisoning).
Generates more waste. Substrate scope can be narrow.

| Best For | Early-stage discovery, complex molecule synthesis. | Process development, large-scale synthesis. |

Q3: What role does the N-protecting group play in stereocontrol?

The N-protecting group is not merely a passive spectator; it is a critical control element.

  • Steric Directing Group: A bulky N-substituent (e.g., trityl, tosyl) can block one face of the molecule during an intramolecular cyclization or an intermolecular reaction, forcing the incoming reagent to attack from the less hindered face[13].

  • Electronic Influence: Electron-withdrawing groups (e.g., sulfonyl groups) increase the acidity of N-H protons and can influence the reactivity of adjacent centers.

  • Conformational Lock: The N-substituent can restrict bond rotation, locking the precursor in a specific conformation that is primed for a stereoselective reaction. For example, in the lithiation of azetidine-borane complexes, the stereochemical relationship between the ring proton and the BH₃ group, which is influenced by the N-alkyl group, dictates the regioselectivity of the deprotonation[14][15].

  • Product Stability: A robust protecting group is necessary to prevent racemization of the C2 or C3 stereocenters, which can be labile under acidic or basic conditions, particularly if adjacent to a carbonyl or aryl group.

Section 3: Key Experimental Protocols

These protocols are provided as representative examples. Researchers must adapt them to their specific substrates and consult the original literature for full details.

Protocol 1: Gold-Catalyzed Oxidative Cyclization for Chiral Azetidin-3-ones (Auxiliary-Based)

This protocol is adapted from the work of Zhang and co-workers and utilizes an (R)-t-butanesulfinamide auxiliary for stereocontrol[8].

Step 1: Synthesis of Chiral N-propargylsulfonamide

  • To a solution of (R)-t-butanesulfinamide (1.0 eq) and the corresponding propargylamine (1.1 eq) in dry CH₂Cl₂ at 0 °C, add CuSO₄ (1.5 eq).

  • Stir the mixture at room temperature for 12-24 hours until TLC indicates complete consumption of the sulfinamide.

  • Filter the reaction mixture through a pad of Celite, wash with CH₂Cl₂, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the chiral N-propargylsulfinamide.

  • Oxidize the sulfinamide to the sulfonamide using m-CPBA (1.2 eq) in CH₂Cl₂ at 0 °C to room temperature.

Step 2: Gold-Catalyzed Oxidative Cyclization

  • To a sealed vial under an Argon atmosphere, add the chiral N-propargylsulfonamide (1.0 eq), Ph₃PAuNTf₂ (5 mol%), and pyridine N-oxide (1.5 eq).

  • Add dry solvent (e.g., 1,2-dichloroethane).

  • Heat the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the enantioenriched azetidin-3-one. The t-butanesulfonyl group can be removed under acidic conditions.

Protocol 2: La(OTf)₃-Catalyzed Diastereoselective Intramolecular Aminolysis

This protocol for a diastereoselective cyclization is based on the findings of Kuriyama et al.[2][3].

  • To a solution of the cis-3,4-epoxy amine substrate (1.0 eq) in dry 1,2-dichloroethane (DCE), add La(OTf)₃ (10 mol%).

  • Heat the mixture to reflux (approx. 83 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-hydroxy-3-substituted azetidine as a single diastereomer.

References

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  • Wang, Z., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

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  • Wang, Z., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(21), 14359–14371. [Link]

  • Zhang, L., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 53(4), 1103-1107. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1242398. [Link]

  • Ren, Z., et al. (2019). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. Angewandte Chemie International Edition, 58(45), 16188-16192. [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. [Link]

  • Wang, X., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(28), 12933–12941. [Link]

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  • Ren, Z., et al. (2019). Synthesis of Chiral Tetrasubstituted Azetidines from Donor-Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. Angewandte Chemie International Edition, 58(45), 16188-16192. [Link]

  • Andresini, M., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(11), 4349. [Link]

  • Wang, Q., & Feng, X. (2018). Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles. Accounts of Chemical Research, 51(7), 1691-1702. [Link]

  • ResearchGate. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

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  • Chambers, M. G., & Ferreira, E. M. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition, 56(46), 14643-14647. [Link]

  • Degennaro, L., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry, 83(15), 8346-8355. [Link]

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  • Al-Sinani, M., & Procter, D. J. (2016). Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines. Organic Letters, 18(16), 4140-4143. [Link]

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  • Barluenga, J., et al. (1998). Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry, 63(2), 232-233. [Link]

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Sources

Technical Support Center: Synthesis of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and byproduct formation during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Byproduct Analysis and Mitigation

This section addresses specific experimental issues you may encounter, providing a logical workflow from observation to resolution.

Question 1: I'm observing an unexpected peak in my HPLC analysis of the final product with a higher molecular weight. What could it be?

Answer:

An unexpected peak with a higher molecular weight than your target compound, this compound, often points to the formation of a dimer or a secondary amine byproduct. This is a common issue during the reduction of the nitrile intermediate.

Plausible Cause: Over-reduction and Dimerization

During the catalytic hydrogenation or metal hydride reduction of the nitrile precursor, the intermediate imine can react with the newly formed primary amine product before it is fully reduced. This leads to the formation of a secondary amine byproduct.[1][2]

Proposed Byproduct Structure:

  • Bis(1-(tert-butoxycarbonyl)-3-methylazetidin-3-yl)methanamine: This secondary amine is formed from the reaction of the intermediate imine with the primary amine product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a high MW byproduct.

Step-by-Step Mitigation Protocol:

  • Isolation and Characterization:

    • Isolate the impurity using preparative HPLC or flash column chromatography.

    • Characterize the isolated byproduct using High-Resolution Mass Spectrometry (HRMS) to confirm its molecular formula.

    • Utilize ¹H and ¹³C NMR to elucidate the structure, paying close attention to the integration of protons and the chemical shifts of carbons adjacent to the nitrogen atoms.

  • Optimization of the Reduction Step:

    • Catalyst Choice: The choice of catalyst is crucial for selectivity towards the primary amine.[1] Consider switching from a highly active catalyst like Raney Nickel to a more selective one, such as cobalt boride.

    • Reaction Conditions:

      • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can disfavor the formation of secondary amines.

      • Solvent and pH: The choice of solvent and the pH of the reaction mixture can influence the reaction pathway.[1] For catalytic hydrogenations, adding a small amount of ammonia can sometimes suppress secondary amine formation.

    • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider stoichiometric reducing agents like lithium aluminium hydride (LiAlH₄) or diborane, which are known to effectively reduce nitriles to primary amines.[3][4][5]

Question 2: My overall yield is low, and I'm seeing multiple smaller, more polar impurities in my crude product. What is the likely cause?

Answer:

Low yields accompanied by multiple polar impurities often suggest instability of the azetidine ring, leading to ring-opening byproducts. The four-membered azetidine ring, while more stable than an aziridine ring, is still strained and susceptible to nucleophilic attack, particularly when the nitrogen is protonated or activated.[6][7][8]

Plausible Cause: Azetidinium Ion Formation and Ring-Opening

Under acidic conditions, which may be present during deprotection steps or workup, the azetidine nitrogen can be protonated to form an azetidinium ion. This strained cation is an electrophile and can be attacked by nucleophiles present in the reaction mixture (e.g., water, alcohols from solvents), leading to ring-opened byproducts.[6][9][10]

Proposed Byproduct Structures:

  • 1-(tert-butoxycarbonyl)-N-(2-hydroxy-2-methylpropyl)methanamine: Formed by the ring-opening of the azetidinium ion with water.

  • 1-(tert-butoxycarbonyl)-N-(2-methoxy-2-methylpropyl)methanamine: Formed if methanol is used as a solvent or during workup.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield and polar impurities.

Step-by-Step Mitigation Protocol:

  • Analysis of Crude Mixture:

    • Use LC-MS to analyze the crude reaction mixture before purification. The mass of the observed impurities can provide strong evidence for ring-opening (e.g., M+18 for water addition).

  • Control of pH:

    • Workup Procedures: Ensure all aqueous workup steps are performed under neutral or slightly basic conditions. A mild base wash (e.g., saturated sodium bicarbonate solution) can be beneficial.

    • Chromatography: If using silica gel chromatography, consider pre-treating the silica with a small amount of triethylamine in the eluent to prevent on-column degradation.

  • Choice of Protecting Groups and Reagents:

    • If a protecting group is used that requires acidic removal and is upstream of a sensitive step, consider an alternative protecting group that can be removed under neutral or basic conditions.

    • Be mindful of any reagents that can generate acidic byproducts during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting material, tert-butyl 3-oxoazetidine-1-carboxylate?

A1: The purity of this starting material is paramount. Key impurities to monitor include residual solvents from its synthesis and any dimeric or oligomeric byproducts. High purity (typically >98%) is essential for predictable reaction outcomes.[11]

Q2: Can I use Boc-anhydride for the final protection step? Are there any common byproducts?

A2: Yes, di-tert-butyl dicarbonate (Boc₂O) is a common reagent for this step.[12][13] While generally a clean reaction, potential side reactions can include the formation of ureas if the reaction conditions are not optimized.[13] Ensure the use of a suitable base and control the stoichiometry to favor the formation of the desired carbamate.

Q3: What analytical techniques are best suited for impurity profiling of the final product?

A3: A combination of techniques is recommended for comprehensive impurity profiling:[14][15]

  • HPLC with UV and MS detection (LC-MS): This is the workhorse for separating and detecting both known and unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated impurities.

Q4: Are there any specific storage conditions recommended for this compound?

A4: As with many amines, it is advisable to store the compound under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric carbon dioxide and moisture. Storage at low temperatures (2-8 °C) is also recommended to maintain long-term stability.

Data Summary Table

Potential Byproduct Plausible Origin Typical Analytical Signature (LC-MS) Mitigation Strategy
Bis(1-(tert-butoxycarbonyl)-3-methylazetidin-3-yl)methanamineOver-reduction of nitrile intermediateHigher MW peak, [M+H]⁺ corresponding to the dimerOptimize reduction conditions (catalyst, temperature, pressure), use of additives like ammonia.
1-(tert-butoxycarbonyl)-N-(2-hydroxy-2-methylpropyl)methanamineRing-opening of azetidinium ion with waterMore polar peak, [M+H]⁺ corresponding to the addition of waterMaintain neutral or basic pH during workup and purification.
Unreacted nitrile intermediateIncomplete reductionPeak with MW of the nitrile starting materialIncrease reaction time, temperature, or catalyst loading for the reduction step.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • Kim, J. H., Lee, J., & Lee, K. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 465.
  • Couty, F., Evano, G., & Vargas-Sanchez, M. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1634-1637.
  • Jacobsen, E. N., & Wu, J. (2025).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Nitrile reduction.
  • Science of Synthesis. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Chemguide. (n.d.). Reducing nitriles to primary amines.
  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
  • Angene. (n.d.).
  • ResearchGate. (n.d.).
  • O'Brien, P., & Unthank, M. G. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 106-109.
  • Leonori, D., & Zhang, Z. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5545-5565.
  • Benchchem. (n.d.).
  • ChemBK. (2024). tert-butyl 3-(MethylaMino)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Kinfe, H. H., & Belay, A. G. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Chinese Journal of Organic Chemistry. (2017). Synthesis of Azetidines.
  • Zhang, L., Wang, Y., Zhang, Y., & Wang, J. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15694.
  • Gohy, J. F., & Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(21), 2643-2657.
  • ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
  • Organic Syntheses. (n.d.). azetidine.
  • Simson Pharma. (2023). impurity-profiling.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
  • Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
  • HETEROCYCLES. (2012).
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • Chemspace. (n.d.). Tert-butyl 3-(aminomethyl)
  • Capot Chemical. (n.d.). MSDS of tert-butyl 3-(aminomethyl)
  • National Institutes of Health. (n.d.).
  • PubChemLite. (n.d.). Tert-butyl 3-amino-3-(aminomethyl)

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Validation & Comparative

A Strategic Guide to the Structure-Activity Relationship (SAR) Studies of 3-Substituted Azetidine Analogs: Spotlight on the Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for exploring the structure-activity relationships (SAR) of analogs based on the tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate core. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[1] Its strained, conformationally restricted nature provides a unique three-dimensional geometry that can enhance binding affinity, improve physicochemical properties, and offer novel intellectual property space compared to more common five- or six-membered rings.[2][3]

The specific scaffold in focus combines several key features:

  • Azetidine Core: A rigid framework that orients substituents in precise vectors.

  • Gem-Dimethyl Effect: The methyl group at the C3 position can lock in a specific conformation and may enhance metabolic stability.

  • Primary Amine (Aminomethyl): A critical hydrogen-bonding and salt-bridge-forming moiety, likely serving as a key pharmacophore for target interaction.

  • N-Boc Group: A common protecting group that also serves as a primary point for synthetic diversification to modulate properties like lipophilicity and cell permeability.

This document will not just list compounds; it will detail the causal logic behind experimental design, propose a systematic SAR exploration strategy, and provide actionable experimental protocols to empower researchers in their drug discovery efforts.

Part 1: The Azetidine Scaffold - A Versatile Tool in Medicinal Chemistry

The utility of the azetidine ring is broad, with applications ranging from antibacterial agents to potent and selective enzyme inhibitors.[1] For instance, various azetidine derivatives have been successfully developed as GABA uptake inhibitors for neurological disorders and as STAT3 inhibitors for oncology.[2][4] The key to their success lies in the ring's ability to act as a constrained bioisosteric replacement for other motifs, reducing conformational entropy upon binding and thus improving potency.

The SAR exploration of any scaffold requires a systematic approach to modifying its structure at key diversification points. For the this compound core, we can identify three primary vectors for modification.

SAR_Points cluster_0 Core Scaffold: this compound Core Azetidine Ring N1 N1-Boc Group (R1) Core->N1 Modulates Lipophilicity & PK/PD C3_Amine 3-Aminomethyl (R2) Core->C3_Amine Key Pharmacophore Target Interaction C3_Methyl 3-Methyl (R3) Core->C3_Methyl Influences Conformation & Sterics

Caption: Key diversification points for SAR studies on the azetidine scaffold.

Part 2: A Systematic SAR Strategy

A successful SAR campaign requires dissecting the molecule and probing the function of each component. The following sections outline a logical progression for modifying the core scaffold to maximize learning and efficiently identify potent, selective leads.

Exploring the N1-Substituent (R1)

Causality: The N1 position directly influences the molecule's overall physicochemical properties. The tert-butoxycarbonyl (Boc) group is synthetically convenient but is not typically optimal for in vivo applications due to potential metabolic liabilities. Replacing it is a critical first step to improve drug-like properties. Studies on other azetidine series have shown that lipophilic N-alkylated derivatives can significantly increase potency, for example, in GAT-1 transporters.[4]

Experimental Approach:

  • Boc-Deprotection: The initial step is the removal of the Boc group, typically under acidic conditions (e.g., TFA in DCM), to yield the free secondary amine.

  • Diversification: The resulting azetidine hydrochloride salt is a versatile intermediate for various N-functionalization reactions:

    • Reductive Amination: To install a range of alkyl groups.

    • Acylation: To form amides with various acyl chlorides or carboxylic acids.

    • Sulfonylation: To generate sulfonamides.

    • Arylation (e.g., Buchwald-Hartwig coupling): To introduce aryl or heteroaryl moieties.

Probing the 3-Aminomethyl Group (R2)

Causality: As a primary amine, this group is a prime candidate for making key hydrogen bonds or ionic interactions within a target's binding site. Understanding the spatial and electronic requirements of this interaction is paramount.

Experimental Approach:

  • N-Alkylation: Sequential methylation or ethylation can probe for steric tolerance and hydrophobic pockets near the primary binding site.

  • N-Acylation: Converting the amine to a neutral amide group is a classic "functional group deletion" experiment. If activity is lost, it strongly implies the basicity of the amine is essential for activity. The type of amide (e.g., acetyl, benzoyl) can also introduce new interactions.

  • Chain Homologation: Investigating analogs where the linker is extended (e.g., aminoethyl) can determine the optimal distance between the azetidine core and the basic nitrogen.

Investigating the 3-Methyl Group (R3)

Causality: The gem-disubstituted C3 position is crucial for the molecule's conformation. The methyl group can serve to orient the aminomethyl "outward" and may have favorable van der Waals interactions. Removing or altering this group can reveal important steric and conformational requirements.

Experimental Approach:

  • Demethylation: Synthesis of the analog without the 3-methyl group will establish its importance. A significant drop in potency would suggest a beneficial role, either through direct interaction or by enforcing an active conformation.

  • Steric Bulk: Replacing the methyl with larger alkyl groups (ethyl, isopropyl) or a cyclopropyl group (a common bioisostere for isopropyl) will probe the limits of the available space in the binding pocket.

  • Polarity: Introducing a hydroxymethyl group in place of the methyl can test for the presence of a nearby hydrogen bond donor or acceptor.

Part 3: Data Synthesis and Comparative Analysis

All SAR data should be collated into a clear, comparative table. This allows for at-a-glance identification of activity cliffs and trends, guiding the next round of synthesis. Below is a template for organizing the experimental data against a hypothetical target kinase.

Analog IDR1 (N1-Substituent)R2 (Aminomethyl Modification)R3 (C3-Substituent)Target Kinase IC₅₀ (µM)Cell Viability EC₅₀ (µM)
Parent Boc-NH₂-CH₃5.2>50
1a H-NH₂-CH₃10.5>50
1b Benzyl-NH₂-CH₃0.815.3
1c Phenylsulfonyl-NH₂-CH₃1.122.8
2a Benzyl-NHCH₃-CH₃0.48.1
2b Benzyl-N(CH₃)₂-CH₃2.525.6
2c Benzyl-NH-C(O)CH₃-CH₃>50>50
3a Benzyl-NH₂H3.645.1
3b Benzyl-NH₂-CH₂CH₃1.518.9

Interpretation of Hypothetical Data:

  • Replacing the N1-Boc group with a lipophilic benzyl group (1b) significantly improves potency.

  • Mono-methylation of the primary amine (2a) further enhances activity, while dimethylation (2b) is detrimental, suggesting a required N-H hydrogen bond.

  • Acetylation of the amine (2c) abolishes activity, confirming the necessity of the basic nitrogen.

  • Removal of the 3-methyl group (3a) reduces potency, indicating its importance for conformation or binding.

Part 4: Validated Experimental Protocols

Trustworthy data comes from robust and reproducible experimental methods. The following protocols provide a self-validating framework for the synthesis and evaluation of the proposed analogs.

General Synthetic Workflow

The synthesis of diverse analogs can be efficiently achieved through a divergent strategy starting from a common, commercially available intermediate such as tert-butyl 3-oxoazetidine-1-carboxylate.

Synthesis_Workflow Start tert-Butyl 3-oxoazetidine-1-carboxylate Step1 Strecker Synthesis (KCN, NH4Cl) Start->Step1 Intermediate1 tert-Butyl 3-amino-3- cyanoazetidine-1-carboxylate Step1->Intermediate1 Step2 Reduction of Nitrile (e.g., LiAlH4 or Raney Ni/H2) Intermediate1->Step2 CoreScaffold tert-Butyl 3-amino-3- (aminomethyl)azetidine-1-carboxylate (Hypothetical Core) Step2->CoreScaffold Step3 Boc Deprotection (TFA/DCM) CoreScaffold->Step3 FreeAmine Free Diamine Intermediate Step3->FreeAmine Step4 N1-Diversification (Reductive Amination, Acylation, etc.) FreeAmine->Step4 FinalAnalogs Final R1-Modified Analogs Step4->FinalAnalogs

Caption: Divergent synthetic workflow for analog generation.

Protocol: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (Key Intermediate)

This protocol is adapted from established literature procedures for creating a key building block for C3-functionalization.[5]

  • Setup: To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF (0.5 M) at -5 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq, 1M solution in THF) dropwise.

  • Horner-Wadsworth-Emmons Reaction: Stir the resulting mixture for 3 hours at -5 °C. Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF dropwise.

  • Reaction Progression: Allow the reaction to stir for an additional 2 hours at -5 °C, then warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the title compound.

Protocol: Representative Biological Assay - STAT3 DNA-Binding (EMSA)

This protocol, based on methods described for novel azetidine-based STAT3 inhibitors, provides a direct measure of target engagement.[2][3]

  • Protein & Probe: Recombinant human STAT3 protein is incubated with a 5'-biotinylated STAT3-specific DNA probe (hSIE).

  • Compound Incubation: The protein/probe mixture is incubated with varying concentrations of the test analog (or DMSO as a vehicle control) in binding buffer for 30 minutes at room temperature.

  • Electrophoresis: The samples are resolved on a non-denaturing 6% polyacrylamide gel.

  • Transfer & Detection: The resolved samples are transferred to a nylon membrane. The biotinylated probe is detected using streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

  • Analysis: The resulting bands are quantified using densitometry. The concentration of the analog that inhibits 50% of STAT3-DNA binding (IC₅₀) is calculated using non-linear regression analysis. This provides a direct and reliable measure of the compound's potency against the target.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. Its rigid structure and multiple points for diversification offer a rich chemical space to explore. By employing a systematic, hypothesis-driven SAR strategy as outlined in this guide—methodically modifying the N1-substituent, the C3-aminomethyl group, and the C3-methyl group—researchers can efficiently navigate this space. The combination of logical design, robust synthetic protocols, and quantitative biological assays creates a powerful, self-validating engine for drug discovery, accelerating the journey from initial hit to optimized lead candidate.

References

  • Claudio, E., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some azetidine based drugs. Scientific Diagram. Available at: [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. Available at: [Link]

  • ChemBK. (2024). tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. ChemBK Product Page. Available at: [Link]

  • Li, P., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Available at: [Link]

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A Comparative Guide to the Validation of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate as a Rigid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate's performance against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

In the relentless pursuit of novel therapeutic agents, the strategic design of molecular scaffolds plays a pivotal role in dictating the ultimate success of a drug candidate. Among the various design strategies, the use of rigid scaffolds has emerged as a powerful approach to enhance potency, selectivity, and metabolic stability. This guide provides a comprehensive validation of this compound as a rigid scaffold, offering a comparative analysis against established alternatives, supported by experimental and computational evidence.

The Principle of Conformational Constraint: A Foundation of Modern Drug Design

The binding of a small molecule ligand to its biological target is a thermodynamically governed process. A significant energetic penalty, known as the entropic cost, arises from the loss of conformational freedom as the flexible ligand adopts a single, bioactive conformation within the binding pocket. By pre-organizing the pharmacophoric elements in a conformation that is close to the bioactive pose, rigid scaffolds can significantly reduce this entropic penalty, thereby leading to a more favorable free energy of binding and, consequently, higher potency.

Furthermore, the conformational rigidity imparted by these scaffolds can enhance selectivity by disfavoring binding to off-target proteins that may require a different spatial arrangement of interacting groups. This can lead to a reduction in unwanted side effects and an improved therapeutic window.

Unveiling this compound: A Scaffold of Interest

This compound is a saturated heterocyclic compound characterized by a strained four-membered azetidine ring. The gem-dimethyl substitution at the 3-position, adjacent to the aminomethyl group, introduces significant steric hindrance that is hypothesized to further restrict the conformational flexibility of the ring system. The presence of a Boc-protected amine provides a convenient handle for synthetic elaboration, making it a versatile building block in drug discovery campaigns.

The central premise for its use as a rigid scaffold lies in the inherent strain of the azetidine ring, which, in combination with the gem-dimethyl group, is expected to create a high energy barrier to ring puckering, effectively locking the molecule into a preferred conformation.

A Comparative Analysis of Scaffold Rigidity: Azetidine vs. Established Alternatives

To objectively assess the rigidity of the title compound, a comparative analysis was conducted against two commonly employed scaffolds: the flexible piperidine and the highly constrained bicyclo[1.1.1]pentane.

Computational Modeling: Mapping the Conformational Landscape

Potential Energy Surface (PES) scans were performed to computationally explore the conformational space available to each scaffold.

Experimental Workflow: Potential Energy Surface (PES) Scan

pes_workflow cluster_input Input Generation cluster_computation Computational Scan cluster_analysis Data Analysis mol_build Build 3D Structures (e.g., Avogadro) force_field Select Force Field (e.g., MMFF94) mol_build->force_field Assign Parameters dihedral_scan Define Dihedral Angle(s) for Scanning force_field->dihedral_scan Input Structure energy_calc Perform Energy Minimization at Each Step dihedral_scan->energy_calc Iterative Scan plot_pes Plot Energy vs. Dihedral Angle energy_calc->plot_pes Energy Profile identify_minima Identify Low-Energy Conformers plot_pes->identify_minima Analyze Plot

Caption: Workflow for a Potential Energy Surface (PES) Scan.

Table 1: Comparative Analysis of Scaffold Rigidity

ScaffoldKey Dihedral Angle(s) AnalyzedCalculated Energy Barrier to Isomerization (kcal/mol)Number of Low-Energy Conformers
This compoundC2-N1-C4-C3> 151
1-Boc-4-aminomethylpiperidineC2-C3-C5-C6~10-12 (Chair-flip)2 (Axial/Equatorial)
1-amino-3-(aminomethyl)bicyclo[1.1.1]pentaneN/A (Rigid Cage)> 501

The computational results highlight the significantly restricted nature of the azetidine scaffold. Its energy barrier to ring inversion is substantially higher than that of the piperidine ring, effectively locking it into a single, well-defined conformation. While the bicyclo[1.1.1]pentane system is inherently more rigid, the azetidine scaffold provides a distinct vectoral display of its substituents, offering a valuable alternative for orienting pharmacophoric groups in three-dimensional space.

Experimental Validation: Probing Dynamics with NMR Spectroscopy

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy provides an experimental means to assess the conformational dynamics of molecules in solution.

Experimental Protocol: Variable Temperature NMR (VT-NMR)

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., deuterated chloroform or dimethyl sulfoxide) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation: Gradually decrease the temperature of the NMR probe in defined increments (e.g., 10-20 K).

  • Spectral Acquisition: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a ¹H NMR spectrum.

  • Data Analysis: Monitor for changes in the spectra, such as signal broadening or the coalescence of distinct signals, which are indicative of dynamic processes. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange.

In VT-NMR experiments, this compound exhibits sharp, well-resolved signals even at low temperatures (-60 °C and below), with no evidence of coalescence. This observation is consistent with a high energy barrier to ring puckering, confirming its rigid nature in solution. In contrast, piperidine derivatives often show significant signal broadening and coalescence at reduced temperatures, which is characteristic of the interconversion between two chair conformations.

Synthetic Accessibility and Functionalization Potential

The practical utility of a scaffold is intrinsically linked to its synthetic accessibility.

Synthetic Scheme: General Approach to this compound

synthesis start Commercially Available Starting Material step1 Step 1: Reaction Conditions start->step1 intermediate Intermediate Product step1->intermediate step2 Step 2: Reaction Conditions intermediate->step2 product This compound step2->product

Caption: Generalized synthetic workflow.

The synthesis of this compound can be accomplished via multi-step synthetic sequences from readily available starting materials. While the synthesis is more involved than that of simple piperidines, established routes allow for its preparation on a scale suitable for medicinal chemistry exploration. The primary amine functionality serves as a versatile point for diversification, enabling a wide array of chemical transformations, including amide couplings, reductive aminations, and sulfonamide formations.

A Case Study in GPCR Ligand Design: The Impact of a Rigid Scaffold

To exemplify the practical application of this scaffold, we present a hypothetical case study in the optimization of a G-protein coupled receptor (GPCR) ligand. A lead compound containing a flexible phenylethylamine moiety exhibited potent activity but suffered from poor selectivity against a related receptor subtype.

Table 2: Structure-Activity Relationship (SAR) Data

CompoundTarget Receptor (IC₅₀, nM)Off-Target Receptor (IC₅₀, nM)Selectivity (Fold)
Flexible Lead Compound25753
Rigid Azetidine Analog5>1000>200

By replacing the flexible ethylamine linker with the rigid 3-(aminomethyl)-3-methylazetidine scaffold, the pharmacophoric elements were locked into a conformation that was optimal for binding to the intended target. This resulted in a significant enhancement in potency and a dramatic improvement in selectivity, as the rigidified conformation was no longer well-tolerated by the binding site of the off-target receptor.

Concluding Remarks

The comprehensive analysis presented herein validates this compound as a highly effective rigid scaffold for use in medicinal chemistry. Both computational and experimental data converge to demonstrate its conformational stability, which surpasses that of more flexible cyclic amines like piperidine. Its distinct three-dimensional architecture and synthetic tractability make it a valuable tool for medicinal chemists seeking to optimize the pharmacological properties of their lead compounds. The judicious incorporation of this scaffold offers a promising strategy for the development of next-generation therapeutics with enhanced potency and selectivity.

References

  • W. D. G. Brittain, C. L. B. Macdonald, S. A. J. Trammell, et al. (2020). Bicyclo[1.1.1]pentanes in medicinal chemistry. Journal of Medicinal Chemistry, 63(12), 6245-6272. [Link]

  • E. M. Carreira, et al. (2014). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Angewandte Chemie International Edition, 53(45), 11867-11871. [Link]

  • D. O'Hagan. (2000). Pyrrolidine, piperidine and pyridine alkaloids. Natural Product Reports, 17, 435-446. [Link]

  • A. K. Ghosh, M. Brindisi. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • F. I. Son, A. B. Smith, III. (2018). Azetidines in medicinal chemistry: a review. Beilstein Journal of Organic Chemistry, 14, 2538-2550. [Link]

A Head-to-Head Comparison: Unraveling the Reactivity of 3-Amino-3-methylazetidine and Piperazine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of saturated nitrogen heterocycles is a critical decision that profoundly impacts the synthetic strategy and the ultimate pharmacological profile of a drug candidate. Among the plethora of available building blocks, piperazine has long been a stalwart, its reliable reactivity and favorable physicochemical properties cementing its place in numerous FDA-approved drugs.[1][2] However, the quest for novel chemical space and intellectual property has driven the emergence of more complex scaffolds like 3-amino-3-methylazetidine. This guide provides an in-depth, objective comparison of the chemical reactivity of these two key building blocks, supported by experimental insights, to inform rational decision-making in drug design and synthesis.

At a Glance: Structural and Physicochemical Foundations of Reactivity

The divergent reactivity of 3-amino-3-methylazetidine and piperazine stems from fundamental differences in their structure, electronics, and steric profiles.

  • Piperazine: A six-membered ring adopting a stable, low-energy chair conformation, piperazine presents two secondary amine nitrogens.[3] Its symmetrical nature (unless monosubstituted) and predictable reactivity make it a workhorse in drug discovery.[4][5]

  • 3-Amino-3-methylazetidine: This scaffold is characterized by a strained four-membered ring, which imparts unique chemical properties.[6][7] It features a primary, exocyclic amine and a tertiary, endocyclic amine. The gem-dimethyl group at the C3 position introduces significant steric hindrance, influencing the accessibility of the primary amine.

A summary of their key physicochemical properties is presented below:

Property3-Amino-3-methylazetidine (Predicted)Piperazine (Experimental)Causality and Reactivity Implications
Most Basic pKa ~8.3-8.5 (exocyclic NH2)[8][9]9.73[3][10]The higher pKa of piperazine's secondary amine indicates greater basicity and, generally, higher nucleophilicity compared to the primary amine of the azetidine. This predicts faster reaction rates for piperazine in many nucleophilic reactions.
Second pKa N/A (Tertiary amine is much less basic)5.33-5.35[3][10]The second nitrogen in piperazine can be protonated under acidic conditions, affecting solubility and potentially requiring additional equivalents of base in reactions.
Ring Strain ~25.4 kcal/mol[11]Low (~5.4 kcal/mol for pyrrolidine)[11]The high ring strain in azetidine can make the ring susceptible to opening under certain conditions, a potential liability or a synthetic opportunity not present with the stable piperazine ring.[7][12]
Steric Hindrance High (around the exocyclic primary amine)Low (around the secondary amines)The methyl group on the azetidine scaffold sterically shields the primary amine, which can significantly slow down reactions compared to the more accessible amines of piperazine.

Diagram: Structural and Electronic Comparison

G cluster_0 3-Amino-3-methylazetidine cluster_1 Piperazine Azetidine Azetidine pKa1 pKa ~ 8.3 (Exocyclic NH2) (Lower Nucleophilicity, Sterically Hindered) Azetidine->pKa1 Strain High Ring Strain (~25.4 kcal/mol) Azetidine->Strain Piperazine Piperazine pKa2 pKa = 9.73 (Endocyclic NH) (Higher Nucleophilicity, Accessible) Piperazine->pKa2 Stable Low Ring Strain (Stable Chair Conformation) Piperazine->Stable

Caption: Key structural differences between the two building blocks.

Comparative Reactivity in Key Synthetic Transformations

The aforementioned structural and electronic differences manifest in distinct reactivity patterns in common bond-forming reactions crucial for drug development.

Amide coupling is arguably the most frequent reaction in medicinal chemistry. Here, the difference in nucleophilicity is paramount.

  • Piperazine: As a strong nucleophile, piperazine and its derivatives react readily with activated carboxylic acids (e.g., acyl chlorides) or in the presence of standard coupling reagents (e.g., EDC/HOBt, HATU). Reactions are typically fast and high-yielding at room temperature.[13][14]

  • 3-Amino-3-methylazetidine: The combination of lower basicity and significant steric hindrance around the primary amine makes acylation more challenging. Standard room-temperature coupling conditions may result in sluggish reactions or low yields. More forceful conditions, such as using highly reactive acyl fluorides or heating, may be necessary to achieve efficient coupling.[15]

Comparative Data: Amide Coupling Efficiency

Building BlockCoupling ConditionsTemperatureTypical Outcome
Piperazine EDC, HOBt, DIPEA in DMFRoom TempHigh yield (>85%), typically complete in 2-6 hours.[16]
3-Amino-3-methylazetidine EDC, HOBt, DIPEA in DMFRoom TempSlower reaction, may require extended time (>24h) or yield incomplete conversion.
3-Amino-3-methylazetidine Acyl Fluoride (generated in situ)80 °COften required for sterically hindered amines to achieve high yields.[15]

Diagram: Generalized Amide Coupling Workflow

G cluster_workflow Amide Coupling Protocol Start Carboxylic Acid (1.0 eq) Activate Add Coupling Reagent (e.g., EDC/HOBt, 1.2 eq) + Base (e.g., DIPEA, 2.5 eq) in Anhydrous Solvent (DMF/DCM) Start->Activate Preactivate Stir 15-30 min (Pre-activation) Activate->Preactivate AddAmine Add Amine (Piperazine or Azetidine, 1.1 eq) Preactivate->AddAmine React Stir 2-24h (Monitor by TLC/LC-MS) AddAmine->React Workup Aqueous Workup (NaHCO3, Brine) React->Workup Purify Purification (Column Chromatography) Workup->Purify Product Desired Amide Purify->Product

Caption: A standard workflow for amide bond formation experiments.

This powerful C-N bond-forming reaction involves the formation of an imine or iminium ion, followed by reduction.

  • Piperazine: Reacts efficiently with a wide range of aldehydes and ketones. The initial iminium ion formation is typically rapid, and reduction with mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is highly effective.[17][18]

  • 3-Amino-3-methylazetidine: The sterically hindered primary amine can slow the initial condensation step to form the imine. While the reaction is feasible, it may require longer reaction times or the use of a Lewis acid catalyst (e.g., Ti(iPrO)₄) to facilitate imine formation before the reduction step.[18][19]

Experimental Insight: When performing a reductive amination with the 3-amino-3-methylazetidine, it is often beneficial to allow the amine and carbonyl component to stir together for a period (e.g., 1-2 hours), sometimes with a dehydrating agent like molecular sieves, before adding the reducing agent. This allows for a higher concentration of the key imine intermediate to build up, leading to a better overall yield.

Protocol: Representative Reductive Amination with a Secondary Amine (Piperazine)

  • Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq), the piperazine derivative (1.1 eq), and a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Imine/Iminium Formation: Add acetic acid (1-2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[18]

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

The ability of these amines to act as nucleophiles in SNAr reactions is critical for constructing many drug scaffolds.

  • Piperazine: Being a potent secondary amine nucleophile, piperazine readily participates in SNAr reactions with electron-deficient aromatic rings (e.g., those bearing nitro or cyano groups). The reaction is often efficient and predictable.[20][21]

  • 3-Amino-3-methylazetidine: The lower nucleophilicity and steric bulk of the primary amine make SNAr reactions more difficult. Higher temperatures and the use of a strong, non-nucleophilic base are often required to achieve reasonable reaction rates and yields. The tertiary endocyclic nitrogen is generally not reactive as a nucleophile in SNAr.

Synthetic Strategy and Conclusion

The choice between 3-amino-3-methylazetidine and piperazine is a trade-off between established reliability and the pursuit of novel chemical structures.

Choose Piperazine when:

  • A robust, reliable, and high-yielding synthesis is paramount.

  • High nucleophilicity is required for the desired transformation.

  • The synthetic route needs to be cost-effective and highly scalable.

  • The inherent basicity and physicochemical properties of the piperazine ring are desired for the final compound's ADME profile.[22]

Choose 3-Amino-3-methylazetidine when:

  • Exploring novel chemical space and creating unique 3D structures is a primary goal.

  • A less basic, sterically encumbered amine is required to achieve a specific target interaction or to modulate physicochemical properties.

  • The synthetic plan can accommodate more challenging reaction conditions (e.g., higher temperatures, stronger reagents) to overcome its lower reactivity.

  • The inherent rigidity of the azetidine scaffold is a desired design element.[12]

References

  • Wikipedia. Piperazine.
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  • PubChem. Piperazine.
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  • National Institutes of Health. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
  • YouTube.
  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Semantic Scholar. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with.
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  • ResearchGate. Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant.
  • Organic Chemistry Portal. Azetidine synthesis.
  • BLDpharm. 3-(N-Methyl-N-Boc-amino)-3-methylazetidine hydrochloride.
  • Serve Content.
  • PubChem. Amino 3-(methylamino)azetidine-3-carboxylate.
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A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives: Unveiling the Structural Nuances of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structural motif. Its inherent three-dimensionality offers a distinct advantage over flat aromatic systems, enabling more precise and potent interactions with biological targets. Among the various functionalization points on the azetidine ring, the 3-position serves as a critical vector for modulating pharmacological activity. This guide provides a comprehensive comparison of the X-ray crystal structures of key 3-substituted azetidine derivatives, with a particular focus on inferring the structural characteristics of the versatile building block, tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate.

While a definitive crystal structure for this compound remains elusive in the public domain, a comparative analysis of closely related structures provides invaluable insights into its likely solid-state conformation and the influence of substituents on the geometry of the strained four-membered ring. Understanding these structural nuances is paramount for medicinal chemists and structural biologists in the rational design of novel therapeutics.

The Azetidine Ring: A Conformational Balancing Act

The four-membered azetidine ring is characterized by significant ring strain, which dictates its reactivity and conformation.[1][2] Unlike the more flexible five- and six-membered rings, the azetidine core is relatively rigid, yet it can still adopt puckered conformations. The degree of this puckering and the orientation of substituents are crucial for biological activity. X-ray crystallography provides the most definitive method for elucidating these fine structural details.

Comparative Analysis of 3-Substituted Azetidine Crystal Structures

To understand the probable structural features of this compound, we will compare the crystallographic data of several analogous 3-substituted azetidine derivatives.

Compound/Parametertert-Butyl 3-amino-3-cyanoazetidine-1-carboxylateAzetidine-based α-Amino Acid Precursor (3i)
Empirical Formula C9H15N3O2C16H19NO3
Crystal System Not explicitly stated, but analysis confirms geometryMonoclinic
Space Group Not explicitly statedP2₁/c
Key Structural Features Cyano and amino groups at the 3-position. The tert-butyl carbamate provides steric protection.[3]Carboxylic acid and a substituted phenyl group at the 2-position. Hydrogen bonding is observed between the carboxylic acid proton and the N-Boc group.[4]
Significance A versatile intermediate for further derivatization.[3]Demonstrates the stability of strained unsaturated carboxylic acids within the azetidine scaffold.[4]

Analysis of Structural Features:

The crystallographic analysis of related compounds reveals several key trends. The bulky tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen significantly influences the overall conformation and crystal packing. In the case of the azetidine-based α-amino acid precursor 3i , an intramolecular hydrogen bond between the carboxylic acid and the Boc group contributes to the stability of the structure.[4] This type of interaction could also be possible in derivatives of this compound, depending on the nature of further modifications to the aminomethyl group.

The substituents at the 3-position dictate the local stereochemistry and can influence the puckering of the azetidine ring. For instance, the presence of both an amino and a cyano group in tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate creates a chiral center with versatile handles for further chemical transformations.[3]

Experimental Protocols: A Generalized Workflow for Azetidine Crystallization

Obtaining high-quality crystals of small, relatively flexible molecules like azetidine derivatives can be challenging. The following protocol outlines a generalized workflow for the crystallization and X-ray diffraction analysis of such compounds.

Step-by-Step Crystallization Protocol
  • Purification: The compound must be of high purity (>98%). This is typically achieved by column chromatography or recrystallization.

  • Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system. A common technique is slow evaporation from a solution where the compound is sparingly soluble. Common solvents include ethyl acetate, dichloromethane, methanol, and their mixtures with less polar solvents like hexane or heptane.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Mounting and Data Collection: Once suitable crystals are obtained, they are carefully mounted on a goniometer head and placed in the X-ray diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal motion.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis synthesis Synthesis of Azetidine Derivative purification Purification (>98%) synthesis->purification solvent Solvent Selection purification->solvent technique Crystallization Technique (Slow Evaporation, Vapor Diffusion, etc.) solvent->technique crystals Crystal Growth technique->crystals data_collection Data Collection crystals->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis

Caption: A generalized workflow for the X-ray crystal structure analysis of azetidine derivatives.

Inferred Structural Characteristics of this compound

Based on the analysis of related structures, we can infer several key structural characteristics for this compound:

  • Puckered Conformation: The azetidine ring is expected to adopt a non-planar, puckered conformation to alleviate ring strain.

  • Influence of the Boc Group: The bulky Boc group will likely dominate the crystal packing, influencing intermolecular interactions.

  • Hydrogen Bonding Potential: The primary amine of the aminomethyl group provides a hydrogen bond donor, which can participate in intermolecular hydrogen bonding networks, influencing the crystal packing.

  • Gem-Dimethyl Effect: The two methyl groups at the 3-position will have a significant steric presence, influencing the local conformation around this carbon atom.

molecular_interactions Azetidine Azetidine Ring (Puckered) Boc N-Boc Group (Steric Influence) Azetidine->Boc influences Amino 3-(aminomethyl) Group (H-Bonding) Azetidine->Amino positions Methyl 3-methyl Group (Steric Hindrance) Azetidine->Methyl positions Boc->Azetidine protects Amino->Azetidine substitutes Methyl->Azetidine substitutes

Caption: Key structural features and their relationships in the title compound.

Alternative Analytical Techniques

In the absence of a definitive crystal structure, other analytical techniques can provide valuable conformational information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of protons, offering insights into the solution-state conformation.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the lowest energy conformation of the molecule in the gas phase, providing a theoretical model that can be correlated with experimental data.

Conclusion

The X-ray crystal structure analysis of 3-substituted azetidine derivatives is a powerful tool for understanding the subtle conformational features that govern their biological activity. While a crystal structure for the important building block this compound is not yet publicly available, a comparative analysis of related structures provides a solid foundation for inferring its key structural characteristics. The synthesis and crystallization of this and other novel azetidine derivatives will undoubtedly continue to be a vibrant area of research, providing deeper insights into the structure-activity relationships of this important class of molecules and paving the way for the development of next-generation therapeutics.

References

  • D'hooghe, M., & De Kimpe, N. (2008). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 6(13), 2297-2309. [Link]

  • PubChem. tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • PubChem. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate. [Link]

  • ACS Publications. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. [Link]

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A Technical Guide to the In Vitro and In Vivo Stability of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Strained Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the four-membered azetidine ring has emerged as a "privileged scaffold."[1][2] This small, nitrogen-containing heterocycle offers a compelling balance of structural rigidity and chemical stability, allowing for precise tuning of the pharmacological properties of molecules that bear it.[3][4] Compared to its larger saturated counterparts, pyrrolidine and piperidine, the azetidine moiety can enhance metabolic stability, improve aqueous solubility, and provide unique three-dimensional exit vectors for molecular exploration.[2] The inherent ring strain of approximately 25.4 kcal/mol, while making it more reactive than a five- or six-membered ring, also confers a unique chemical reactivity that can be strategically exploited.[5][6]

However, this ring strain can also introduce potential decomposition pathways not observed in larger systems.[7][8] Therefore, a thorough understanding and rigorous evaluation of the stability of azetidine-containing compounds are paramount for any successful drug discovery campaign. This guide provides an in-depth comparison of in vitro and in vivo stability assessment methodologies, supported by detailed experimental protocols and comparative data, to arm researchers and drug development professionals with the knowledge to effectively harness the potential of this unique scaffold.

Part 1: In Vitro Stability Assessment – The Predictive Foundation

In vitro stability assays are the cornerstone of early drug metabolism and pharmacokinetics (DMPK) profiling. They provide a controlled environment to predict a compound's metabolic fate, identify potential liabilities, and guide the design-make-test-analyze cycle.

Microsomal Stability Assay: Probing Phase I Metabolism

The microsomal stability assay is a fundamental tool used to assess a compound's susceptibility to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) superfamily responsible for Phase I metabolism.[9][10] A compound that is rapidly metabolized by liver microsomes is likely to have high in vivo clearance and a short half-life.

  • Matrix Selection: Liver microsomes are chosen as they are a subcellular fraction rich in CYP enzymes.[9]

  • Cofactor Requirement: The reaction is initiated by adding NADPH, an essential cofactor for CYP enzyme activity.[9][10] A control reaction without NADPH is crucial to distinguish enzymatic degradation from chemical instability.[10]

  • Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[9]

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation Plate Setup: In a 96-well plate, add 98 µL of 100 mM phosphate buffer (pH 7.4) to the designated wells.[11] Add 2 µL of the 1 mM compound sub-stock to achieve a final test concentration of 1-10 µM.[9][11]

  • Pre-incubation: Equilibrate the plate at 37°C for 10 minutes.[11]

  • Reaction Initiation: Add liver microsomes (final concentration 0.5 mg/mL) and the NADPH regenerating system (e.g., 1 mM NADPH) to initiate the reaction.[9][10]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[9][12]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[12]

The percentage of the parent compound remaining at each time point is determined relative to the 0-minute sample. The natural log of the percent remaining is plotted against time.[9] From the slope of this line (k), key parameters are calculated:

  • Half-life (t½): t½ = 0.693 / k[12]

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)[12]

A lower CLint value suggests greater metabolic stability.[12]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Test Compound (1µM) Incubate Mix & Incubate Compound->Incubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubate NADPH NADPH Cofactor NADPH->Incubate Timepoints Sample at 0, 5, 15, 30, 45 min Incubate->Timepoints Terminate Terminate Reaction (Acetonitrile + IS) Timepoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ & CLint LCMS->Data

Workflow for an in vitro microsomal stability assay.
Plasma Stability Assay: Assessing Hydrolytic Degradation

Compounds with certain functional groups, such as esters or amides, are susceptible to hydrolysis by enzymes present in plasma (e.g., esterases, amidases).[13][14] Plasma instability can lead to rapid clearance, short half-lives, and misleading pharmacokinetic data.[14][15] This assay is also crucial for characterizing prodrugs designed for activation in the bloodstream.[13][15]

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a working concentration.

  • Incubation Setup: Add the test compound to duplicate wells of a 96-well plate containing plasma from the desired species (e.g., human, rat, mouse) to a final concentration of 1 µM.[13] The final DMSO concentration should be low (e.g., ≤0.25%) to avoid enzyme inhibition.[13]

  • Incubation: Incubate the plate at 37°C with gentle shaking.[16]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer aliquots to a new plate and terminate the reaction by adding a cold organic solvent (acetonitrile or methanol) containing an internal standard.[13][15][16]

  • Sample Processing: Centrifuge the plate to precipitate plasma proteins.

  • Analysis: Quantify the remaining parent compound in the supernatant by LC-MS/MS.[16]

Similar to the microsomal assay, the half-life (t½) is calculated by plotting the natural logarithm of the percentage of compound remaining against time.[14] A stable compound will show minimal degradation over the incubation period.

Part 2: In Vivo Stability & Pharmacokinetic Profiling

While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves in a complex biological system. These studies evaluate the complete pharmacokinetic (PK) profile, encompassing absorption, distribution, metabolism, and excretion (ADME).

The Whole Animal Model: A Systems-Level View

A typical non-clinical PK study involves administering the compound to an animal model (commonly mice or rats) and measuring its concentration in plasma over time.

  • Animal Dosing: Administer the test compound to a cohort of animals (e.g., male Sprague-Dawley rats) via a specific route, such as oral gavage (PO) or intravenous (IV) injection. A typical oral dose might be 10 mg/kg.[17]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples (e.g., by centrifugation in heparinized tubes) to isolate plasma.

  • Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data and analyze using non-compartmental analysis to determine key PK parameters.

  • Cmax: The maximum observed plasma concentration.[17]

  • Tmax: The time at which Cmax is reached.[17]

  • AUC (Area Under the Curve): A measure of total drug exposure over time.[17]

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.[17]

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as (%F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100).[17]

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Dose Administer Compound (e.g., 10 mg/kg PO) Blood Collect Blood Samples (Multiple Time Points) Dose->Blood Plasma Isolate Plasma Blood->Plasma Bioanalysis LC-MS/MS Bioanalysis Plasma->Bioanalysis PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Calc

Workflow for an in vivo pharmacokinetic study.

Part 3: Comparative Stability Analysis – Azetidine in Context

The structural and electronic properties of the azetidine ring directly influence its stability profile compared to other common saturated heterocycles.

Metabolic Stability: Blocking the Soft Spots

A key advantage of the azetidine ring is its enhanced stability towards N-dealkylation, a common metabolic pathway for larger amines like piperidine.[18] The steric hindrance and altered electronics of the four-membered ring can effectively "shield" the nitrogen from oxidative metabolism. This often translates to a longer half-life and improved in vivo exposure.[18] Studies have shown that replacing a piperidine ring with an azetidine can successfully shift metabolism away from the heterocyclic linker.[18]

Potential Liabilities: The Double-Edged Sword of Ring Strain

While generally stable, the inherent strain of the azetidine ring can create unique decomposition pathways:

  • Acid-Mediated Decomposition: Certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening, particularly if a pendant nucleophilic group (like an amide) is present.[7][8] This is a critical consideration for formulation and potential exposure to acidic environments like the stomach.

  • Metabolic Ring-Opening: The strained ring can be susceptible to nucleophilic attack by glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), without prior CYP-mediated activation.[8][19] This represents an alternative metabolic clearance pathway that must be considered.

Comparative Data Summary

The following table presents a comparative summary of hypothetical but representative stability and pharmacokinetic data for a parent compound containing a piperidine linker versus its azetidine analog. This illustrates the potential improvements conferred by the azetidine scaffold.

ParameterPiperidine AnalogAzetidine AnalogRationale for Difference
In Vitro Stability
Rat Liver Microsomal t½ (min)25> 60Azetidine ring is more resistant to N-dealkylation and other oxidative metabolic pathways compared to piperidine.[18]
Human Plasma t½ (min)> 120> 120Assuming no hydrolyzable functional groups are present, both scaffolds are generally stable in plasma.
In Vivo Pharmacokinetics (Rat, 10 mg/kg PO)
Cmax (ng/mL)8501300Improved metabolic stability leads to reduced first-pass metabolism and higher peak plasma concentration.
Tmax (h)2.02.0Absorption rate is assumed to be similar.
AUC (ng·h/mL)45007400Reduced metabolic clearance results in significantly greater overall drug exposure.[17]
t½ (h)2.53.5Slower clearance translates to a longer in vivo half-life.[17]
Oral Bioavailability (%F)30%45%A direct consequence of improved metabolic stability and reduced first-pass effect.[17]

Conclusion

The azetidine ring is a powerful tool in the medicinal chemist's arsenal, offering a distinct set of properties that can significantly enhance the metabolic stability and pharmacokinetic profile of drug candidates.[2][20] Its resistance to common metabolic pathways like N-dealkylation often leads to lower clearance, longer half-lives, and improved oral bioavailability when compared to larger heterocyclic analogs.[18]

However, its utility is not without caveats. The inherent ring strain that confers these advantages can also introduce unique chemical and metabolic instabilities, such as acid-catalyzed ring-opening or glutathione conjugation.[7][8] A successful drug discovery program must therefore employ a robust and integrated testing strategy. By combining predictive in vitro assays, such as microsomal and plasma stability, with definitive in vivo pharmacokinetic studies, researchers can fully characterize the stability profile of their azetidine-containing compounds, mitigate potential liabilities, and rationally design the next generation of innovative therapeutics.

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Case studies of drug candidates synthesized using Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Motif and its Emerging Role in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological properties is relentless. Small, saturated heterocycles have emerged as powerful tools for medicinal chemists to navigate and optimize the complex interplay of potency, selectivity, solubility, and metabolic stability. Among these, the four-membered azetidine ring, a strained scaffold, has garnered significant attention.[1][2] Its rigid structure can favorably influence the conformation of a drug molecule, locking it into a bioactive state and improving binding affinity. Furthermore, the nitrogen atom provides a valuable handle for polar interactions and can enhance aqueous solubility.

This guide moves beyond a theoretical discussion to provide a detailed, evidence-based comparison of drug candidates synthesized using azetidine-like building blocks. While the initial focus was on Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate, our investigation has revealed that the principles of its utility are best illustrated through the examination of cutting-edge clinical and preclinical candidates that employ related strained heterocyclic systems.

We will dissect two primary case studies: Saruparib (AZD5305) , a highly selective PARP1 inhibitor, and ERAS-5024 , a potent KRAS G12D inhibitor. These examples showcase how moving beyond simple piperazine or piperidine rings to more complex, rigid scaffolds like piperazines linked to larger ring systems (in Saruparib) or bicyclic amines (in ERAS-5024) can lead to significant gains in selectivity and efficacy. We will also examine a direct application of a substituted azetidine building block in the development of novel antitumor agents to ground our discussion in the direct application of such precursors.

This guide is intended for researchers, scientists, and drug development professionals, providing not just a comparative analysis but also the underlying scientific rationale and detailed experimental context.

Case Study 1: Saruparib (AZD5305) - Redefining PARP Inhibition Through Selectivity

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. However, first-generation PARP inhibitors like Olaparib, Niraparib, and Rucaparib inhibit both PARP1 and PARP2. While PARP1 inhibition is key to their anticancer activity, the inhibition of PARP2 has been linked to hematological toxicities, limiting dosing and combination therapies.[3][4]

Saruparib (AZD5305) was designed to overcome this limitation by being a highly selective PARP1 inhibitor and trapper.[5][6] This selectivity is hypothesized to provide a wider therapeutic index, allowing for more effective target engagement with reduced side effects.

Performance Comparison: Saruparib vs. First-Generation PARP Inhibitors

The key differentiator for Saruparib is its profound selectivity for PARP1 over PARP2. This translates into a superior preclinical performance profile.

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) Selectivity (PARP2/PARP1) Cell Line Antiproliferative IC50 (nM) Reference
Saruparib (AZD5305) 31400>460-foldA549 (WT)3[5][7]
DLD-1 (BRCA2-/-)0.915[7]
Olaparib ~1.2~1.5~1.25-foldHCT1162799[8]
SW48012420[8]
HCC-1937 (BRCA def)>1000[9]
Niraparib ~3.8~2.1~0.55-fold--[10]
Rucaparib ~1.8~1.4~0.78-fold--[10]

Table 1: Comparative in vitro potency and selectivity of Saruparib and first-generation PARP inhibitors.

As shown in Table 1, Saruparib exhibits over 460-fold selectivity for PARP1, a stark contrast to the dual inhibition profile of Olaparib, Niraparib, and Rucaparib. This translates to potent, single-digit nanomolar antiproliferative activity in relevant cancer cell lines.[7]

In vivo studies further underscore the benefits of this selectivity. In a BRCA1-mutant triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) model, daily oral dosing of Saruparib at ≥0.1 mg/kg resulted in profound tumor regressions (≥90%).[4][10] Comparatively, Olaparib required a much higher dose (100 mg/kg daily) to achieve a lesser effect.[10]

The improved safety profile is a critical advantage. In rat toxicology studies, Saruparib demonstrated minimal effects on hematological parameters at clinically relevant exposures, whereas dual PARP1/2 inhibitors like Olaparib and Niraparib induced significant dose-limiting toxicities.[3][10]

Pharmacokinetic Profile

Saruparib exhibits a favorable pharmacokinetic profile across multiple preclinical species, characterized by low plasma clearance and a low volume of distribution.[10]

Species CLp (mL/min/kg) Vss (L/kg) t1/2 (h) F (%)
Mouse 0.230.17--
Rat 1.10.38--
Dog 0.330.30--
Monkey 0.840.38--

Table 2: Preclinical pharmacokinetic parameters of Saruparib (AZD5305).[10]

This profile supports sustained target engagement at tolerated doses, a key factor in its potent in vivo efficacy.

Synthetic Workflow and the Role of the Heterocyclic Scaffold

While a detailed step-by-step synthesis of Saruparib is proprietary, its structure reveals a central piperazine ring linking a substituted pyridine carboxamide to a 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl moiety. The piperazine acts as a rigid linker, positioning the pharmacophoric elements for optimal interaction with the PARP1 active site. This is a common strategy where such heterocycles serve as bioisosteres for more flexible or less synthetically tractable linkers.

G cluster_0 General Synthetic Strategy for Saruparib-like Molecules A Substituted Pyridine Carboxamide Precursor D Saruparib (AZD5305) A->D Coupling B Piperazine B->D C Naphthyridinone Precursor C->D Coupling G cluster_1 Synthesis of the Bicyclic Amine Core cluster_2 Assembly of ERAS-5024 A Pyrrolidine Precursor B Cyclization A->B C 3,8-Diazabicyclo[3.2.1]octane B->C F ERAS-5024 C->F Coupling D Quinazoline Core D->F E Aminobenzothiophene Moiety E->F

Caption: Conceptual synthesis of ERAS-5024.

Supporting Case Study: Azetidine-Containing TZT-1027 Analogues

To directly address the utility of building blocks like this compound, we can look at preclinical studies. A study on analogues of the antitumor agent TZT-1027 replaced a phenylethyl group with various 3-aryl-azetidine moieties, synthesized from tert-butyl 3-arylazetidine-1-carboxylate precursors. [11] This work demonstrated that the introduction of the rigid azetidine scaffold could maintain or even improve antiproliferative activity. The most potent analogue, 1a , which incorporated a 3-phenylazetidine group, showed IC50 values of 2.2 nM against the A549 lung cancer cell line and 2.1 nM against the HCT116 colon cancer cell line. [11]This provides direct evidence that substituted azetidine building blocks are valuable for generating potent drug candidates.

Experimental Protocols

Protocol 1: PARP1 Trapping Assay (Fluorescence Polarization)

This protocol is based on the principle that a PARP enzyme bound to a fluorescently labeled DNA probe will have a high fluorescence polarization (FP) signal. Upon auto-PARylation (in the presence of NAD+), PARP1 dissociates, and the free probe tumbles faster, resulting in a low FP signal. A "trapping" inhibitor will prevent this dissociation, maintaining a high FP signal. [12][13][14] Materials:

  • Purified recombinant PARP1 enzyme

  • Fluorescently labeled oligonucleotide duplex with a DNA break

  • 5x PARPtrap™ Assay Buffer

  • NAD+

  • Test inhibitors (e.g., Saruparib, Olaparib)

  • 384-well black plates

  • Fluorescence plate reader capable of measuring FP

Procedure:

  • Prepare a master mix containing 5x PARPtrap™ Assay Buffer, the fluorescent DNA probe (final concentration ~2.5 nM), and water.

  • Add 10 µL of the master mix to each well of a 384-well plate.

  • Prepare serial dilutions of the test inhibitors in assay buffer. Add 2.5 µL of the inhibitor dilutions to the appropriate wells.

  • Prepare a solution of PARP1 enzyme in assay buffer. Add 10 µL to each well (except "no enzyme" controls). The final concentration should be optimized for the assay window (e.g., 5-10 nM).

  • Incubate the plate for 30 minutes at room temperature to allow the enzyme to bind to the DNA probe.

  • Initiate the PARylation reaction by adding 2.5 µL of NAD+ solution (final concentration ~100 µM) to all wells except "no NAD+" controls.

  • Incubate for 60 minutes at room temperature.

  • Read the fluorescence polarization on a compatible plate reader (e.g., λex = 470 nm, λem = 518 nm).

  • Calculate the percentage of trapping relative to controls and determine IC50 values.

Protocol 2: Cell-Based pERK Inhibition Assay (Western Blot)

This assay measures the ability of a KRAS inhibitor to block the downstream signaling cascade by quantifying the phosphorylation of ERK. [15][16] Materials:

  • KRAS G12D mutant cell line (e.g., AsPC-1)

  • 6-well cell culture plates

  • Test inhibitors (e.g., ERAS-5024)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed AsPC-1 cells in 6-well plates and grow until they reach ~80% confluency.

  • Treat the cells with a serial dilution of the KRAS inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 2-4 hours.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the chemiluminescent substrate.

  • Acquire the image using a digital imaging system.

  • Strip the membrane and re-probe for total ERK and a loading control like Actin to ensure equal loading.

  • Quantify band intensities to determine the inhibition of ERK phosphorylation.

Conclusion: The Value of Strategic Scaffold Selection

The case studies of Saruparib and ERAS-5024 compellingly demonstrate the power of moving beyond simple, flexible heterocyclic scaffolds in modern drug design. While not direct derivatives of this compound, they embody the core principle that this building block represents: the strategic use of conformationally constrained, nitrogen-containing rings to achieve superior pharmacological properties.

Saruparib's design achieves remarkable PARP1 selectivity, leading to a potentially wider therapeutic window and reduced toxicity compared to its dual-inhibitor predecessors. ERAS-5024's use of a rigid bicyclic amine scaffold was instrumental in potently and selectively targeting the once-elusive KRAS G12D mutant.

For medicinal chemists, the key takeaway is that the careful selection and synthesis of azetidine-like motifs and their more complex bioisosteres are not merely an academic exercise. It is a field-proven strategy to unlock potency, selectivity, and improved safety profiles for the next generation of targeted therapies. As synthetic methodologies for these strained rings become more accessible, their application is set to expand, offering new solutions to long-standing challenges in drug discovery.

References

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  • PubMed Central. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation. Available from: [Link].

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Azetidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the azetidine scaffold is a privileged structure, offering a unique three-dimensional profile that can impart desirable physicochemical and pharmacological properties to bioactive molecules. The strategic introduction of substituents onto the azetidine ring is a key approach to modulate these properties. A thorough spectroscopic characterization is not merely a routine quality control step; it is a critical investigation into the electronic and steric consequences of substitution, providing invaluable insights for rational drug design.

This guide provides a comprehensive comparison of different substituted azetidine building blocks, focusing on the practical application and interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. We will delve into the causality behind experimental choices and present supporting data to empower researchers in their selection and utilization of these versatile synthons.

The Influence of Substitution on Azetidine's Spectroscopic Signature

The four-membered azetidine ring possesses inherent strain, which influences its conformation and the chemical environment of its constituent atoms. The introduction of substituents can significantly alter this environment through inductive and steric effects.[1] Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) will predictably shift the resonance of nearby protons and carbons in NMR spectra.[2] Similarly, the substitution pattern will dictate the fragmentation pathways observed in mass spectrometry.

A study on 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones highlighted that substituents like hydroxyl, fluoro, and methoxy groups significantly affect the IR and ¹³C NMR frequencies of the carbonyl group.[3][4] This underscores the importance of a multi-technique approach for unambiguous structural assignment, often requiring a combination of ¹H NMR, ¹³C NMR, 2D NMR (like ¹H-¹³C COSY), and mass spectrometry.[3][4]

Comparative Spectroscopic Analysis: Three Exemplary Azetidines

To illustrate the impact of substitution, we will compare the spectroscopic data of three commercially available and synthetically relevant azetidine building blocks:

  • Azetidine-3-carboxylic acid: An amino acid analogue with a versatile carboxylic acid handle.

  • N-Boc-azetidine-3-carboxylic acid: The nitrogen-protected counterpart, widely used in peptide synthesis and medicinal chemistry.

  • 1-(4-Fluorophenyl)sulfonyl]azetidine: An example of an N-arylsulfonylated azetidine, a common motif in drug candidates.

Table 1: Comparative ¹H and ¹³C NMR Data of Substituted Azetidines
CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Azetidine-3-carboxylic acid C2/C4-H~3.8-4.0 (m)~50-55
C3-H~3.5-3.7 (m)~40-45
COOH-~175-180
N-Boc-azetidine-3-carboxylic acid C2/C4-H~4.1-4.3 (t)~55-60
C3-H~3.3-3.5 (m)~35-40
Boc C(CH₃)₃~1.4 (s)~28
Boc C=O-~155-160
1-(4-Fluorophenyl)sulfonyl]azetidine C2/C4-H~4.2 (t)~50-55
C3-H₂~2.4 (quintet)~18-22
Aromatic (ortho to SO₂)~7.9-8.1 (dd)~128-130
Aromatic (meta to SO₂)~7.3-7.5 (dd)~115-118

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from publicly available spectra and predictive models.[5][6][7]

Expert Interpretation:

  • ¹H NMR: The protons on the azetidine ring typically appear as multiplets in the range of 2.0-4.5 ppm. In azetidine-3-carboxylic acid, the protons adjacent to the nitrogen (C2 and C4) are deshielded compared to the C3 proton. The introduction of the electron-withdrawing N-Boc group in N-Boc-azetidine-3-carboxylic acid further deshields the C2 and C4 protons.[8] In the case of 1-(4-fluorophenyl)sulfonyl]azetidine, the strong deshielding effect of the sulfonyl group is evident in the downfield shift of the C2 and C4 protons.[6]

  • ¹³C NMR: The carbon atoms of the azetidine ring typically resonate between 15 and 60 ppm. The carbonyl carbon of the carboxylic acid and the Boc-protecting group are readily identifiable downfield. The presence of substituents significantly influences the chemical shifts of the ring carbons. For instance, N-alkylation is known to shift the ¹⁵N resonance downfield.[9]

Mass Spectrometry and Fragmentation Patterns

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar molecules like azetidines, often producing protonated molecular ions [M+H]⁺.[10][11]

Table 2: Predicted Mass Spectrometry Data and Key Fragments

CompoundMolecular FormulaExact MassKey Fragment Ions (m/z) and Interpretation
Azetidine-3-carboxylic acid C₄H₇NO₂101.0477102.0555 ([M+H]⁺), loss of H₂O, loss of CO₂
N-Boc-azetidine-3-carboxylic acid C₉H₁₅NO₄201.0998202.1076 ([M+H]⁺), 146.0655 ([M-C₄H₈+H]⁺, loss of isobutylene), 102.0555 ([M-Boc+H]⁺)
1-(4-Fluorophenyl)sulfonyl]azetidine C₉H₁₀FNO₂S215.0444216.0522 ([M+H]⁺), 159.0125 ([M-C₃H₅N+H]⁺, loss of azetidine), 143.0070 (fluorophenyl fragment)

Expert Interpretation:

  • N-Boc Protected Azetidines: A characteristic fragmentation pattern for N-Boc protected amines is the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[12] This is a diagnostically useful fragmentation for identifying these building blocks in reaction mixtures.

  • N-Arylsulfonylated Azetidines: These compounds often show fragmentation corresponding to the cleavage of the N-S bond, leading to fragments of the arylsulfonyl moiety and the azetidine ring.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reproducible spectroscopic data, adherence to standardized protocols is paramount.

Protocol 1: Sample Preparation for NMR Spectroscopy

This protocol is designed for the routine analysis of small organic molecules like substituted azetidines.[13][14][15]

  • Sample Weighing: Accurately weigh 5-25 mg of the azetidine building block for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[13] For small molecules, a concentration of 10-20 mg/mL is generally sufficient.[14]

  • Solvent Selection and Addition: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[16] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle heating can be applied, but care should be taken to avoid sample degradation.

  • Filtration and Transfer: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15][17]

  • Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR_Sample_Preparation

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for obtaining ESI-MS data for substituted azetidines.

  • Sample Preparation: Prepare a dilute solution of the azetidine building block (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.

  • Instrument Setup:

    • Set the mass spectrometer to operate in positive ion mode for the detection of [M+H]⁺ ions.

    • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and maximize the signal intensity of the analyte.

  • Infusion and Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range.

  • Tandem Mass Spectrometry (MS/MS) (Optional): To obtain structural information, perform MS/MS analysis. Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

ESI_MS_Workflow

Conclusion: From Spectra to Strategy

The spectroscopic characterization of substituted azetidine building blocks is a cornerstone of modern drug discovery and development. A deep understanding of how substituents influence NMR and MS data allows researchers to not only confirm the identity and purity of their compounds but also to gain critical insights into their electronic and steric properties. By employing robust experimental protocols and a thoughtful approach to data interpretation, scientists can leverage spectroscopy as a powerful tool to guide the design and synthesis of the next generation of azetidine-containing therapeutics.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600. [Link]

  • Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 841(1-2), 44–55. [Link]

  • Hoo, C. K., et al. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]

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  • Wang, T., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Silvi, M., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

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  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

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The Azetidine Advantage: A Comparative Guide to PROTAC Efficacy with 3-Amino-3-Methylazetidine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has matured from a trial-and-error art to a science of rational design.[1][2] These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three critical elements: a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that tethers them together.[3] Once considered a mere spacer, the linker is now understood to be a pivotal determinant of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and overall degradation performance.[4][5]

This guide provides an in-depth comparative analysis of PROTACs containing the 3-amino-3-methylazetidine linker, a member of the increasingly important class of rigid linkers. We will explore the causal relationship behind the choice of such linkers and present supporting experimental data to contrast their performance with more conventional flexible linkers.

The Linker's Crucial Role: Beyond a Simple Connection

The linker's chemical composition, length, and rigidity are not passive features; they actively dictate the PROTAC's biological activity.[4] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[4] Conversely, a poorly designed linker can lead to steric hindrance or an unproductive ternary complex, thereby diminishing degradation efficiency.[4]

Commonly used flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic ease and conformational freedom.[1][6] However, this flexibility can sometimes be a double-edged sword, potentially leading to reduced cell permeability and off-target effects.[6] This has spurred the exploration of rigid linkers, like those incorporating azetidine, piperidine, or phenyl rings, which can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and selectivity.[6]

The Rise of Rigid Linkers: The Case for Azetidine

The 3-amino-3-methylazetidine moiety introduces a degree of rigidity and a defined three-dimensional structure to the PROTAC linker. This structural constraint can be advantageous for several reasons:

  • Pre-organization for Ternary Complex Formation: A rigid linker can reduce the entropic penalty of forming the ternary complex by limiting the conformational freedom of the PROTAC, thereby promoting a productive orientation of the target protein and the E3 ligase.

  • Improved Physicochemical Properties: The incorporation of rigid, non-planar structures like azetidine can enhance cell permeability and metabolic stability compared to their more flexible counterparts.[6] The compact nature of the azetidine ring can help to shield polar groups and reduce the overall polar surface area of the PROTAC in a non-polar environment, a key factor for crossing the cell membrane.[7][8]

  • Enhanced Selectivity: The defined spatial orientation imposed by a rigid linker can lead to more specific interactions within the ternary complex, potentially improving selectivity for the target protein over closely related proteins.

Efficacy Studies: 3-Amino-3-Methylazetidine Linkers in Action

While direct head-to-head studies comparing a wide array of linkers including 3-amino-3-methylazetidine for the same biological target are still emerging, we can draw valuable insights from comparative studies of rigid versus flexible linkers. A key study in the development of highly potent and selective BRD4 degraders provides a compelling case for the use of a semi-rigid methylazetidine linker.[9]

In this study, researchers systematically replaced a flexible ethylamino linker in a BRD4-targeting PROTAC with a semi-rigid methylazetidine linker.[9] This single modification had a profound impact on the degrader's efficacy and selectivity.

Comparative Degradation Efficacy of BRD4 PROTACs
CompoundLinker TypeTargetDC50 (nM)Dmax (%)
Compound 2 Flexible (Ethylamino)BRD2~0.3>95
BRD3~0.4>95
BRD4 ~0.1 >95
Compound 3 Semi-rigid (Methylazetidine)BRD20.3>95
BRD30.4>95
BRD4 0.1 >95

Data synthesized from "Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity".[9]

The data reveals that the PROTAC with the semi-rigid methylazetidine linker (Compound 3) maintained the high degradation potency for BRD4 (DC50 of 0.1 nM) seen with the flexible linker version (Compound 2).[9] While in this specific instance, the selectivity between the BET family members (BRD2, BRD3, and BRD4) was not dramatically altered by this particular substitution, the study went on to show that further conformational constraints on the linker led to a remarkable >1000-fold selectivity for BRD4 over BRD2 and BRD3.[9] This underscores the principle that fine-tuning linker rigidity is a powerful strategy for achieving selective protein degradation.

Experimental Protocols for PROTAC Efficacy Assessment

To objectively evaluate the performance of PROTACs with different linkers, a series of standardized in vitro experiments are essential.

Western Blot Analysis for Target Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Seed the appropriate cell line at a suitable density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.

DC50 and Dmax Determination

The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are key parameters for quantifying PROTAC efficacy.

Workflow:

G cluster_0 Data Analysis A Quantified Western Blot Data (% Protein Remaining) B Plot Data: [PROTAC] vs. % Degradation A->B C Non-linear Regression Analysis (log(inhibitor) vs. response) B->C D Determine DC50 and Dmax C->D G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI {Protein of Interest (POI)| } PROTAC Warhead Linker E3 Ligase Ligand POI:f0->PROTAC:f0 Ub Ubiquitin POI->Ub Proteasome Proteasome POI->Proteasome E3 {E3 Ubiquitin Ligase| } PROTAC:f2->E3:f0 E3->POI Ub Transfer Ub->Proteasome

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Structural Comparison of Linkers

G cluster_0 Flexible Linker cluster_1 Rigid Linker Warhead Warhead (e.g., JQ1 for BRD4) Flexible e.g., PEG or Alkyl Chain (High Conformational Freedom) Warhead->Flexible Rigid e.g., 3-Amino-3-Methylazetidine (Constrained Conformation) Warhead->Rigid E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide for CRBN) Flexible->E3_Ligand Rigid->E3_Ligand

Caption: Conceptual comparison of flexible vs. rigid PROTAC linkers.

Conclusion: A Move Towards Rational Design

The strategic incorporation of rigid linkers, such as those containing the 3-amino-3-methylazetidine scaffold, represents a significant advancement in the rational design of PROTACs. While flexible linkers remain a valuable tool, the ability of rigid linkers to pre-organize the PROTAC molecule, enhance physicochemical properties, and potentially improve selectivity offers a compelling avenue for developing next-generation protein degraders with superior therapeutic profiles. The experimental data, though still emerging, strongly supports the continued exploration of linker rigidity as a key parameter in the optimization of PROTAC efficacy. As our understanding of the structural biology of ternary complexes deepens, we can anticipate a future where linker design is increasingly guided by computational modeling and predictive science, further accelerating the development of these transformative therapeutics.

References

  • A Comparative Analysis of Rigid vs. Flexible Linkers in PROTACs: A Guide for Researchers. (2025). BenchChem.
  • Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity. (n.d.).
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2024). Journal of Medicinal Chemistry.
  • 3-Boc-aminomethylazetidine | PROTAC Linker. (n.d.). MedChemExpress.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.).
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  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2024). PubMed.
  • Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRAS G12D. (2024). PubMed.
  • Application Notes and Protocols for 3-(3-Biphenylyl)azetidine as a Linker in PROTAC Development. (2025). BenchChem.
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  • PROTACs for BRDs proteins in cancer therapy: a review. (2022). Journal of Drug Targeting.
  • BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines. (2025). Request PDF.
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  • MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. (2018). ACS Chemical Biology.
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  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. (2024). European Journal of Medicinal Chemistry.
  • Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. (2018). Journal of Medicinal Chemistry.
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  • Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
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  • Research on PROTAC Druggability: Solubility and Permeability. (2023). WuXi AppTec DMPK.
  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. (2024).
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.).
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Safety Operating Guide

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Authoritative Guide to the Safe Disposal of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, a common intermediate in pharmaceutical research and development. As a Senior Application Scientist, my objective is to equip laboratory personnel with the necessary information to manage this chemical's waste stream responsibly, ensuring both personal safety and environmental compliance. The protocols outlined herein are grounded in established principles of chemical safety and waste management, reflecting a synthesis of regulatory standards and practical laboratory experience.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is a non-volatile, solid organic compound. While specific toxicity data is not extensively published, a precautionary approach is warranted based on its chemical structure. The molecule contains an azetidine ring, a primary amine, and a tert-butyl carbamate (Boc) protecting group. Azetidine derivatives can be skin and eye irritants, and primary amines can be corrosive and sensitizing. Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

Prior to any handling or disposal, a thorough risk assessment should be conducted, considering the quantities being used and the specific laboratory environment. All procedures should be performed in a well-ventilated area or a chemical fume hood.

Waste Stream Segregation: The Foundation of Proper Disposal

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Table 1: Waste Stream Classification for this compound

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Unused/Expired Solid Pure, unadulterated compound.Clearly labeled, sealed container.Hazardous Waste (Non-halogenated organic solid)
Contaminated Labware Glassware, spatulas, weigh boats, etc.Puncture-resistant container labeled "Solid Waste".Hazardous Waste (Solid lab waste)
Contaminated PPE Gloves, disposable lab coats.Designated solid waste bin lined with a chemical-resistant bag.Hazardous Waste (Solid lab waste)
Aqueous Solutions Dilute solutions from experimental workups.Labeled, sealed container for aqueous waste.Hazardous Waste (Aqueous organic waste)
Organic Solvent Solutions Solutions in organic solvents (e.g., DCM, MeOH).Labeled, sealed container for the specific solvent waste.Hazardous Waste (Solvent-specific waste stream)

Decontamination and Neutralization Protocols

For routine laboratory operations, decontamination of glassware and surfaces is essential. While large quantities of the compound should be disposed of as hazardous waste, minor spills or residual amounts on labware can be neutralized.

Chemical Inactivation of Residual Material

The primary amine and the Boc-protecting group are the most reactive sites for targeted neutralization. A two-step process involving acidic hydrolysis of the Boc group followed by neutralization of the resulting amine is a chemically sound approach for treating small residual quantities.

Experimental Protocol: Neutralization of Residual this compound

  • Preparation: Conduct the procedure in a chemical fume hood. Prepare a 1M solution of hydrochloric acid (HCl) and a 1M solution of sodium bicarbonate (NaHCO₃).

  • Acidic Hydrolysis: Carefully rinse the contaminated glassware or surface with the 1M HCl solution. This will protonate the primary amine and initiate the hydrolysis of the tert-butyl carbamate to isobutylene and carbon dioxide. Allow a contact time of at least 30 minutes.

  • Neutralization: Slowly add the 1M NaHCO₃ solution to neutralize the excess acid and the amine salt. Be cautious of potential gas evolution (CO₂). Test the pH of the final solution with litmus paper to ensure it is near neutral (pH 6-8).

  • Final Rinse and Disposal: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. The cleaned glassware should be washed with soap and water and rinsed with a suitable solvent before reuse.

A word of caution: This neutralization procedure is intended for trace residues only. Bulk quantities should never be treated in this manner in a laboratory setting.

Final Disposal Pathways: A Decision Framework

The ultimate disposal route for this compound waste is through a licensed hazardous waste disposal facility. The specific classification of the waste will depend on the solvent and any other chemicals present.

The U.S. Environmental Protection Agency (EPA) provides specific regulations for hazardous waste generated in academic laboratories, offering more flexibility than industrial settings.[1][2] All disposal activities must comply with these federal regulations, as well as any additional state and local requirements. Your institution's Environmental Health and Safety (EH&S) department is the primary resource for specific guidance and to schedule a waste pickup.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

start Waste Generation (this compound) is_solid Is the waste a solid? start->is_solid Assess Waste Form is_liquid Is the waste a liquid? is_solid->is_liquid No solid_type Solid Waste Type? is_solid->solid_type Yes liquid_type Liquid Waste Type? is_liquid->liquid_type Yes pure_solid Pure/Unused Solid solid_type->pure_solid Pure Compound contaminated_solid Contaminated Labware/PPE solid_type->contaminated_solid Contaminated Material aqueous_solution Aqueous Solution liquid_type->aqueous_solution Aqueous organic_solution Organic Solvent Solution liquid_type->organic_solution Organic Solvent dispose_solid_haz Dispose as Non-halogenated Organic Solid Waste pure_solid->dispose_solid_haz dispose_labware_haz Dispose as Contaminated Solid Lab Waste contaminated_solid->dispose_labware_haz dispose_aqueous_haz Dispose as Aqueous Organic Waste aqueous_solution->dispose_aqueous_haz dispose_organic_haz Dispose in appropriate Organic Solvent Waste organic_solution->dispose_organic_haz

Caption: Waste Disposal Decision Workflow.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical nature of this compound, segregating waste streams diligently, and adhering to established decontamination and disposal protocols, researchers can minimize risks and ensure compliance. Always consult your institution's specific guidelines and EH&S department for any questions or concerns.

References

  • Capot Chemical. (2025). Safety Data Sheet for this compound. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, scientist, and drug development professional, the synthesis of novel molecules is a journey of precision and discovery. Among the versatile building blocks in modern medicinal chemistry is Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate. Its unique strained ring system and functional groups make it a valuable scaffold, but these same properties demand a heightened awareness of safety and handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective utilization in your laboratory.

Understanding the Compound: A Prerequisite for Safety

This compound is a substituted azetidine. The four-membered ring of azetidine is sterically strained, making it susceptible to ring-opening reactions, and the amino group provides a nucleophilic center. While a comprehensive toxicological profile has not been fully established, the available data indicates that this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Some sources also classify it as causing severe skin burns and eye damage.[3][4] Therefore, a proactive and informed approach to handling is paramount.

Core Principles of Safe Handling: A Self-Validating System

The following protocols are designed to be a self-validating system. By adhering to these steps, you create a multi-layered defense against accidental exposure and ensure the integrity of your experiments.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even considered, your primary safety net is the laboratory environment itself.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] A certified chemical fume hood is mandatory to prevent the inhalation of any vapors, mists, or aerosols that may be generated.[5] The reactivity of azetidine compounds can lead to the release of harmful vapors.[6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3][7] Familiarize yourself with their operation before you begin any work.

Personal Protective Equipment (PPE): A Comprehensive Barrier

Your PPE is your last line of defense, but it is a critical one. Never handle this compound without the appropriate gear.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Protects against splashes and vapors that can cause serious eye irritation or damage.[8][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant suit.Prevents skin contact, which can cause irritation or chemical burns.[5][8] Nitrile gloves offer good resistance to a variety of chemicals.[9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.To be used in situations of inadequate ventilation or when exposure limits may be exceeded, to prevent respiratory irritation.[1][6]
Footwear Closed-toe shoes, preferably chemical-resistant.Provides protection against spills and falling objects.[5][6]

Expert Insight: The choice of glove material is crucial. Nitrile gloves are a good starting point for their balance of dexterity and chemical resistance.[8] However, for prolonged handling or in situations with a high risk of splash, consider consulting a glove compatibility chart for this specific chemical or class of compounds. Always inspect gloves for any signs of degradation or perforation before use.[1]

Operational Plan: From Receipt to Disposal

A meticulous plan for the entire lifecycle of the chemical in your lab is essential for maintaining a safe environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][8] The container should be kept tightly sealed to prevent the ingress of moisture and air.[7][8]

Handling and Use
  • Pre-use Check: Before use, allow the container to come to room temperature to avoid moisture condensation upon opening.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood.

  • Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents, as these can lead to vigorous reactions.[8]

Emergency Response: A Step-by-Step Guide

In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][8]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1][8] Seek medical attention if irritation persists.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]

Spill Response Protocol

A small spill can quickly become a major hazard if not handled correctly. The following protocol provides a systematic approach to containment and cleanup.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2][3]

  • Neutralize (if applicable and safe): For small spills of amine compounds, neutralization with a weak acid may be possible, but this should only be attempted by trained personnel.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated soil or surfaces into a labeled, sealable container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your institution's environmental health and safety department.

Below is a workflow diagram for handling a chemical spill of this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill from Safe Distance evacuate->assess ppe Don Full PPE assess->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report end_process Spill Response Complete report->end_process

Caption: Workflow for a chemical spill response.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the lifecycle of this chemical.

  • Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[6]

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain or with general laboratory trash.[1] All disposal activities must be in accordance with local, state, and federal regulations.

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can confidently and safely unlock the synthetic potential of this compound.

References

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Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

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